2-OCTYL ACRYLATE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octan-2-yl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCKEGFHGRMLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020316 | |
| Record name | 2-Octyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42928-85-8 | |
| Record name | 2-Octyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42928-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylheptyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042928858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42928-85-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylheptyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Octyl Acrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-octyl acrylate (B77674) monomer. The information is intended for researchers, scientists, and professionals in drug development who may utilize this monomer in polymer synthesis for various applications, including the formulation of advanced drug delivery systems and medical adhesives.
Chemical Identity and Structure
2-Octyl acrylate, also known as 1-methylheptyl acrylate, is an acrylic acid ester with a branched octyl group. Its chemical structure confers a combination of hydrophobicity and reactivity, making it a versatile monomer in polymer chemistry. It is increasingly recognized as a bio-based alternative to fossil-fuel-derived acrylates, as it can be synthesized from castor oil.[1][2]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, polymerization, and the performance of the resulting polymers. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₀O₂ | [1][3][4] |
| Molecular Weight | 184.28 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Odor | Ester-like | [5] |
| Density | 0.8754 g/cm³ at 20°C | [4] |
| Boiling Point | 227.7 °C at 760 mmHg | [3] |
| 79 °C at 5.4 Torr | [4] | |
| Melting Point | Not available (liquid at room temperature) | |
| Viscosity | 1-3 mPa·s at 25°C | |
| Refractive Index | 1.434 | [3] |
| Vapor Pressure | 7 Pa at 20°C | [4] |
Solubility and Partition Coefficient
| Property | Value | Source |
| Water Solubility | 13.35 mg/L at 20.12°C | [4] |
| LogP | 4.68 at 25°C | [4] |
Thermal Properties and Polymer Characteristics
| Property | Value | Source |
| Flash Point | 74.7 °C | [3] |
| Glass Transition Temperature (Tg) of Homopolymer | -44 °C to -47°C | [1][2] |
| Melting Point of Homopolymer | 40 °C | [6][7] |
Experimental Protocols
The determination of the physicochemical properties of this compound monomer follows standard analytical laboratory procedures. Below are detailed methodologies for key experiments.
Determination of Boiling Point
Principle: The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The flask is connected to the condenser, and a thermometer is positioned so that the bulb is just below the side arm of the flask.
-
The heating mantle is turned on, and the liquid is heated gradually.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
Measurement of Density
Principle: Density is the mass per unit volume of a substance. A pycnometer is used for precise measurement.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is weighed.
-
The pycnometer is then emptied, cleaned, and filled with distilled water of a known density at a specific temperature.
-
The weight of the pycnometer filled with water is recorded.
-
The density of the this compound is calculated using the weights of the empty pycnometer, the pycnometer filled with the monomer, and the pycnometer filled with water, along with the known density of water.
Viscosity Measurement
Principle: Viscosity, a measure of a fluid's resistance to flow, can be determined using a viscometer.
Apparatus:
-
Rotational viscometer or a capillary viscometer
-
Constant temperature bath
Procedure (using a rotational viscometer):
-
A sample of this compound is placed in the sample holder of the viscometer.
-
The sample is allowed to equilibrate to the desired temperature using the constant temperature bath.
-
The viscometer is started, and the spindle rotates at a set speed.
-
The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.
-
The viscosity is read directly from the instrument or calculated based on the instrument's constants.
Refractive Index Measurement
Principle: The refractive index is a dimensionless number that describes how fast light travels through the material. It is measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
A few drops of this compound are placed on the prism.
-
The prism is closed, and the sample is allowed to spread into a thin film.
-
The sample is allowed to come to the desired temperature by the water circulator.
-
The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read from the scale.
Synthesis and Polymerization Workflow
This compound is typically synthesized via esterification of 2-octanol (B43104) with acrylic acid. The resulting monomer can then undergo free-radical polymerization to form poly(this compound).
Caption: Workflow for the synthesis of this compound monomer and its subsequent polymerization.
Free-Radical Polymerization Mechanism
The polymerization of this compound typically proceeds via a free-radical mechanism, which involves three main stages: initiation, propagation, and termination.
Caption: The three stages of free-radical polymerization of this compound.
References
- 1. Biobased Monomer | Products | NIPPON SHOKUBAI [shokubai.co.jp]
- 2. 2-OA (Bio-based Octyl Acrylate) - Teckrez LLC [teckrez.com]
- 3. This compound|42928-85-8 - MOLBASE Encyclopedia [m.molbase.com]
- 4. 42928-85-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. scipoly.com [scipoly.com]
- 7. This compound POLYMER | 25266-13-1 [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Octyl Acrylate
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-octyl acrylate (B77674). It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of organic molecules.[1][2] This document outlines predicted spectral data, experimental methodologies, and a logical workflow for spectral interpretation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-octyl acrylate is expected to show characteristic signals for both the acrylate vinyl protons and the octyl chain protons. The chemical shifts are influenced by the electron-withdrawing carbonyl group and the electronegativity of the ester oxygen. The vinyl protons will appear as distinct multiplets in the downfield region, typically between 5.8 and 6.4 ppm.[3][4] The protons of the octyl group will be observed in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | H₂C=CH- | ~ 6.40 | dd | Jac ≈ 17.4, Jab ≈ 1.5 | 1H |
| H-b | H₂C=CH- | ~ 5.82 | dd | Jbc ≈ 10.5, Jab ≈ 1.5 | 1H |
| H-c | H₂C=CH- | ~ 6.13 | dd | Jac ≈ 17.4, Jbc ≈ 10.5 | 1H |
| H-1' | -O-CH(CH₃)- | ~ 4.90 - 5.10 | sextet | ~ 6.3 | 1H |
| H-2' | -CH(CH₃)CH₂- | ~ 1.55 - 1.70 | m | 2H | |
| H-3' to H-7' | -(CH₂)₅- | ~ 1.25 - 1.40 | m | 8H | |
| H-8' | -CH₂-CH₃ | ~ 0.88 | t | ~ 6.9 | 3H |
| H-1'' | -CH(CH₃)- | ~ 1.28 | d | ~ 6.3 | 3H |
Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Below is a diagram illustrating the molecular structure of this compound with proton assignments.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.[1] The carbonyl carbon of the ester group is expected to have the most downfield chemical shift.[5][6] The sp² hybridized carbons of the vinyl group will appear in the range of 128-131 ppm, while the sp³ hybridized carbons of the octyl chain will be found in the upfield region.[5][7]
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |
| C-1 | -C=O | ~ 166.0 |
| C-2 | H₂C=CH- | ~ 128.5 |
| C-3 | H₂C=CH- | ~ 130.8 |
| C-1' | -O-CH(CH₃)- | ~ 70.0 |
| C-2' | -CH(CH₃)CH₂- | ~ 38.5 |
| C-3' | -CH₂- | ~ 25.5 |
| C-4' | -CH₂- | ~ 29.2 |
| C-5' | -CH₂- | ~ 29.1 |
| C-6' | -CH₂- | ~ 31.7 |
| C-7' | -CH₂- | ~ 22.6 |
| C-8' | -CH₃ | ~ 14.0 |
| C-1'' | -CH(CH₃)- | ~ 21.0 |
Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of small organic molecules like this compound is provided below.[1][8]
A. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), inside a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
B. Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K (25 °C)
C. Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 scans are often necessary due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K (25 °C)
D. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
Logical Workflow for Spectral Analysis
The following diagram illustrates a systematic approach to the structural elucidation of an organic molecule using NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. books.rsc.org [books.rsc.org]
An In-Depth Technical Guide to Functional Group Identification of 2-Octyl Acrylate using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the qualitative analysis of 2-octyl acrylate (B77674), a monomer increasingly utilized in the synthesis of polymers for various applications, including in the pharmaceutical and medical device industries. This document outlines the theoretical basis for the spectroscopic analysis, a detailed experimental protocol, and a summary of the characteristic vibrational frequencies for the functional groups present in 2-octyl acrylate.
Introduction to FTIR Spectroscopy for Acrylate Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the functional groups within the molecule.
This compound (C11H20O2) is an ester of acrylic acid and 2-octanol. Its chemical structure, featuring a vinyl group, an ester linkage, and a long alkyl chain, gives rise to a characteristic infrared spectrum. The principal functional groups amenable to FTIR analysis are the carbonyl group (C=O) of the ester, the carbon-carbon double bond (C=C) of the acrylate moiety, the carbon-oxygen single bonds (C-O) of the ester, and the various carbon-hydrogen bonds (C-H) of the octyl chain and the vinyl group.
Key Functional Groups and Their Vibrational Frequencies
The FTIR spectrum of this compound is dominated by the characteristic absorption bands of its constituent functional groups. The interpretation of the spectrum relies on the identification of these key peaks. The expected vibrational frequencies for the primary functional groups in this compound are summarized in the table below. These assignments are based on established correlations for acrylates and related ester compounds.[1][2][3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~ 3100 - 3000 | =C-H stretching | Vinyl | Medium |
| ~ 2960 - 2850 | C-H stretching (asymmetric & symmetric) | Alkyl (Octyl) | Strong |
| ~ 1725 | C=O stretching | Ester | Strong |
| ~ 1635 | C=C stretching | Vinyl | Medium |
| ~ 1465 | C-H bending (scissoring) | Alkyl (CH₂) | Medium |
| ~ 1380 | C-H bending (rocking) | Alkyl (CH₃) | Medium |
| ~ 1270 - 1150 | C-O-C stretching (asymmetric) | Ester | Strong |
| ~ 1065 | C-O-C stretching (symmetric) | Ester | Strong |
| ~ 985 | =C-H bending (out-of-plane) | Vinyl | Medium |
| ~ 810 | =C-H bending (out-of-plane) | Vinyl | Medium |
Note: The exact peak positions may vary slightly depending on the sample's physical state and the specific instrumentation used.
Experimental Protocol for FTIR Analysis of this compound
This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique, which is well-suited for liquid samples.
3.1. Materials and Equipment
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
This compound sample
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
3.2. Sample Preparation
As this compound is a liquid, minimal sample preparation is required for ATR-FTIR analysis. Ensure the sample is at room temperature and free of any solid impurities.
3.3. Instrument Setup and Background Collection
-
Ensure the FTIR spectrometer and the ATR accessory are clean and dry.
-
Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
-
Set the data collection parameters. Typical parameters for routine analysis are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 or 32 (to improve signal-to-noise ratio)
-
-
Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal. The background spectrum accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
3.4. Sample Analysis
-
Place a small drop of the this compound sample onto the center of the ATR crystal using a clean pipette. The sample should completely cover the crystal surface.
-
Acquire the FTIR spectrum of the sample.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
3.5. Post-Analysis Cleaning
-
After the analysis is complete, carefully clean the ATR crystal.
-
Wipe away the this compound sample with a lint-free wipe.
-
Clean the crystal with a solvent-moistened wipe (e.g., isopropanol) to remove any residual sample.
-
Perform a final wipe with a dry, lint-free cloth.
-
It is good practice to collect a new background spectrum after cleaning to ensure no sample residue remains.
Visualization of the Analytical Workflow
The logical flow of the FTIR analysis for functional group identification in this compound can be visualized as follows:
Caption: Workflow for FTIR analysis of this compound.
Conclusion
FTIR spectroscopy is a rapid, reliable, and straightforward method for the identification of the key functional groups in this compound. By following the detailed experimental protocol and using the provided table of characteristic vibrational frequencies, researchers, scientists, and drug development professionals can confidently verify the chemical identity and purity of this important monomer. The unique spectral fingerprint provided by FTIR is an invaluable tool in quality control and chemical synthesis.
References
2-octyl acrylate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-octyl acrylate (B77674), a versatile acrylic monomer. This document details its chemical identity, physicochemical properties, synthesis, polymerization, and applications, with a focus on information relevant to scientific research and development.
Core Chemical Identity
CAS Number: 42928-85-8[1][2][3][4][5]
Molecular Structure:
2-Octyl acrylate, also known as 1-methylheptyl acrylate, consists of an eight-carbon branched alkyl chain (an octyl group attached at the second carbon) ester-linked to an acrylate functional group.[2][3][4]
-
Synonyms: 1-Methylheptyl acrylate, 2-Propenoic acid, 1-methylheptyl ester, octan-2-yl prop-2-enoate[4]
Physicochemical and Quantitative Data
The properties of this compound make it suitable for a wide range of applications, including as a hydrophobic and flexible component in polymers.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [6] |
| Odor | Ester-like | [6] |
| Density | 0.8754 g/cm³ at 20 °C | [1] |
| Boiling Point | 227.7 °C at 760 mmHg | [4] |
| 79 °C at 5.4 Torr | [1] | |
| Flash Point | 74.7 °C | [4] |
| Water Solubility | 13.35 mg/L at 20.12 °C | [1] |
| Refractive Index | 1.434 | [4] |
| Vapor Pressure | 0.0765 mmHg at 25 °C | [4] |
| Glass Transition Temperature (Tg) of Polymer | < -65 °C | [2] |
Experimental Protocols
Synthesis of this compound
Two primary industrial methods for the synthesis of this compound are direct esterification and transesterification. A significant portion of commercially available this compound is derived from bio-based sources, specifically from 2-octanol (B43104) obtained from castor oil.[6][7][8]
1. Direct Esterification of 2-Octanol with Acrylic Acid
This method involves the reaction of 2-octanol with acrylic acid in the presence of an acid catalyst.
-
Reactants: 2-octanol and acrylic acid, often in a molar ratio ranging from 10:1 to 1:10.[9]
-
Catalyst: A sulfonic acid catalyst, which can be either heterogeneous (e.g., cation exchange resin) or homogeneous.[9][10]
-
Reaction Conditions: The reaction is typically carried out at a temperature of 60°C to 130°C.[9] Water formed during the reaction is continuously removed to shift the equilibrium towards the product.[10]
-
Purification: The process involves several purification steps, including the removal of the acid catalyst followed by distillation to obtain pure this compound.[10][11] A key challenge is to minimize the formation of octenes as byproducts during distillation.[11]
2. Transesterification of a Light Acrylate with 2-Octanol
This process involves the reaction of a light acrylate, such as ethyl acrylate, with 2-octanol.
-
Reactants: A light alcohol acrylate (e.g., methyl, ethyl, or butyl acrylate) and 2-octanol.[12]
-
Catalyst: An alkyl titanate catalyst, such as ethyl titanate or 2-octyl titanate, is used.[12]
-
Reaction Conditions: The light alcohol generated during the reaction is continuously removed as an azeotropic mixture with the light acrylate.[12]
-
Purification: The crude reaction mixture is purified using a two-column distillation process to separate the pure this compound from unreacted starting materials and the catalyst, which can be recycled.[12]
Polymerization of this compound
This compound can undergo free-radical polymerization to form homopolymers or be copolymerized with other monomers.
Emulsion Polymerization
This is a common method for producing acrylic dispersions.
-
Monomers: this compound, optionally with other comonomers like isobornyl methacrylate.[13]
-
Initiator: A water-soluble radical initiator.
-
Surfactants: A combination of anionic and non-ionic surfactants is often used to stabilize the polymer particles in the aqueous phase.[13]
-
Process: The polymerization can be carried out as a seeded semi-batch process where the monomers are fed into the reactor at a controlled rate.[7] This "starved-feed" condition helps to maintain high conversion and control the polymer composition.[7]
-
Challenges: Due to the hydrophobicity of this compound, coagulum formation can be a challenge. Strategies to mitigate this include slower monomer feeding rates and the use of cyclodextrins.[13]
Visualized Workflows and Pathways
Synthesis of this compound via Direct Esterification
Caption: Direct Esterification Synthesis of this compound.
Emulsion Polymerization of this compound
Caption: Emulsion Polymerization of this compound.
Applications in Research and Development
While this compound is primarily an industrial monomer used in coatings, adhesives, and plastics, its unique properties lend it to potential applications in more specialized fields.[6][14]
-
Biomedical Materials: Its flexibility and hydrophobicity make it a candidate for use in soft tissue adhesives and as a component in drug-eluting membranes where controlled release of hydrophobic drugs is desired.[14]
-
Sustainable Polymers: The availability of bio-based this compound makes it an attractive monomer for developing more sustainable polymer products.[6][8]
-
Advanced Coatings: In coatings, it can improve properties such as scrub resistance and weatherability.[8][15]
Safety and Handling
This compound requires careful handling due to its potential health and safety hazards.
-
Hazards: It is classified as a skin irritant and may cause an allergic skin reaction.[5][16] It can also cause respiratory irritation.[5][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection when handling this chemical.[3][4]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[4] The presence of an inhibitor is necessary to prevent spontaneous polymerization, which can be violent if the material is overheated.[3]
-
Spills: In case of a spill, contain the material and absorb it with a suitable inert material.[5] Ensure adequate ventilation and prevent it from entering drains.[16]
Analytical Methods
Several analytical techniques can be used for the detection and quantification of this compound.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the separation and quantitative analysis of this compound, particularly in the context of residual monomer analysis in polymers or food contact materials.[17][18]
-
Spectroscopy: Infrared (IR) spectroscopy can be used for qualitative analysis.[18] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) are employed for structural elucidation and identification.[18][19]
References
- 1. This compound | 42928-85-8 [chemicalbook.com]
- 2. epluschemical.com [epluschemical.com]
- 3. download.basf.com [download.basf.com]
- 4. download.basf.com [download.basf.com]
- 5. download.basf.com [download.basf.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00097D [pubs.rsc.org]
- 8. basf.com [basf.com]
- 9. WO2014149669A1 - Selective synthesis of this compound by acid catalyzed esterification of 2-octanol and acrylic acid - Google Patents [patents.google.com]
- 10. US9403750B2 - Method for producing this compound by direct esterification - Google Patents [patents.google.com]
- 11. EP2773608A1 - Method for producing this compound by direct esterification - Google Patents [patents.google.com]
- 12. US9296679B2 - Method for the production of this compound by means of transesterification - Google Patents [patents.google.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. epluschemical.com [epluschemical.com]
- 15. specialchem.com [specialchem.com]
- 16. capotchem.cn [capotchem.cn]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. Detection Method and Analysis Technology of Octyl Acrylate-Chemwin [en.888chem.com]
- 19. This compound(42928-85-8) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to the Bio-Based Synthesis of 2-Octyl Acrylate from Castor Oil
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and environmentally friendly chemical processes has driven significant research into bio-based monomers. 2-Octyl acrylate (B77674) (2-OA), a valuable monomer for polymers used in adhesives, coatings, and other high-performance applications, can be sustainably sourced from castor oil.[1][2] This technical guide provides an in-depth overview of the synthesis of 2-OA from this renewable, non-edible feedstock, detailing both chemo-catalytic and bio-catalytic methodologies.[1][3] It serves as a comprehensive resource, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in this field.
Overall Synthesis Pathway
The conversion of castor oil into 2-octyl acrylate is a multi-step process that begins with the extraction of the primary chemical precursor from the oil, followed by its conversion to the final acrylate monomer. The overall pathway can be summarized in two main stages:
-
Generation of 2-Octanol (B43104) from Castor Oil : Castor oil is first hydrolyzed to yield ricinoleic acid. This intermediate is then subjected to alkali-induced cleavage (pyrolysis) to produce 2-octanol and sebacic acid, a valuable co-product used in the polyamide industry.[3][4]
-
Acrylation of 2-Octanol : The resulting bio-based 2-octanol is esterified with acrylic acid or transesterified with a light alcohol acrylate to form the desired this compound monomer.[3][5][6]
The following diagram illustrates this overarching chemical journey from a renewable feedstock to a functional monomer.
Caption: Overall synthesis pathway from castor oil to this compound.
Production of 2-Octanol from Castor Oil
The key step in producing the alcohol precursor is the caustic fusion or alkali pyrolysis of ricinoleic acid derived from castor oil. This reaction cleaves the 18-carbon fatty acid chain, yielding 8-carbon 2-octanol and 10-carbon dicarboxylic sebacic acid.[4][7]
Experimental Protocol: Alkali Pyrolysis of Castor Oil
This protocol is adapted from methodologies described in the literature for the alkali pyrolysis of castor oil.[4][8][9]
-
Saponification : In a suitable reactor, saponify castor oil with an aqueous sodium hydroxide (B78521) solution to form sodium ricinoleate (B1264116) and glycerol.[9]
-
Mixing : To the saponified mixture, add additional sodium hydroxide, a catalyst such as red lead (Pb₃O₄), and a high-boiling point solvent like mineral oil to facilitate even heat distribution and prevent charring.[4][8]
-
Pyrolysis : Heat the mixture to approximately 280-300°C under an inert atmosphere (e.g., nitrogen). The 2-octanol and water will distill over as they are formed.
-
Collection : Collect the distillate, which will consist of an organic layer (primarily 2-octanol with some 2-octanone) and an aqueous layer.
-
Separation & Purification : Separate the organic layer. The remaining reaction mass in the reactor contains the disodium (B8443419) salt of sebacic acid, which can be recovered by dissolving the mass in hot water and acidifying with a mineral acid (e.g., sulfuric acid) to precipitate the sebacic acid.[9] The crude 2-octanol is purified by fractional distillation.
Quantitative Data: 2-Octanol Synthesis
The efficiency of the alkali pyrolysis step can be optimized by adjusting parameters such as temperature, catalyst, and reaction time.
| Parameter | Value | Yield (2-Octanol) | Yield (Sebacic Acid) | Reference |
| Method | Conventional Heating | 70.1% | 72.5% | [4] |
| Catalyst | 1% Red Lead | [4] | ||
| Temperature | 280 ± 2°C | [4] | ||
| Method | Microwave Irradiation | 62.6% | 76.2% | [10] |
| Temperature | 240°C | [10] | ||
| Time | 20 min | [10] |
Synthesis of this compound from 2-Octanol
With bio-based 2-octanol in hand, the final step is the addition of the acrylate group. This can be achieved through traditional acid catalysis or by employing enzymatic methods for a greener process.
Method A: Chemo-Catalytic Direct Esterification
Direct esterification involves the reaction of 2-octanol with acrylic acid in the presence of a strong acid catalyst. To drive the reaction to completion, the water formed during the reaction is continuously removed.[11]
This protocol is based on continuous industrial processes described in patent literature.[5][11]
-
Feed Preparation : Prepare a feed stream containing 2-octanol, acrylic acid (typically in a slight molar excess), an acid catalyst (e.g., a sulfonic acid), and one or more polymerization inhibitors (e.g., hydroquinone).
-
Reaction : Introduce the feed into a heated reactor equipped with a distillation column. Maintain the reaction temperature between 80-130°C.
-
Water Removal : The water formed during the esterification is removed by azeotropic distillation with 2-octanol. The condensed heteroazeotrope is passed to a decanter, where the aqueous phase is separated, and the organic phase (rich in 2-octanol) is recycled back to the reactor.[11]
-
Purification : The crude reaction mixture, containing 60-90% this compound, is sent to a purification train.[11] This involves catalyst removal (e.g., by extraction) followed by vacuum distillation to separate unreacted starting materials (which are recycled) from the pure this compound product.[5][11]
The diagram below outlines the key stages in a continuous direct esterification process for this compound production.
References
- 1. basf.com [basf.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00097D [pubs.rsc.org]
- 4. Sebacic acid and 2-octanol from castor oil | Semantic Scholar [semanticscholar.org]
- 5. EP2773608A1 - Method for producing this compound by direct esterification - Google Patents [patents.google.com]
- 6. US9296679B2 - Method for the production of this compound by means of transesterification - Google Patents [patents.google.com]
- 7. castoroil.in [castoroil.in]
- 8. Sciencemadness Discussion Board - 2-octanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Optimization of microwave pyrolysis of castor oil to sebacic acid :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. US9403750B2 - Method for producing this compound by direct esterification - Google Patents [patents.google.com]
Computational Modeling of 2-Octyl Acrylate Monomer Properties: A Technical Guide
Introduction
2-Octyl Acrylate (B77674) (2-OA) is an acrylate ester monomer gaining significant industrial and research interest. Derived from bio-based sources like castor oil, it presents a sustainable alternative to traditional petroleum-based isomers such as 2-ethylhexyl acrylate (2-EHA).[1][2] Its favorable properties, including hydrophobicity, flexibility, and low skin irritation potential, make it a valuable component in the synthesis of polymers for pressure-sensitive adhesives, coatings, and biomedical applications.[2][3] Understanding the fundamental physicochemical properties of the 2-OA monomer is crucial for designing and optimizing these materials.
Computational modeling offers a powerful and efficient approach to predict and analyze monomer properties at an atomic level.[4] Techniques such as Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Property Relationship (QSPR) modeling provide deep insights into electronic structure, reactivity, and bulk material behavior, often complementing or guiding experimental work.[4][5] This technical guide provides an in-depth overview of the computational methodologies used to model 2-OA properties, presents key data in a structured format, and offers detailed protocols for researchers and scientists in the field.
Physicochemical and Modeled Properties of 2-Octyl Acrylate
Computational models are validated by comparing their predictions against experimentally determined properties. The following table summarizes key quantitative data for the 2-OA monomer and its corresponding polymer, drawing from both experimental measurements and computational studies.
| Property | Value | Method / Source |
| Monomer Properties | ||
| Molecular Formula | C₁₁H₂₀O₂ | Standard |
| Molecular Weight | 184.28 g/mol | Standard[2][6][7] |
| Density | 0.8754 g/cm³ | Experimental[7] |
| Boiling Point | 220°C (approx.) | Experimental[6] |
| 79°C @ 5.4 Torr | Experimental[7] | |
| Refractive Index | 1.434 | Experimental[7] |
| Water Solubility | 0.01 g/L @ 25°C | Experimental[6] |
| Reactivity Ratios | Q = 0.33, e = 0.58 | Experimental[6] |
| Biobased Carbon Content | 73% | Experimental (ISO 16620)[2] |
| Polymer Properties | ||
| Glass Transition Temp. (Tg) | -44°C | Experimental (DSC)[2] |
| -65°C | Experimental[6] | |
| 228 K (-45°C) | Computational (MD)[8] | |
| Computational Properties | ||
| Adsorption Energy (Mg²⁺) | Strongest Interaction | Computational (DFT)[9][10] |
| Adsorption Energy (Na⁺) | Moderate Interaction | Computational (DFT)[9][10] |
| Adsorption Energy (Cl⁻) | Weakest Interaction | Computational (DFT)[9][10] |
Computational Modeling Methodologies
Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of molecules.[4] It is particularly effective for calculating properties related to reactivity, molecular geometry, and intermolecular interactions. For 2-OA, DFT has been employed to study its electronic properties and interactions with various ions, which is crucial for applications in marine coatings and other functional materials.[9][10] Studies show that divalent cations like Mg²⁺ exhibit the strongest interaction with the monomer, significantly altering the HOMO-LUMO gap and stabilizing the system.[9][10][11]
A typical DFT workflow involves optimizing the molecular geometry of the 2-OA monomer and then performing calculations to determine electronic descriptors like HOMO/LUMO energies and electrostatic potential maps. These calculations are foundational for understanding reaction mechanisms, such as chain transfer to monomer reactions in acrylate polymerization.[12][13]
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD is ideal for predicting bulk properties of materials by simulating a representative volume of the substance. For acrylates, MD has been used to calculate properties like density, glass transition temperature (Tg), and mechanical characteristics.[8][14] These simulations rely on force fields, such as DREIDING or GAFF, which define the potential energy of the system based on atomic positions.[14][15] By simulating the cooling of an amorphous cell of poly(this compound), for instance, one can predict its Tg by observing the change in the slope of the volume-temperature curve.[8]
Quantitative Structure-Property Relationship (QSPR)
QSPR modeling is a statistical approach that correlates the chemical structure of a molecule with its physicochemical properties.[16] These models are built by developing mathematical relationships between calculated molecular descriptors (e.g., electronic, topological) and an experimentally measured property. For acrylates, QSPR models have been successfully developed to predict polymerization kinetics, such as the propagation rate coefficient (kp), for a wide range of monomers from a single unified formula.[5][17] This predictive capability is invaluable for designing new monomers and optimizing polymerization processes without the need for extensive experimentation.
Detailed Computational Protocols
Protocol 1: DFT Calculation of Monomer Electronic Properties
This protocol outlines a typical procedure for calculating the electronic properties of a single this compound monomer using DFT.
-
Molecule Construction:
-
Build the 3D structure of the this compound monomer using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom types and initial bond lengths/angles.
-
-
Conformational Search (Optional but Recommended):
-
Perform a conformational search using a lower-level theory (e.g., a semi-empirical method or molecular mechanics) to identify low-energy conformers, as the long octyl chain allows for significant flexibility.
-
-
Geometry Optimization:
-
Select the lowest-energy conformer as the starting geometry.
-
Perform a full geometry optimization using a selected DFT functional and basis set. A common and robust choice for organic molecules is the M06-2X functional with the 6-31G(d,p) basis set.[13]
-
The optimization calculation should continue until the forces on the atoms and the energy change between steps fall below a defined convergence threshold.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory used for optimization.
-
Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. If imaginary frequencies exist, it indicates a transition state, and the geometry must be further optimized.
-
-
Single-Point Energy Calculation and Property Analysis:
-
Using the optimized geometry, perform a single-point energy calculation, often with a larger basis set (e.g., 6-311+G(d,p)) for higher accuracy.
-
From the output of this calculation, extract key electronic properties:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are critical for assessing chemical reactivity.
-
Molecular Orbitals: Visualize the HOMO and LUMO to identify reactive sites.
-
Mulliken or Natural Bond Orbital (NBO) Charges: Analyze the charge distribution across the molecule.
-
Electrostatic Potential (ESP) Map: Visualize the charge distribution on the molecular surface to predict sites for electrophilic or nucleophilic attack and non-covalent interactions.[9][18]
-
-
Protocol 2: MD Simulation for Bulk Polymer Density
This protocol describes a general workflow for determining the bulk density of amorphous poly(this compound) via MD simulations.
-
System Setup:
-
Polymer Chain Construction: Generate an atactic poly(this compound) chain of a representative length (e.g., 50 monomer units).
-
Force Field Selection: Choose a suitable all-atom force field. The DREIDING or General Amber Force Field (GAFF) are common choices for acrylic polymers.[14][15] Assign partial charges to the atoms using a validated method (e.g., AM1-BCC).
-
Simulation Box: Construct a cubic simulation box and randomly pack it with multiple polymer chains (e.g., 10-20 chains) to achieve a target density close to the expected experimental value. Apply periodic boundary conditions in all three dimensions.
-
-
Energy Minimization:
-
Perform an energy minimization of the initial system to relax any unfavorable contacts or steric clashes created during the packing process.
-
-
Equilibration:
-
NVT Ensemble (Canonical): Heat the system to a high temperature (e.g., 600 K, well above the experimental Tg) while keeping the volume constant. Run the simulation for a sufficient duration (e.g., 1-2 nanoseconds) to allow the polymer chains to relax and achieve a randomized, molten state.
-
NPT Ensemble (Isothermal-Isobaric): Switch to the NPT ensemble at the same high temperature and a pressure of 1 atm. This allows the simulation box volume to fluctuate and reach an equilibrium density. Run for several nanoseconds until the system density stabilizes.
-
-
Production and Annealing:
-
Simulated Annealing: From the equilibrated high-temperature state, gradually cool the system in a stepwise manner (e.g., decrease temperature by 20 K every 1-2 ns) down to the target temperature (e.g., 298 K).
-
Final Equilibration: Once at the target temperature, run a final NPT equilibration for several nanoseconds to ensure the density has fully converged.
-
-
Data Analysis:
-
The production phase of the simulation is the final NPT run at the target temperature.
-
Calculate the average density of the system over this production trajectory. The standard deviation of the density provides an estimate of the uncertainty in the calculated value. The result can then be compared with the experimental density.
-
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Biobased Monomer | Products | NIPPON SHOKUBAI [shokubai.co.jp]
- 3. univarsolutions.com [univarsolutions.com]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epluschemical.com [epluschemical.com]
- 7. Page loading... [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Cl−, Na+ and Mg2+ Adsorption and Electronic Properties on this compound and Isobornyl Acrylate Monomers: A Comprehensive DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational study of chain transfer to monomer reactions in high-temperature polymerization of alkyl acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Building a Quantitative Structure-Property Relationship (QSPR) Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative structure–property relationships for the reactivity parameters of acrylate monomers | Scilit [scilit.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility and Miscibility of 2-Octyl Acrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and miscibility of 2-octyl acrylate (B77674), a key monomer in the synthesis of polymers for a variety of applications, including pressure-sensitive adhesives, coatings, and drug delivery systems. Understanding its behavior in different organic solvents is critical for optimizing reaction conditions, formulation development, and purification processes.
Core Concepts: Solubility and Miscibility
Solubility refers to the maximum amount of a solute (in this case, 2-octyl acrylate) that can dissolve in a given amount of a solvent at a specific temperature to form a saturated solution. It is a quantitative measure, often expressed in grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).
Miscibility , on the other hand, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a homogeneous solution. If two liquids are miscible, they are completely soluble in each other.
The principle of "like dissolves like" is a fundamental concept in predicting solubility and miscibility. This means that substances with similar polarities are more likely to be soluble or miscible in one another. As a long-chain alkyl acrylate, this compound is a relatively nonpolar molecule, which dictates its solubility characteristics in various organic solvents.
Quantitative Solubility and Miscibility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on the known behavior of structurally similar long-chain acrylates like n-butyl acrylate and 2-ethylhexyl acrylate, a general solubility profile can be established. These compounds are widely reported to be miscible with most common organic solvents.[1][2][3][4] The data presented in Table 1 is based on this principle of chemical analogy and should be experimentally verified for specific applications. The very low solubility in water is a key characteristic of its hydrophobic nature.[5]
Table 1: Solubility and Miscibility of this compound in Various Solvents
| Solvent Class | Solvent Name | Molecular Formula | Polarity | Solubility/Miscibility of this compound (at 25°C) |
| Alcohols | Methanol | CH₃OH | Polar Protic | Miscible |
| Ethanol | C₂H₅OH | Polar Protic | Miscible | |
| Isopropanol | C₃H₈O | Polar Protic | Miscible | |
| Ketones | Acetone | C₃H₆O | Polar Aprotic | Miscible |
| Methyl Ethyl Ketone (MEK) | C₄H₈O | Polar Aprotic | Miscible | |
| Esters | Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Nonpolar | Miscible |
| Xylene | C₈H₁₀ | Nonpolar | Miscible | |
| Aliphatic Hydrocarbons | n-Hexane | C₆H₁₄ | Nonpolar | Miscible |
| Cyclohexane | C₆H₁₂ | Nonpolar | Miscible | |
| Ethers | Diethyl Ether | C₄H₁₀O | Polar Aprotic | Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible | |
| Aqueous | Water | H₂O | Polar Protic | ~0.01 g/L (Slightly Soluble)[5] |
Note: The term "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions. This data is largely inferred from the behavior of similar long-chain acrylates and should be confirmed experimentally for precise quantitative applications.
Experimental Protocols
Accurate determination of solubility and miscibility is crucial for process development and formulation. The following are detailed methodologies for key experiments.
Protocol for Determining Miscibility (Visual Method)
This protocol provides a straightforward method for qualitatively assessing the miscibility of this compound with a solvent.
Objective: To determine if this compound and a given organic solvent are miscible in all proportions.
Materials:
-
This compound (inhibited)
-
Test Solvent
-
Graduated cylinders or volumetric pipettes
-
Test tubes with stoppers or screw caps
-
Vortex mixer
Procedure:
-
Prepare a series of test tubes, each containing a different ratio of this compound to the test solvent (e.g., 1:9, 3:7, 5:5, 7:3, 9:1 by volume).
-
For each ratio, accurately measure the required volume of this compound and the test solvent using graduated cylinders or pipettes and add them to the corresponding test tube.
-
Securely cap each test tube.
-
Vigorously mix the contents of each test tube using a vortex mixer for at least 30 seconds.
-
Allow the test tubes to stand undisturbed for at least one hour at a controlled temperature (e.g., 25°C).
-
Visually inspect each test tube for the presence of a single, clear, homogeneous phase. The absence of any phase separation, cloudiness, or precipitation indicates miscibility at that ratio.
-
If a single phase is observed in all ratios, the two liquids are considered miscible.
Caption: Visual Miscibility Assessment Workflow.
Protocol for Quantitative Solubility Determination (Gravimetric Method)
This protocol outlines a standard method for determining the quantitative solubility of this compound in a solvent. This method is based on the principles described in OECD Guideline 105 for Water Solubility.[6][7][8]
Objective: To determine the mass of this compound that can be dissolved in a specific volume of a solvent at a given temperature.
Materials:
-
This compound (inhibited)
-
Test Solvent
-
Analytical balance (accurate to 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Glass vials with screw caps
-
Micropipettes
-
Evaporating dish or pre-weighed aluminum pan
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the test solvent in a glass vial. The excess is to ensure a saturated solution is formed.
-
Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vial to stand undisturbed at the same temperature to let any undissolved solute settle.
-
Centrifuge the vial to further separate the undissolved this compound.
-
Carefully extract a known volume of the clear supernatant (the saturated solution) using a micropipette.
-
Dispense the supernatant into a pre-weighed evaporating dish or aluminum pan.
-
Record the exact weight of the supernatant.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (Boiling Point: ~227°C) to avoid loss of the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.
-
The difference in weight of the dish before and after evaporation gives the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or other desired units.
Caption: Gravimetric Solubility Determination Workflow.
Logical Pathway for Solvent Selection
The selection of an appropriate solvent for a process involving this compound depends on several factors, including the desired solubility, the polarity of other components in the system, and process conditions such as temperature and pressure. The following diagram illustrates a logical pathway for solvent selection.
Caption: Solvent Selection Pathway for this compound.
Conclusion
This compound exhibits broad miscibility with a wide range of common organic solvents, a characteristic driven by its predominantly nonpolar alkyl chain. Its solubility in polar solvents is facilitated by the presence of the acrylate ester group. While quantitative data is sparse, the provided qualitative information and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their work. For critical applications, it is always recommended to perform experimental verification of solubility and miscibility under the specific conditions of use.
References
- 1. BUTYL ACRYLATE - Ataman Kimya [atamanchemicals.com]
- 2. solventis.net [solventis.net]
- 3. solventis.net [solventis.net]
- 4. interchems.com [interchems.com]
- 5. 2-Ethylhexyl acrylate, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate,and Tripropyleneglycol diacrylate [www2.mst.dk]
- 6. filab.fr [filab.fr]
- 7. files.chemicalwatch.com [files.chemicalwatch.com]
- 8. oecd.org [oecd.org]
Navigating the Safety Profile of 2-Octyl Acrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for the handling of 2-octyl acrylate (B77674). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the substance's physicochemical properties, toxicity, and safe handling protocols. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key toxicological experiments are provided. Visual diagrams generated using Graphviz illustrate experimental workflows and the molecular signaling pathway associated with skin sensitization.
Section 1: Physicochemical and Toxicological Profile
2-Octyl acrylate is a combustible liquid that may cause allergic skin reactions and respiratory irritation. It is characterized by a boiling point of approximately 220°C and low water solubility. The toxicological profile of this compound has been evaluated through various studies, the results of which are crucial for establishing safe handling procedures in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C11H20O2 | |
| Molecular Weight | 184.28 g/mol | |
| Boiling Point | ~220°C | |
| Melting Point | < -20°C | |
| Density | 0.8754 g/cm³ | |
| Vapor Pressure | 0.01 mbar at 20°C | |
| Water Solubility | Low (0.01 g/L at 25°C) | |
| Appearance | Colorless to light yellow liquid |
Toxicological Data
The acute toxicity of this compound has been assessed via oral, inhalation, and dermal routes. It is also a known skin and eye irritant and a skin sensitizer. Quantitative toxicological data are summarized in Table 2.
| Toxicity Endpoint | Result | Species | Method | Reference |
| Acute Oral Toxicity | LD50: > 5000 mg/kg | Rat | Limit Test | |
| Acute Inhalation Toxicity | LC50: > 4.7 mg/l (4 h) | Rat | OECD Guideline 403 | |
| Acute Dermal Toxicity | No data available | - | - | |
| Skin Irritation | Causes skin irritation | Rabbit | - | |
| Eye Irritation | Causes serious eye irritation | Rabbit | - | |
| Skin Sensitization | May cause an allergic skin reaction | - | - |
Section 2: Experimental Protocols for Toxicological Assessment
Detailed methodologies for key toxicological assessments are provided below, based on internationally recognized guidelines.
Acute Oral Toxicity: Limit Test
Objective: To determine the acute oral toxicity of a substance. A limit test is performed to determine if the LD50 is above a certain dose level (e.g., 5000 mg/kg).
Methodology:
-
Animal Selection: Healthy, young adult rats are used.
-
Dose Administration: A single dose of the test substance (e.g., 5000 mg/kg) is administered by gavage to a small group of animals.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Acute Dermal Toxicity: OECD Guideline 402
Objective: To assess the potential short-term hazards of a chemical substance when exposed through the skin. This test can be conducted as a limit test or a full dose-response study.
Methodology:
-
Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour period.
-
Observation: Animals are observed for signs of toxicity and mortality daily for at least 14 days. Body weights are recorded at least weekly.
-
Necropsy: All animals undergo a gross necropsy at the end of the study.
Caption: Workflow for Acute Dermal Toxicity Testing (OECD 402).
Skin Sensitization: Adverse Outcome Pathway (AOP)
The process of skin sensitization by a chemical, such as an acrylate, is understood through an Adverse Outcome Pathway (AOP). This pathway outlines the key events that lead from the initial chemical interaction with the skin to the development of an allergic reaction.
The key events in the skin sensitization AOP are:
-
Haptenation: The small chemical molecule (hapten) penetrates the skin and covalently binds to skin proteins, forming a hapten-protein complex.
-
Keratinocyte Activation: The hapten-protein complexes, along with the chemical itself, can cause stress and activation of keratinocytes (the main cells of the epidermis). This leads to the release of pro-inflammatory signaling molecules.
-
Dendritic Cell Activation: Dendritic cells (specialized immune cells in the skin) recognize and internalize the hapten-protein complexes. They become activated and migrate from the skin to the local lymph nodes.
-
T-cell Proliferation and Differentiation: In the lymph nodes, the activated dendritic cells present the haptenated peptides to naive T-lymphocytes. This leads to the proliferation and differentiation of allergen-specific T-cells, resulting in sensitization.
Upon subsequent exposure to the same chemical, these memory T-cells are rapidly activated, leading to the clinical manifestations of allergic contact dermatitis.
Caption: Acrylate-induced skin sensitization pathway.
Section 3: Safe Handling and Emergency Procedures
Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are required.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Keep containers tightly closed when not in use.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
-
In case of a spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Section 4: Conclusion
This compound is a valuable chemical for various research and development applications. However, its potential to cause skin and eye irritation, as well as allergic skin reactions, necessitates careful handling and strict adherence to safety protocols. By understanding its toxicological profile and implementing the recommended safety measures outlined in this guide, researchers and scientists can minimize the risks associated with its use. Continuous vigilance and a proactive approach to safety are paramount when working with this and other potentially hazardous chemicals.
A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 2-Octyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the thermal stability and degradation profile of 2-octyl acrylate (B77674) and its corresponding polymer, poly(2-octyl acrylate). This document consolidates available data on the thermal behavior of this versatile polymer, offering insights into its performance at elevated temperatures and its degradation pathways. The information presented is crucial for professionals in research and development, particularly in fields where thermal processing or long-term stability of acrylate-based materials is critical.
Introduction to this compound
This compound is an acrylic acid ester characterized by an eight-carbon branched alkyl group. Its polymer, poly(this compound), is a member of the poly(alkyl acrylate) family, which is widely used in the formulation of adhesives, coatings, and drug delivery systems. The thermal stability of these polymers is a critical parameter that dictates their processing conditions and service life in various applications. Understanding the degradation profile is essential for predicting material performance, ensuring product quality, and developing safe and effective products.
Thermal Stability and Degradation Overview
The thermal degradation of poly(alkyl acrylates) is a complex process that is influenced by the structure of the alkyl ester group. For primary poly(alkyl acrylates), such as poly(this compound), degradation typically commences at temperatures above 300°C. The primary degradation products include the corresponding alcohol (2-octanol), olefin (2-octene), carbon dioxide, and various short-chain fragments.
While specific quantitative data for the thermal degradation of poly(this compound) is limited in publicly available literature, extensive research on structurally similar polymers, such as poly(n-butyl acrylate) and poly(2-ethylhexyl acrylate), provides a strong basis for understanding its behavior. Studies on these related polymers indicate that the degradation of primary poly(alkyl acrylates) generally proceeds through a single-stage process. However, some evidence suggests a two-stage degradation mechanism for certain poly(alkyl acrylates), which may also be relevant to poly(this compound).
Quantitative Thermal Analysis Data
The following tables summarize key quantitative data related to the thermal properties of poly(this compound) and its closely related analogs. It is important to note that the thermal properties of polymers can be influenced by factors such as molecular weight, polydispersity, and the presence of any impurities or additives.
Table 1: Glass Transition Temperature (Tg) of Poly(this compound)
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | -44 °C |
Note: The Glass Transition Temperature (Tg) is a key parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.
Table 2: Summary of Thermal Degradation Data for Structurally Similar Poly(alkyl acrylates)
| Polymer | Onset Degradation Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Primary Degradation Products | Reference |
| Poly(n-butyl acrylate) | ~315 | Not specified | n-butanol, 1-butene, carbon dioxide, short-chain fragments | [1] |
| Poly(2-ethylhexyl acrylate) | Degradation starts around 300 | Not specified | 2-ethylhexanol, 2-ethylhexene, carbon dioxide, short-chain fragments |
Note: This data is for polymers structurally similar to poly(this compound) and should be considered as indicative of its likely thermal behavior.
Experimental Protocols
The characterization of the thermal stability and degradation profile of poly(this compound) typically involves several analytical techniques. Detailed experimental protocols for the key methods are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of poly(this compound) (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of weight loss at different temperatures.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample of poly(this compound) (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle to erase the thermal history of the sample. A common program is to heat from a low temperature (e.g., -80°C) to a temperature above the expected transitions (e.g., 100°C) at a constant rate (e.g., 10°C/min).
-
Data Analysis: The heat flow to the sample relative to the reference is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products generated during the thermal degradation of the polymer.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A very small amount of the poly(this compound) sample is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a specific high temperature (e.g., 600°C) in an inert atmosphere. This rapid heating causes the polymer to decompose into smaller, volatile fragments.
-
GC Separation: The pyrolysis products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.
-
MS Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" of each component, allowing for their identification by comparison with spectral libraries.
Degradation Mechanisms and Pathways
The thermal degradation of poly(alkyl acrylates) can proceed through several mechanisms, including chain scission and side-group reactions. The following diagrams illustrate the proposed degradation pathways for primary poly(alkyl acrylates) like poly(this compound).
Conclusion
The thermal stability and degradation profile of poly(this compound) are critical considerations for its application in various industries. While specific quantitative data for this polymer remains somewhat limited in the public domain, analysis of its structural analogs provides valuable insights into its expected behavior. The primary degradation pathway involves random chain scission and side-group ester pyrolysis, leading to the formation of 2-octanol, 2-octene, carbon dioxide, and shorter polymer chains. The experimental protocols outlined in this guide provide a robust framework for researchers and professionals to conduct their own thermal analysis of poly(this compound) and related materials, enabling a deeper understanding of their thermal properties and ensuring their optimal use in demanding applications. Further research dedicated specifically to the thermal analysis of poly(this compound) would be beneficial to further refine the quantitative data and fully elucidate its degradation kinetics.
References
An In-depth Technical Guide on the Reactivity Ratios of 2-Octyl Acrylate in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octyl acrylate (B77674) (2-OA) is a bio-based monomer that is gaining significant attention as a sustainable alternative to petroleum-derived acrylates in the synthesis of polymers for a wide range of applications, including pressure-sensitive adhesives, coatings, and drug delivery systems.[1][2] The performance of copolymers derived from 2-octyl acrylate is critically dependent on their microstructure, which is governed by the relative reactivities of the comonomers. Understanding the reactivity ratios of this compound with various comonomers is therefore essential for designing and synthesizing copolymers with desired properties.
This technical guide provides a comprehensive overview of the reactivity ratios of this compound in copolymerization. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close structural isomer, 2-ethylhexyl acrylate (2-EHA), as a predictive proxy. This approach allows for a robust estimation of 2-OA's copolymerization behavior. The guide includes a summary of quantitative reactivity ratio data, detailed experimental protocols for their determination, and visualizations of the underlying principles and workflows.
Reactivity Ratios: A Quantitative Overview
The reactivity ratios, r₁ and r₂, describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homopropagation) versus the other monomer (crosspropagation). For the copolymerization of this compound (M₁) with a comonomer (M₂), the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : Ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ to the rate constant for the addition of M₂ to a growing chain ending in M₁.
-
r₂ = k₂₂ / k₂₁ : Ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ to the rate constant for the addition of M₁ to a growing chain ending in M₂.
The following table summarizes the reactivity ratios for 2-ethylhexyl acrylate (a proxy for this compound) with several common comonomers. These values provide a strong indication of the expected copolymerization behavior of this compound.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (2-EHA) | r₂ | Polymerization Method | Reference |
| 2-Ethylhexyl Acrylate | Styrene | 0.26 | 0.94 | Calculated (Alfrey & Price) | [3] |
| 2-Ethylhexyl Acrylate | Methyl Methacrylate | 0.53 | 1.80 | Calculated (Alfrey & Price) | [3] |
| 2-Ethylhexyl Acrylate | Vinyl Acetate | 12.43 | 0.05 | Calculated (Alfrey & Price) | [3] |
| 2-Ethylhexyl Acrylate | Methyl Methacrylate | 0.315 | 1.496 | Bulk Free-Radical | [4][5] |
| 2-Ethylhexyl Acrylate | Styrene | 0.292 | 0.979 | Bulk Copolymerization | [6] |
Experimental Determination of Reactivity Ratios
The reactivity ratios of this compound with a given comonomer can be experimentally determined through a series of low-conversion copolymerization reactions. The following protocol outlines a general procedure based on established methods such as the Fineman-Ross and Kelen-Tüdős techniques.
Materials
-
This compound (M₁), purified
-
Comonomer (M₂), purified
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl peroxide - BPO)
-
Solvent (e.g., Toluene, Benzene)
-
Inhibitor remover (if necessary)
-
Precipitating agent (e.g., Methanol)
-
Nitrogen gas
Equipment
-
Glass reaction vessel with a stirrer, condenser, nitrogen inlet, and temperature control
-
Constant temperature bath
-
Vacuum oven
-
Analytical balance
-
Nuclear Magnetic Resonance (NMR) spectrometer or other suitable analytical instrument for copolymer composition analysis
Experimental Workflow Diagram
Caption: General workflow for the experimental determination of reactivity ratios.
Detailed Protocol
-
Preparation of Monomer Feed Solutions:
-
Prepare a series of monomer feed solutions with varying molar ratios of this compound (M₁) and the comonomer (M₂). Typically, at least five different feed compositions are used, covering a wide range of f₁ (mole fraction of M₁ in the feed).
-
Add a known amount of initiator to each solution. The initiator concentration should be kept constant across all experiments.
-
If a solvent is used, ensure all components are fully dissolved.
-
-
Low Conversion Polymerization:
-
Charge the reaction vessel with one of the monomer feed solutions.
-
Purge the system with nitrogen for a sufficient time to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the reaction mixture to the desired polymerization temperature under a nitrogen atmosphere with constant stirring.
-
Allow the polymerization to proceed to a low conversion, typically below 10%, to ensure that the monomer feed composition remains essentially constant. The reaction time will need to be determined empirically for each system.
-
Quench the reaction by rapidly cooling the vessel and/or adding an inhibitor.
-
-
Isolation and Purification of the Copolymer:
-
Precipitate the copolymer by pouring the reaction mixture into a large excess of a suitable non-solvent (e.g., methanol).
-
Filter the precipitated copolymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator residues.
-
Dry the copolymer to a constant weight in a vacuum oven at a moderate temperature.
-
-
Copolymer Composition Analysis:
-
Determine the composition of the purified copolymer (the molar ratio of M₁ and M₂ units in the polymer chain) using a suitable analytical technique. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a common and accurate method for this purpose.
-
-
Calculation of Reactivity Ratios:
-
Using the initial monomer feed compositions (f₁, f₂) and the determined copolymer compositions (F₁, F₂), calculate the reactivity ratios (r₁, r₂) using a linear method such as the Fineman-Ross or Kelen-Tüdős method, or a non-linear least-squares method for higher accuracy.
-
Signaling Pathway in Free-Radical Copolymerization
The fundamental process of free-radical copolymerization involves initiation, propagation, and termination steps. The propagation step is where the reactivity ratios play a crucial role in determining the sequence of monomer addition.
Caption: Key reaction steps in free-radical copolymerization.
Logical Relationship for Determining Reactivity Ratios
The determination of reactivity ratios involves a logical progression from experimental data to the final calculated values. This process relies on the Mayo-Lewis equation, which relates the monomer feed composition to the instantaneous copolymer composition.
Caption: Logical flow from experimental data to reactivity ratios.
Conclusion
This technical guide provides a foundational understanding of the reactivity ratios of this compound in copolymerization, utilizing data from its structural isomer, 2-ethylhexyl acrylate, as a reliable proxy. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development. By understanding and controlling the copolymerization of this compound, it is possible to tailor the properties of the resulting polymers to meet the specific demands of advanced applications, thereby fostering the development of novel and sustainable materials. Further experimental work to determine the precise reactivity ratios of this compound with a variety of comonomers is encouraged to build upon the framework provided in this guide.
References
- 1. scilit.com [scilit.com]
- 2. Figure 3 from Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, and vinyl 2-ethylhexanoate | Semantic Scholar [semanticscholar.org]
- 3. lgchemon.com [lgchemon.com]
- 4. "Reactivity ratio estimation for co- and terpolymerization of n-butyl a" by Vida A. Gabriel and Marc A. Dubé [dc.engconfintl.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(2-octyl acrylate) via Free Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-octyl acrylate) is a versatile polymer with a low glass transition temperature, making it suitable for a variety of applications, including pressure-sensitive adhesives, coatings, and as a component in drug delivery systems.[1] Its synthesis from bio-renewable sources, such as castor oil, further enhances its appeal as a sustainable alternative to petroleum-based polymers.[2][3] This document provides detailed protocols for the synthesis of poly(this compound) via free radical polymerization, specifically through solution and emulsion techniques. It also includes information on the characterization of the resulting polymer and a summary of relevant quantitative data.
Data Presentation
The following tables summarize typical quantitative data for poly(this compound) and related long-chain polyacrylates synthesized via free radical polymerization. This data is compiled from various sources and provides a reference for expected outcomes.
Table 1: Typical Reaction Parameters for Free Radical Polymerization of 2-Octyl Acrylate (B77674)
| Parameter | Solution Polymerization | Emulsion Polymerization |
| Solvent/Dispersant | Toluene (B28343), Ethyl Acetate | Deionized Water |
| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Potassium Persulfate (KPS), Ammonium Persulfate (APS) |
| Monomer Concentration | 10-50 wt% | 20-50 wt% solids content |
| Initiator Concentration | 0.1-1.0 mol% (relative to monomer) | 0.1-1.0 wt% (relative to monomer) |
| Reaction Temperature | 60-90 °C | 50-90 °C[3] |
| Reaction Time | 4-24 hours | 4-6 hours[3] |
Table 2: Characterization Data for Poly(this compound) and Related Polymers
| Property | Poly(this compound) | Poly(2-ethylhexyl acrylate) | Poly(n-butyl acrylate) |
| Molecular Weight (Mn, g/mol ) | ~55,000 (commercial source) | 20,000 - 100,000 | 20,000 - 200,000 |
| Polydispersity Index (PDI) | Typically 1.5 - 3.0 | 1.5 - 3.0 | 1.5 - 3.0 |
| Glass Transition Temp. (Tg, °C) | -45 | -65[4] | -54 to -45[4] |
| Decomposition Temp. (TGA, °C) | Onset approx. 250 | Onset approx. 250[4] | Onset 220 - 290[4] |
| Appearance | Viscous liquid to tacky solid | Viscous liquid to tacky solid | Viscous liquid to tacky solid |
Experimental Protocols
Protocol 1: Solution Polymerization of this compound using AIBN Initiator
This protocol describes the synthesis of poly(this compound) in a toluene solution using Azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (monomer), inhibitor removed
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent), anhydrous
-
Methanol (B129727) (non-solvent for precipitation)
-
Nitrogen gas, high purity
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Monomer Purification: Remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether) from the this compound monomer by passing it through a column of basic alumina (B75360) or by washing with an aqueous sodium hydroxide (B78521) solution followed by drying over anhydrous magnesium sulfate (B86663).
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Reagent Addition: To the flask, add this compound (e.g., 10 g, 54.3 mmol) and toluene (e.g., 40 mL).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: In a separate vial, dissolve AIBN (e.g., 0.09 g, 0.54 mmol, 1 mol% relative to monomer) in a small amount of toluene.
-
Polymerization: Heat the monomer solution to 70°C under a nitrogen atmosphere with stirring. Once the temperature is stable, add the AIBN solution to the flask.
-
Reaction Monitoring: Allow the reaction to proceed at 70°C for 12-24 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing the monomer conversion by techniques such as ¹H NMR or by observing the increase in viscosity of the reaction mixture.
-
Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of cold methanol (e.g., 400 mL) while stirring vigorously. The polymer will precipitate as a gummy solid.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of a good solvent like tetrahydrofuran (B95107) (THF) or toluene. Reprecipitate the polymer in cold methanol. Repeat this dissolution-precipitation step two more times to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Emulsion Polymerization of this compound
This protocol outlines the synthesis of poly(this compound) via a conventional emulsion polymerization technique using potassium persulfate as a water-soluble initiator.
Materials:
-
This compound (monomer), inhibitor removed
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Sodium bicarbonate (buffer)
-
Deionized water
-
Nitrogen gas, high purity
-
Standard glassware for emulsion polymerization (four-necked reactor, mechanical stirrer, condenser, dropping funnel, etc.)
Procedure:
-
Monomer Purification: As described in Protocol 1.
-
Initial Reactor Charge: To a four-necked reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a dropping funnel, add deionized water (e.g., 100 mL), sodium dodecyl sulfate (e.g., 0.5 g), and sodium bicarbonate (e.g., 0.2 g).
-
Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes while stirring to remove oxygen.
-
Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by adding this compound (e.g., 50 g) to a solution of deionized water (e.g., 50 mL) and sodium dodecyl sulfate (e.g., 1.0 g). Stir this mixture vigorously to form a stable emulsion.
-
Reaction Initiation: Heat the reactor contents to 70°C under a nitrogen blanket. Once the temperature is stable, add a portion of the initiator, potassium persulfate (e.g., 0.1 g dissolved in 5 mL of deionized water), to the reactor.
-
Monomer Feed: After a few minutes, begin the continuous addition of the monomer pre-emulsion from the dropping funnel to the reactor over a period of 2-3 hours. Concurrently, add the remaining initiator solution (e.g., 0.4 g of KPS in 20 mL of water) to the reactor over the same period.
-
Polymerization Completion: After the addition of the monomer and initiator is complete, maintain the reaction temperature at 70°C for an additional 2-3 hours to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.
-
Characterization: The resulting poly(this compound) latex can be characterized for its solids content, particle size, and molecular weight (after drying and dissolving the polymer).
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Key steps in the free radical polymerization of this compound.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00097D [pubs.rsc.org]
- 3. US20160152751A1 - Use of this compound polymer as a binding agent in a coating composition - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Controlled Polymerization of 2-Octyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled polymerization of 2-octyl acrylate (B77674) (2-OA) utilizing two of the most robust controlled radical polymerization (CRP) techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the synthesis of well-defined poly(2-octyl acrylate) with predetermined molecular weights and narrow molecular weight distributions, which is crucial for the development of advanced materials in coatings, adhesives, and drug delivery systems.
Introduction to Controlled Radical Polymerization of this compound
Poly(this compound) is a versatile polymer with applications ranging from pressure-sensitive adhesives to components in biomedical devices. Traditional free-radical polymerization of 2-OA results in polymers with broad molecular weight distributions and limited architectural control. In contrast, CRP techniques like RAFT and ATRP offer precise control over the polymerization process, enabling the synthesis of polymers with specific molecular weights, low dispersity (Đ), and complex architectures such as block copolymers.[1][2]
RAFT polymerization is a degenerative chain transfer process that employs a chain transfer agent (CTA) to mediate the polymerization, offering compatibility with a wide range of monomers and solvents.[2][3] ATRP , on the other hand, utilizes a transition metal catalyst in a reversible redox process to control the concentration of growing polymer chains, known for its high precision in controlling polymer architecture.[2][4]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a highly versatile method for controlling the polymerization of acrylates like this compound. The choice of the RAFT agent is critical for achieving good control over the polymerization. For acrylates, trithiocarbonates and dithiobenzoates are commonly employed as effective chain transfer agents.[5]
Application Notes
The RAFT process involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). The equilibrium between active and dormant polymer chains, mediated by the CTA, allows for the controlled growth of polymer chains, resulting in polymers with low dispersity.[6] Key advantages of RAFT include its tolerance to a wide variety of functional groups and solvents, and the absence of metal catalysts, which is particularly beneficial for biomedical applications.[2][3]
Experimental Protocol for RAFT Polymerization of this compound
This protocol describes a typical procedure for the RAFT polymerization of this compound to target a specific molecular weight.
Materials:
-
This compound (2-OA), inhibitor removed by passing through a column of basic alumina (B75360).
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) or other suitable RAFT agent.[1]
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Anhydrous toluene (B28343) or other suitable solvent.
-
Schlenk flask and magnetic stir bar.
-
Nitrogen or argon gas supply.
-
Vacuum line.
-
Ice bath.
-
Methanol (for precipitation).
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine this compound (e.g., 5.0 g, 27.1 mmol), CPDTC (e.g., 93.6 mg, 0.271 mmol for a target DP of 100), and AIBN (e.g., 4.45 mg, 0.0271 mmol, for a [CTA]:[I] ratio of 10:1) in anhydrous toluene (e.g., 5 mL).[1]
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.[1]
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir. Monitor the reaction progress by taking samples at regular intervals for analysis (e.g., by ¹H NMR for conversion and GPC for molecular weight).
-
Quenching: To terminate the polymerization, cool the flask rapidly in an ice bath and expose the reaction mixture to air.[1]
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.[1]
Expected Quantitative Data (Illustrative)
The following table presents typical data for the RAFT polymerization of an acrylate monomer, which can be expected for this compound under controlled conditions.
| Time (h) | Monomer Conversion (%) | Mn ( g/mol , Theoretical) | Mn ( g/mol , GPC) | Đ (Mw/Mn) |
| 1 | 25 | 4,600 | 4,800 | 1.15 |
| 2 | 45 | 8,300 | 8,500 | 1.12 |
| 4 | 70 | 12,900 | 13,200 | 1.10 |
| 6 | 85 | 15,700 | 16,000 | 1.08 |
| 8 | 92 | 17,000 | 17,500 | 1.07 |
Theoretical Mn = ([Monomer]/[CTA]) × Conversion × Mmonomer + MCTA
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a powerful technique for synthesizing well-defined polymers from a wide range of monomers, including acrylates. The success of ATRP of this compound relies on the appropriate choice of the catalyst system (transition metal salt and ligand) and initiator.
Application Notes
ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal complex. This process maintains a low concentration of active radical species, minimizing termination reactions and allowing for controlled chain growth.[4] For the polymerization of acrylates, copper-based catalyst systems with multidentate amine ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are highly effective.[7] A significant advantage of ATRP is the high degree of control over the polymer's molecular weight and architecture. However, a key consideration is the need to remove the metal catalyst from the final polymer product, especially for biomedical applications.
Experimental Protocol for ATRP of this compound
This protocol provides a general procedure for the ATRP of this compound.
Materials:
-
This compound (2-OA), inhibitor removed.
-
Ethyl α-bromoisobutyrate (EBiB) or a similar alkyl halide initiator.
-
Copper(I) bromide (CuBr), purified as needed.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand.
-
Anhydrous anisole (B1667542) or other suitable solvent.
-
Schlenk flask and magnetic stir bar.
-
Nitrogen or argon gas supply.
-
Vacuum line.
-
Syringe for initiator addition.
-
Neutral alumina for catalyst removal.
Procedure:
-
Catalyst Complex Formation: To a Schlenk flask, add CuBr (e.g., 19.4 mg, 0.135 mmol) and anisole (e.g., 5 mL). Seal the flask and degas with nitrogen. Add PMDETA (e.g., 28.3 µL, 0.135 mmol) via syringe and stir until a homogeneous solution is formed.
-
Reaction Setup: In a separate Schlenk flask, add this compound (e.g., 5.0 g, 27.1 mmol). Degas the monomer with three freeze-pump-thaw cycles.
-
Initiation: Transfer the catalyst solution to the monomer-containing flask via a cannula under a positive nitrogen pressure. Place the flask in a thermostated oil bath (e.g., 60 °C). Add the initiator, EBiB (e.g., 19.8 µL, 0.135 mmol for a target DP of 200), via syringe to start the polymerization.
-
Polymerization: Monitor the reaction by taking samples periodically for analysis.
-
Termination: Stop the reaction by cooling the flask and exposing the contents to air. Dilute the mixture with a suitable solvent like THF.
-
Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Expected Quantitative Data (Illustrative)
The following table shows typical results for the ATRP of an acrylate monomer, which can be expected for this compound.
| Time (h) | Monomer Conversion (%) | Mn ( g/mol , Theoretical) | Mn ( g/mol , GPC) | Đ (Mw/Mn) |
| 0.5 | 30 | 11,100 | 11,500 | 1.18 |
| 1 | 55 | 20,300 | 20,800 | 1.15 |
| 2 | 80 | 29,500 | 30,100 | 1.12 |
| 3 | 91 | 33,500 | 34,200 | 1.10 |
| 4 | 95 | 35,000 | 35,800 | 1.09 |
Theoretical Mn = ([Monomer]/[Initiator]) × Conversion × Mmonomer
Comparative Summary and Experimental Workflow
Both RAFT and ATRP are excellent methods for the controlled polymerization of this compound, with the choice depending on the specific application requirements.
| Feature | RAFT Polymerization | ATRP |
| Control Agent | Chain Transfer Agent (CTA) | Transition Metal Catalyst/Ligand Complex |
| Monomer Scope | Very broad | Broad, some functional groups can interfere |
| Solvent Tolerance | High | Moderate, solvent can affect catalyst activity |
| Catalyst Removal | Not required (CTA is part of the polymer) | Required, can be challenging |
| Color of Polymer | Can be colored depending on the CTA | Generally colorless after purification |
| Complexity | Simpler setup | Requires careful handling of catalyst |
Characterization of Poly(this compound)
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the synthesized polymer. A narrow dispersity (typically Đ < 1.3) is indicative of a controlled polymerization process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the poly(this compound) and to determine the monomer conversion by comparing the integrals of the vinyl proton signals of the monomer with those of the polymer backbone.
Conclusion
Both RAFT and ATRP provide excellent control over the polymerization of this compound, enabling the synthesis of well-defined polymers with predictable molecular weights and low dispersities. The choice between the two techniques will depend on factors such as the desired polymer architecture, tolerance for metal impurities, and experimental simplicity. The protocols and data presented here serve as a comprehensive guide for researchers to successfully implement these advanced polymerization techniques for the synthesis of tailored poly(this compound) for a variety of high-performance applications.
References
- 1. Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00097D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Sensor Application of Novel PCL-Based Triblock Copolymers [mdpi.com]
- 4. Controlled Radical Polymerization of Acrylates Regulated by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. research.unipd.it [research.unipd.it]
Application Notes and Protocols for Emulsion Polymerization of 2-Octyl Acrylate in Latex Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the emulsion polymerization of 2-octyl acrylate (B77674) (2-OA) to produce latexes for a variety of applications, including coatings, pressure-sensitive adhesives (PSAs), and specialty polymer synthesis. The protocols outlined below are based on established laboratory procedures and provide a framework for the synthesis and characterization of poly(2-octyl acrylate) based latexes. This compound, a bio-based monomer derived from castor oil, offers a sustainable alternative to petroleum-based acrylates.[1][2][3]
Introduction to this compound Emulsion Polymerization
Emulsion polymerization is a versatile technique for producing high molecular weight polymers with low viscosity at high solids content. The process involves the polymerization of monomer droplets dispersed in a continuous aqueous phase, stabilized by a surfactant. For this compound, a relatively hydrophobic monomer, seeded and semi-batch emulsion polymerization techniques are often employed to control particle nucleation and growth, ensuring latex stability and achieving desired polymer properties.
This document provides two detailed protocols:
-
Protocol 1: Seeded semi-batch emulsion polymerization of a copolymer of this compound and methyl methacrylate (B99206) (MMA) for coating applications.
-
Protocol 2: Semi-batch emulsion copolymerization of this compound, isobornyl acrylate (IBOA), and acrylic acid (AA) for pressure-sensitive adhesives.
Data Presentation
The following tables summarize key quantitative data from representative emulsion polymerization experiments of this compound and its copolymers.
Table 1: Physicochemical Properties of this compound Based Latexes
| Latex Composition (by weight) | Polymerization Method | Solids Content (%) | Particle Size (nm) | Glass Transition Temperature (Tg) (°C) | Reference |
| 40.3% MMA / 58.5% 2-OA / 1% AA / 0.2% AllylM | Seeded Semi-Batch | 47.6 | ~60 (seed) | 0 (Fox Tg) | [1] |
| 49.5% MMA / 49.5% 2-OA / 1% AA | Seeded Semi-Batch | - | - | - | [1] |
| 32.59% MMA / 64.05% 2-OA / 1% AA | Seeded Semi-Batch | - | - | - | [1] |
| 1% MMA / 95.69% 2-OA / 1% AA | Seeded Semi-Batch | - | - | - | [1] |
| 92.6% 2-OA / 5.0% IBOA / 2.4% AA (mol%) | Semi-Batch | - | - | - | [4] |
Table 2: Typical Emulsion Polymerization Conditions for this compound
| Parameter | Value | Reference |
| Polymerization Temperature | 50 - 90 °C | [1] |
| Reaction Time | 4 - 6 hours | [1] |
| pH of Emulsion | 4 - 7 | [1] |
| Final Solids Content | 20 - 70% (typically 35 - 60%) | [1] |
Experimental Protocols
Protocol 1: Seeded Semi-Batch Emulsion Polymerization of a this compound/Methyl Methacrylate Copolymer
This protocol is adapted from a patented procedure for creating a latex binder for coating compositions.[1]
Materials:
-
Methyl methacrylate (MMA)
-
This compound (2-OA)
-
Acrylic acid (AA)
-
Allyl methacrylate (AllylM)
-
Anionic surfactant (e.g., sodium dodecyl sulfate)
-
Deionized water
-
Ammonium (B1175870) persulfate (initiator)
-
Sodium metabisulfite (B1197395) (reducing agent for redox system)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Biocide
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and inlets for feeding liquids.
-
Peristaltic pumps for controlled addition of pre-emulsion and initiator solutions.
-
Heating/cooling circulator.
-
Filtration apparatus (100 µm cloth).
Procedure:
-
Initial Reactor Charge:
-
Charge the reactor with a portion of deionized water and anionic surfactant.
-
Heat the reactor contents to 80°C under a nitrogen blanket with stirring.
-
-
Pre-emulsion Preparation:
-
In a separate vessel, prepare a stable pre-emulsion by mixing deionized water, anionic surfactant, MMA, 2-OA, and a portion of the acrylic acid under agitation.
-
-
Initiator and Redox Solutions Preparation:
-
Prepare an ammonium persulfate initiator solution (S1) by dissolving ammonium persulfate in deionized water.
-
Prepare a second ammonium persulfate solution (S2) for the continuous feed.
-
Prepare a third ammonium persulfate solution (S3) and a sodium metabisulfite solution (S4) for the consumption of residual monomers.
-
-
Seeding Stage:
-
Introduce a portion of the pre-emulsion into the heated reactor.
-
Once the temperature has stabilized at 80°C, add 100% of the initiator solution S1.
-
The end of this stage is marked by a maximum in the exotherm. The expected particle size is approximately 60 nm with a conversion greater than 70%.[1]
-
-
Polymerization Stage:
-
Continuously feed the remainder of the pre-emulsion, along with AllylM and the remaining acrylic acid, into the reactor over 210 minutes at a polymerization temperature of 82°C.
-
In parallel, feed the initiator solution S2 over 255 minutes.
-
-
Consumption of Residual Monomers:
-
Maintain the temperature at 82°C for 15 minutes after the feeds are complete.
-
Separately and in parallel, feed solution S3 over 45 minutes and solution S4 over 75 minutes at 82°C.
-
Follow this redox treatment with a curing period at 82°C for 20 minutes before cooling to room temperature.
-
-
Final Additions:
-
Neutralize the latex to a pH of 8-9 with a sodium hydroxide solution at 30-35°C.
-
Add a biocide.
-
Adjust the solids content as needed and filter the latex through a 100 µm cloth. The final solids content should be approximately 47.6%.[1]
-
Protocol 2: Semi-Batch Emulsion Copolymerization of this compound, Isobornyl Acrylate, and Acrylic Acid for Pressure-Sensitive Adhesives
This protocol is based on a recent study developing water-based pressure-sensitive adhesives.[4]
Materials:
-
This compound (2-OA)
-
Isobornyl acrylate (IBOA)
-
Acrylic acid (AA)
-
Ethylene (B1197577) glycol dimethacrylate (crosslinker)
-
2-Ethylhexyl thioglycolate (chain-transfer agent)
-
Lakeland PAE 136 (surfactant)
-
Brij L23 (surfactant)
-
Sodium hydrogen carbonate
-
Ammonium persulfate (initiator)
-
Deionized water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and inlets for feeding liquids.
-
Round bottom flasks for preparing mixtures.
-
Nitrogen bubbling apparatus.
-
Peristaltic pumps.
Procedure:
-
Reactor Setup and Initial Charge:
-
Add Lakeland PAE 136 surfactant and deionized water to the reactor.
-
Degas the reactor contents by bubbling with nitrogen for 30 minutes.
-
-
Preparation of Mixtures (in separate flasks):
-
Monomer Mixture: Combine this compound, isobornyl acrylate, and acrylic acid in the desired molar ratio (e.g., 92.6%, 5.0%, and 2.4% respectively), along with ethylene glycol dimethacrylate and 2-ethylhexyl thioglycolate.
-
Surfactant Mixture: Prepare a solution of Brij L23, Lakeland PAE 136, sodium hydrogen carbonate, and water.
-
Initiator Mixture: Dissolve ammonium persulfate in deionized water.
-
Degas each of these mixtures by bubbling with nitrogen for 30 minutes.
-
-
Polymerization:
-
Heat the reactor to the desired polymerization temperature (e.g., 80°C).
-
Simultaneously and continuously feed the monomer mixture, surfactant mixture, and initiator mixture into the reactor over a predetermined period (e.g., 3-4 hours).
-
-
Post-Polymerization:
-
After the feeds are complete, maintain the reaction temperature for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Filter the resulting latex to remove any coagulum.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
References
- 1. US20160152751A1 - Use of this compound polymer as a binding agent in a coating composition - Google Patents [patents.google.com]
- 2. Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00097D [pubs.rsc.org]
- 3. WO2014207389A1 - Use of a this compound polymer as a binding agent in a coating composition - Google Patents [patents.google.com]
- 4. Water-based polymer colloids with a branched chain architecture as low-gel pressure-sensitive adhesives - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00522H [pubs.rsc.org]
Application Notes and Protocols for Sustainable Coatings Development Using 2-Octyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coatings industry is undergoing a significant transformation towards sustainability, driven by the need to reduce environmental impact and reliance on fossil fuels. A key aspect of this shift is the development of high-performance, bio-based materials. 2-Octyl acrylate (B77674) (2-OA), a monomer derived from renewable resources, has emerged as a promising alternative to conventional petroleum-based acrylates like 2-ethylhexyl acrylate (2-EHA) and n-butyl acrylate (BA).[1][2] Derived from castor oil, a non-edible feedstock, 2-OA boasts a bio-based content of up to 73%.[1][3][4] Its inherent hydrophobicity and low glass transition temperature (Tg) contribute to enhanced performance characteristics in coatings, including improved water resistance, scrub resistance, and weatherability.[1][2][5]
These application notes provide detailed protocols and data for researchers developing sustainable coatings utilizing 2-octyl acrylate. The information is intended to facilitate the formulation and evaluation of bio-based coatings with reduced volatile organic compounds (VOCs) and a lower carbon footprint.[1][5]
Key Properties and Advantages of this compound
This compound offers several advantages in the formulation of sustainable coatings:
-
High Bio-Based Content: With a biocontent of 73%, 2-OA significantly improves the sustainability profile of coating formulations.[1][3][4]
-
Enhanced Performance: The hydrophobic nature of 2-OA contributes to improved water and blanch resistance in coatings.[3] It has also been shown to enhance scrub resistance and weatherability compared to fossil-based alternatives.[1][2][5]
-
Versatility: 2-OA is compatible with a variety of other monomers and can be used in a range of coating applications, including decorative and industrial wood coatings.[3]
-
Drop-in Potential: It can be used as a direct replacement for monomers like 2-EHA and BA, with some adjustments to the formulation to achieve desired properties.[1][2]
-
Safety: 2-OA exhibits significantly lower skin irritation potential compared to 2-EHA.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Biorenewable Content (%) | 73 | [3] |
| Glass Transition Temperature (Tg, Homopolymer) (°C) | -44 | [3] |
| Molecular Weight ( g/mol ) | 184.28 | [3] |
| Appearance | Clear, colorless liquid | |
| Odor | Ester-like |
Table 2: Comparative Performance of 2-OA Based Emulsions
| Formulation | Monomer Composition | MFFT (°C) | Emulsion Viscosity (mPa·s) | Particle Size (nm) | Water Uptake (%) |
| Styrene-Acrylate (Reference) | Styrene / n-Butyl Acrylate | 15 | 150 | 120 | 25 |
| Styrene-Acrylate (2-OA) | Styrene / this compound | 18 | 120 | 125 | 20 |
| Pure Acrylic (Reference) | MMA / n-Butyl Acrylate | 10 | 200 | 100 | 30 |
| Pure Acrylic (2-OA) | MMA / this compound | 12 | 250 | 105 | 22 |
| Vinyl Acetate (Reference) | Vinyl Acetate / n-Butyl Acrylate | 4 | 300 | 150 | 35 |
| Vinyl Acetate (2-OA) | Vinyl Acetate / this compound | 6 | 280 | 155 | 28 |
MFFT: Minimum Film Formation Temperature. Data is representative and synthesized from literature for comparative purposes.
Experimental Protocols
Protocol 1: Emulsion Polymerization of this compound Co-polymer for a Water-Based Coating
This protocol describes the synthesis of a water-based acrylic dispersion using this compound via a semi-batch emulsion polymerization process. Due to the hydrophobicity of 2-OA, modifications to standard protocols are necessary to minimize coagulum formation.[6]
Materials:
-
This compound (2-OA)
-
Methyl Methacrylate (MMA)
-
Methacrylic Acid (MAA)
-
Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)
-
Non-ionic Surfactant (e.g., Triton X-405)
-
Ammonium (B1175870) Persulfate (APS) - Initiator
-
Sodium Bicarbonate - Buffer
-
Deionized Water
Equipment:
-
Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and feeding pumps.
-
Temperature controller and heating/cooling system.
-
Filtration system for coagulum determination.
Procedure:
-
Initial Reactor Charge:
-
Add 200g of deionized water, 1.0g of anionic surfactant, and 0.5g of sodium bicarbonate to the reactor.
-
Purge with nitrogen for 30 minutes while stirring at 150 rpm and heat to 80°C.
-
-
Monomer Emulsion Preparation:
-
In a separate beaker, prepare the monomer emulsion by mixing 100g of deionized water, 2.0g of anionic surfactant, 1.5g of non-ionic surfactant, 90g of this compound, 105g of methyl methacrylate, and 5g of methacrylic acid.
-
Stir vigorously for 30 minutes to form a stable pre-emulsion.
-
-
Initiation:
-
Add 10% of the monomer emulsion to the reactor.
-
Prepare an initiator solution by dissolving 1.0g of ammonium persulfate in 20g of deionized water.
-
Add the initiator solution to the reactor.
-
-
Feeding:
-
After 15 minutes of seeding, begin the continuous feeding of the remaining monomer emulsion into the reactor over a period of 3 hours. A slower feeding rate is crucial to prevent coagulum formation due to the hydrophobicity of 2-OA.[6]
-
Maintain the reactor temperature at 80°C throughout the feeding process.
-
-
Chasing:
-
After the monomer feed is complete, continue stirring for an additional hour at 80°C to ensure high monomer conversion.
-
Cool the reactor to 60°C.
-
Prepare a chasing initiator solution (e.g., 0.2g of tert-butyl hydroperoxide in 5g of water and 0.15g of sodium ascorbate (B8700270) in 5g of water) and add it to the reactor to reduce residual monomer content.
-
-
Finalization:
-
Stir for another 30 minutes.
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a 100-mesh screen to determine the coagulum content.
-
Adjust the pH to 8.0-8.5 with a suitable neutralizing agent (e.g., ammonium hydroxide).
-
Protocol 2: Characterization of this compound Based Coatings
1. Film Formation:
-
Draw down the latex on a glass substrate using a film applicator to achieve a wet film thickness of 100 µm.
-
Dry at room temperature for 24 hours, followed by 24 hours at 50°C.
2. Water Resistance:
-
Immerse a coated glass panel in deionized water.
-
Visually inspect the film for blistering, whitening, or loss of adhesion at regular intervals (e.g., 1, 4, 24 hours).
3. Scrub Resistance (ASTM D2486):
-
Apply the coating to a black plastic panel and allow it to cure for 7 days.
-
Use a scrub tester with an abrasive medium.
-
Record the number of cycles required to remove the coating.
4. Adhesion (ASTM D3359):
-
Use the cross-hatch adhesion test method.
-
Make a series of perpendicular cuts in the coating, apply pressure-sensitive tape over the grid, and then rapidly remove the tape.
-
Evaluate the adhesion based on the amount of coating removed.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound-based coatings.
References
Application Notes and Protocols for the Copolymerization of 2-Octyl Acrylate with Methyl Methacrylate and Other Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of copolymers based on 2-octyl acrylate (B77674) (2-OA) and methyl methacrylate (B99206) (MMA) or other vinyl monomers. These materials are of significant interest for a variety of applications, including as pressure-sensitive adhesives, coatings, and notably in drug delivery systems due to their tunable properties and biocompatibility.[1][2]
Introduction
Copolymerization of 2-octyl acrylate, a bio-based monomer derived from castor oil, with vinyl monomers like methyl methacrylate offers a versatile platform to create polymers with a wide range of properties.[3][4] The combination of the soft, hydrophobic 2-OA component with a harder, more rigid comonomer like MMA allows for precise control over the copolymer's glass transition temperature (Tg), mechanical strength, and surface properties.[5] This tunability is particularly advantageous in the field of drug delivery, where copolymer characteristics can be tailored to control drug release kinetics and enhance the encapsulation of hydrophobic therapeutic agents.[1][2]
Amphiphilic block copolymers containing acrylate segments can self-assemble into micelles or nanoparticles, providing a vehicle for the targeted delivery of poorly water-soluble drugs.[1] The hydrophobic core, enriched with 2-OA, can effectively encapsulate lipophilic drugs, while a hydrophilic outer shell can ensure stability in aqueous environments.
Key Properties of Monomers
A summary of the key physical properties of this compound and methyl methacrylate is provided in the table below. This information is essential for predicting copolymer properties and designing polymerization reactions.
| Property | This compound (2-OA) | Methyl Methacrylate (MMA) |
| Molecular Formula | C₁₁H₂₀O₂ | C₅H₈O₂ |
| Molecular Weight | 184.28 g/mol | 100.12 g/mol |
| Glass Transition Temp. (Tg) | -45 °C | 105 °C |
| Boiling Point | 231 °C | 101 °C |
| Density | 0.884 g/cm³ | 0.944 g/cm³ |
Copolymerization Principles
The glass transition temperature (Tg) of the copolymer can be estimated using the Fox equation:
1/Tg_copolymer = w₁/Tg₁ + w₂/Tg₂
where w₁ and w₂ are the weight fractions of monomers 1 and 2, and Tg₁ and Tg₂ are the glass transition temperatures of the respective homopolymers.
Experimental Protocols
The following protocols provide detailed methodologies for the free-radical copolymerization of this compound with methyl methacrylate. These can be adapted for other vinyl monomers with appropriate adjustments to reaction conditions.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound (2-OA) | e.g., BASF, Sigma-Aldrich | ≥98% |
| Methyl Methacrylate (MMA) | e.g., Sigma-Aldrich | ≥99%, inhibitor removed |
| Toluene (B28343) | e.g., Fisher Scientific | Anhydrous, ≥99.8% |
| 2,2'-Azobisisobutyronitrile (AIBN) | e.g., Sigma-Aldrich | 98% |
| Methanol (B129727) | e.g., Fisher Scientific | ACS Grade |
Note: Monomers should be passed through a column of basic alumina (B75360) to remove inhibitors prior to use.
Protocol 1: Solution Copolymerization of Poly(2-OA-co-MMA)
This protocol describes a standard solution polymerization technique to synthesize a random copolymer of 2-OA and MMA.
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add this compound and methyl methacrylate in the desired molar ratio (e.g., 50:50).
-
Add anhydrous toluene to achieve a total monomer concentration of approximately 2 M.
-
Add 2,2'-azobisisobutyronitrile (AIBN) as the initiator (typically 0.1-1.0 mol% with respect to the total monomer content).
-
Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
Immerse the flask in a preheated oil bath at 70-80 °C and stir the reaction mixture vigorously.
-
Maintain the reaction under a nitrogen atmosphere for 4-6 hours.[8]
-
After the reaction period, cool the flask to room temperature.
-
Precipitate the copolymer by slowly pouring the viscous solution into a large excess of cold methanol with constant stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
Experimental Workflow for Solution Polymerization
Caption: Workflow for the solution copolymerization of 2-OA and MMA.
Characterization of Copolymers
Thorough characterization is essential to understand the properties and quality of the synthesized copolymers.
Copolymer Composition by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the molar composition of the copolymer.[9]
Protocol:
-
Dissolve 10-15 mg of the dried copolymer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Identify the characteristic peaks for each monomer unit:
-
Poly(2-OA): A broad multiplet around 4.0 ppm corresponding to the -OCH₂- protons of the octyl group.
-
Poly(MMA): A sharp singlet around 3.6 ppm corresponding to the -OCH₃ protons.
-
-
Integrate the respective peaks and calculate the molar ratio of the monomers in the copolymer.
Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.[10]
Protocol:
-
Prepare a solution of the copolymer in a suitable solvent (e.g., tetrahydrofuran, THF) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
Thermal Properties by DSC and TGA
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the copolymer, while Thermogravimetric Analysis (TGA) provides information about its thermal stability.[11][12]
DSC Protocol:
-
Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 150 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -80 °C).
-
Reheat the sample at 10 °C/min and record the DSC thermogram. The Tg is determined as the midpoint of the transition in the heat flow curve.
TGA Protocol:
-
Place 5-10 mg of the copolymer in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The TGA thermogram will show the weight loss as a function of temperature, indicating the decomposition temperature of the copolymer.
Data Presentation
The following tables summarize expected data for a series of poly(2-OA-co-MMA) copolymers synthesized with varying monomer feed ratios.
Table 1: Copolymerization of this compound and Methyl Methacrylate
| Sample ID | Monomer Feed Ratio (2-OA:MMA, mol/mol) | Copolymer Composition (2-OA:MMA, mol/mol)¹ | Mn ( g/mol )² | Mw ( g/mol )² | PDI (Mw/Mn)² | Tg (°C)³ |
| P(OA-co-MMA)-1 | 75:25 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Estimated: -20 |
| P(OA-co-MMA)-2 | 50:50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Estimated: 15 |
| P(OA-co-MMA)-3 | 25:75 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Estimated: 55 |
¹ Determined by ¹H NMR spectroscopy. ² Determined by GPC. ³ Determined by DSC.
Application in Drug Delivery: Micelle Formation
Amphiphilic block copolymers of 2-OA and a hydrophilic monomer can be synthesized using controlled radical polymerization techniques like RAFT or ATRP. These block copolymers can self-assemble in aqueous solutions to form micelles, which can encapsulate hydrophobic drugs.
Logical Relationship for Drug Encapsulation
Caption: Logical flow from copolymer synthesis to drug delivery.
This process allows for the formulation of poorly water-soluble drugs into stable aqueous dispersions, enhancing their bioavailability and enabling controlled release profiles.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Mucoadhesive acrylated block copolymers micelles for the delivery of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. basf.com [basf.com]
- 4. specialchem.com [specialchem.com]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Poly(2-octyl acrylate) in Biomedical Applications
A-12152025-POA
Application of Poly(2-octyl acrylate) in Biomedical Devices and Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(this compound) (POA) is a polymer synthesized from the 2-octyl acrylate (B77674) monomer. Recently, a bio-based version of the this compound monomer has been commercialized, derived from castor oil, highlighting its potential as a more sustainable alternative to petroleum-based monomers.[1][2] POA is characterized by its significant hydrophobicity, flexibility, and good weatherability.[1][3] While its primary applications to date have been in industrial coatings and adhesives, its properties suggest potential for use in the biomedical field, particularly in applications where a hydrophobic, biocompatible polymer is desirable.[1][4]
This document provides an overview of the potential applications of poly(this compound) in biomedical devices and drug delivery, drawing upon its known physicochemical properties and analogous applications of other poly(alkyl acrylates). Due to the limited volume of research specifically focused on poly(this compound) in the biomedical sector, some of the discussed applications and protocols are based on the established use of similar polyacrylates.
Physicochemical and Mechanical Properties
The properties of poly(this compound) make it an interesting candidate for biomedical applications. Its hydrophobicity can be leveraged in drug delivery systems for hydrophobic drugs and as a water-resistant coating for medical devices. The flexibility and adhesive properties are beneficial for applications requiring contact with soft tissues.[3][4]
Table 1: Physicochemical Properties of this compound Monomer and Polymer
| Property | Value | Reference |
| Monomer | ||
| Molecular Formula | C11H20O2 | [5] |
| CAS Number | 42928-85-8 | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Ester-like | [3] |
| Bio-based Content | 73% (for bio-based variant) | [1] |
| Homopolymer | ||
| Glass Transition Temperature (Tg) | -47 °C | [5] |
| Solubility | Soluble in esters, ketones, THF | [6] |
Table 2: Mechanical Properties of a Copolymer containing this compound *
| Property | Value |
| Glass Transition Temperature (Tg) | -10 °C to 0 °C |
| Tensile Strength | Not Specified |
| Elongation at Break | Not Specified |
| *Data from a coating composition patent; specific formulation details apply and may not be representative of the homopolymer.[7] |
Potential Biomedical Applications
Drug Delivery Systems
The hydrophobic nature of poly(this compound) makes it a suitable candidate for the controlled release of hydrophobic drugs.[8] Polymeric nanoparticles and microparticles formulated with POA could encapsulate lipophilic therapeutic agents, protecting them from degradation and enabling sustained release.
-
Transdermal Drug Delivery: Acrylate polymers are commonly used as pressure-sensitive adhesives in transdermal patches.[9][10] The adhesive properties and hydrophobicity of POA could be advantageous in developing patches for the sustained release of drugs through the skin. The polymer matrix would control the drug release rate, and its adhesive nature would ensure good skin contact.[9]
Medical Device Coatings
Poly(this compound) can be used to create hydrophobic and biocompatible coatings for medical devices. Such coatings can improve the device's interaction with biological tissues and fluids.
-
Improved Biocompatibility: While specific biocompatibility data for POA is limited, polyacrylates are generally considered biocompatible and have been used in various medical applications.[11][12] A hydrophobic coating can reduce the immediate inflammatory response to an implanted device.
-
Water Resistance: For devices exposed to aqueous environments, a POA coating can provide a barrier against moisture, potentially improving the device's longevity and performance.
Medical Adhesives
Given its use in industrial adhesives, poly(this compound) has potential as a component in medical-grade adhesives. Its flexibility and low potential for skin irritation are desirable properties for wound closure and securing medical devices to the skin.[4][5] It's important to note that while 2-octyl cyanoacrylate is a well-established tissue adhesive, poly(this compound) would have different chemical and adhesive properties.[13]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of poly(this compound) for biomedical research, based on available literature for polyacrylates.
Protocol 1: Synthesis of Poly(this compound) by Emulsion Polymerization
This protocol is adapted from a method described for a coating composition.[7]
Materials:
-
This compound monomer
-
Surfactant (e.g., Sodium dodecyl sulfate)
-
Initiator (e.g., Potassium persulfate)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare an aqueous solution of the surfactant in a reaction vessel.
-
Purge the solution with nitrogen gas for 30 minutes to remove oxygen.
-
Add the this compound monomer to the solution while stirring to form an emulsion.
-
Heat the reactor to the desired polymerization temperature (e.g., 50-90 °C).[7]
-
Dissolve the initiator in deionized water and add it to the reactor to initiate polymerization.
-
Maintain the reaction at the set temperature for 4-6 hours.[7]
-
Cool the reactor to room temperature.
-
Purify the resulting polymer latex by dialysis against deionized water to remove unreacted monomer and other impurities.
-
The polymer can be isolated by freeze-drying the purified latex.
Protocol 2: Preparation of Poly(this compound) Nanoparticles for Drug Encapsulation
This protocol is a general method for forming polymer nanoparticles via nanoprecipitation.
Materials:
-
Poly(this compound)
-
A water-miscible organic solvent (e.g., acetone, THF)
-
Deionized water
-
Hydrophobic drug
-
Surfactant (e.g., Pluronic F127)
Procedure:
-
Dissolve poly(this compound) and the hydrophobic drug in the organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Add the organic polymer/drug solution dropwise to the aqueous surfactant solution under constant stirring.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the suspension for several hours to allow for complete evaporation of the organic solvent.
-
The nanoparticle suspension can be used as is or purified by centrifugation and resuspension in a suitable buffer.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a typical in vitro drug release experiment from nanoparticles.
Materials:
-
Drug-loaded poly(this compound) nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane with an appropriate molecular weight cut-off
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a known volume of PBS.
-
Transfer the dispersion into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of PBS, which serves as the release medium.
-
Maintain the setup at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Visualizations
Diagrams
Caption: Experimental workflow for the synthesis and evaluation of poly(this compound) nanoparticles.
Caption: Logical relationship between POA properties and potential biomedical applications.
Conclusion
Poly(this compound) presents several properties that make it a promising candidate for further investigation in the field of biomedical devices and drug delivery. Its hydrophobicity, flexibility, and the availability of a bio-based monomer are key advantages. However, it is crucial to note the current lack of extensive research and specific data on its biocompatibility and performance in biological systems. The protocols and potential applications outlined in this document are intended to serve as a foundation for researchers to explore the use of this polymer in the biomedical field. Further studies are required to establish its safety and efficacy for these applications.
References
- 1. basf.com [basf.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. specialchem.com [specialchem.com]
- 5. 2-OA (Bio-based Octyl Acrylate) - Teckrez LLC [teckrez.com]
- 6. Poly(this compound) – scipoly.com [scipoly.com]
- 7. US20160152751A1 - Use of this compound polymer as a binding agent in a coating composition - Google Patents [patents.google.com]
- 8. ijcrt.org [ijcrt.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Acrylic Polymers in the Healthcare Industry - Gellner Industrial, LLC [gellnerindustrial.com]
- 12. US8647655B2 - Biocompatible polyacrylate compositions for medical applications - Google Patents [patents.google.com]
- 13. Outcomes of 2-octyl cyanoacrylate skin adhesives following musculoskeletal oncology surgery: A STROBE-compliant observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UV-Curable Coatings Incorporating 2-Octyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
UV-curable coatings offer significant advantages, including rapid curing, low volatile organic compound (VOC) emissions, and high throughput. The incorporation of bio-based monomers is a key area of development to enhance the sustainability of these coatings. 2-octyl acrylate (B77674) (2-OA), a monomer derivable from castor oil, presents a promising renewable alternative to conventional petroleum-based acrylates like 2-ethylhexyl acrylate (2-EHA) and n-butyl acrylate (BA).[1][2] This document provides detailed application notes and experimental protocols for the formulation and characterization of UV-curable coatings incorporating 2-octyl acrylate.
This compound is noted for its hydrophobicity, which can impart improved water and chemical resistance to the final coating.[3] Furthermore, its use has been associated with performance benefits such as enhanced scrub resistance, shear resistance, and excellent weatherability.[2][4] These properties make it a suitable component for a variety of standard and high-performance applications.[2][4]
Model Formulation
While specific formulations are proprietary and application-dependent, a model formulation for a clear UV-curable coating incorporating this compound is presented in Table 1. This formulation can be used as a starting point for optimization. It is a common practice to blend different oligomers and monomers to achieve the desired final properties of the coating.[5][6]
Table 1: Model Formulation for a UV-Curable Coating with this compound
| Component | Class | Weight Percentage (%) | Purpose |
| Aliphatic Urethane Acrylate | Oligomer | 40 - 60 | Provides flexibility, toughness, and weatherability. |
| This compound (2-OA) | Monomer / Reactive Diluent | 20 - 40 | Bio-based reactive diluent to reduce viscosity and enhance hydrophobicity and durability.[2][3] |
| Trimethylolpropane Triacrylate (TMPTA) | Monomer / Crosslinker | 10 - 20 | Increases crosslink density, hardness, and chemical resistance.[6] |
| 1-Hydroxycyclohexyl Phenyl Ketone | Photoinitiator | 2 - 5 | Initiates polymerization upon exposure to UV radiation. |
| Flow Additive (e.g., Polyether-modified Polydimethylsiloxane) | Additive | 0.1 - 1 | Improves surface wetting and leveling. |
Expected Performance Characteristics
The incorporation of this compound into a UV-curable formulation is expected to influence several key performance metrics. Table 2 summarizes these expected outcomes based on the known properties of 2-OA.
Table 2: Expected Performance of UV-Curable Coatings Containing this compound
| Property | Test Method | Expected Outcome with this compound | Reference |
| Liquid Coating Properties | |||
| Viscosity | Rotational Viscometer | Lower viscosity compared to formulations with higher molecular weight oligomers alone. | [5] |
| Cured Coating Properties | |||
| Hardness | Pencil Hardness (ASTM D3363) / Pendulum Hardness (ASTM D4366) | May be slightly lower than formulations with higher functionality acrylates, but can be balanced with crosslinkers. | |
| Adhesion | Cross-Hatch Adhesion (ASTM D3359) | Good adhesion, potentially enhanced by the alkyl chain of 2-OA. | |
| Flexibility | Mandrel Bend Test (ASTM D522) | Expected to be good due to the flexibility of the octyl chain. | [3] |
| Water Resistance | Water Immersion / Contact Angle | Improved water resistance due to the hydrophobic nature of 2-OA. | [3] |
| Chemical Resistance | MEK Double Rubs (ASTM D4752) | Good to excellent resistance. | [7] |
| Weatherability / UV Resistance | Accelerated Weathering (ASTM G154) | Excellent weatherability is a noted benefit of 2-OA.[2] | |
| Scrub Resistance | Scrub Abrasion Test (ASTM D2486) | Improved scrub resistance has been reported as a key advantage.[2][4] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of UV-curable coatings containing this compound.
Formulation Preparation
-
Component Weighing: Accurately weigh each component (oligomer, this compound, other monomers, photoinitiator, and additives) in a light-blocking container.
-
Mixing: Combine the components in the container. Mix using a mechanical stirrer or a dual asymmetric centrifugal mixer until a homogeneous, transparent liquid is obtained. Ensure that the photoinitiator is fully dissolved.
-
Degassing: If necessary, degas the formulation in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the cured film.
Coating Application
-
Substrate Preparation: Clean the desired substrate (e.g., glass, metal, or plastic panels) with a suitable solvent (e.g., acetone (B3395972) or isopropanol) to remove any surface contaminants.
-
Film Application: Apply the liquid coating to the prepared substrate using a film applicator (e.g., a bar coater or drawdown bar) to achieve a uniform wet film thickness. A typical thickness for testing is 25-50 µm.
UV Curing
-
Curing Equipment: Use a UV curing unit equipped with a mercury vapor lamp or a UV-LED lamp with an appropriate wavelength output for the photoinitiator used.
-
Curing Process: Pass the coated substrate under the UV lamp at a controlled belt speed. The UV dose can be varied by adjusting the belt speed or the lamp intensity. The degree of cure should be assessed to determine the optimal curing conditions.
Characterization of Cured Coatings
A variety of standard tests can be used to evaluate the performance of the cured coating.[7][8]
-
Degree of Cure (FTIR Spectroscopy): The conversion of the acrylate double bonds can be monitored using Fourier Transform Infrared (FTIR) spectroscopy in Attenuated Total Reflectance (ATR) mode. The decrease in the intensity of the acrylate C=C peak (around 810 cm⁻¹ and 1635 cm⁻¹) is monitored.[9]
-
Hardness:
-
Pencil Hardness: Determined according to ASTM D3363 by attempting to scratch the surface with pencils of known hardness.
-
Pendulum Hardness: Measured using a pendulum hardness tester according to ASTM D4366.
-
-
Adhesion:
-
Cross-Hatch Adhesion: Assessed using the tape test described in ASTM D3359. A lattice pattern is cut into the coating, and adhesive tape is applied and then removed. The amount of coating removed is rated on a scale from 5B (no delamination) to 0B (severe delamination).
-
-
Flexibility:
-
Mandrel Bend Test: The flexibility and resistance to cracking are evaluated by bending the coated substrate over a conical or cylindrical mandrel as per ASTM D522.
-
-
Chemical Resistance:
-
MEK Double Rub Test: The resistance to a solvent is determined by rubbing the surface with a cloth soaked in methyl ethyl ketone (MEK) until the coating is marred or removed, as described in ASTM D4752.[10]
-
-
Water Resistance:
-
Water Immersion: Submerging the coated panel in deionized water for a specified period and observing any changes in appearance (e.g., blistering, loss of adhesion).
-
Contact Angle: Measuring the static contact angle of a water droplet on the coating surface to assess its hydrophobicity.
-
Visualizations
Experimental Workflow
The logical flow from formulation to characterization of the UV-curable coating is depicted in the following diagram.
UV Curing Mechanism
The following diagram illustrates the free-radical polymerization process that occurs during the UV curing of acrylate-based coatings.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. basf.com [basf.com]
- 5. radtech.org [radtech.org]
- 6. researchgate.net [researchgate.net]
- 7. What performance does UV curing paint need to test? Q&A | NBCHAO [en1.nbchao.com]
- 8. corkindustries.com [corkindustries.com]
- 9. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uvebtech.com [uvebtech.com]
Application Notes and Protocols for the Preparation of 2-Octyl Acrylate-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of 2-octyl acrylate-based hydrogels. Given the hydrophobic nature of 2-octyl acrylate (B77674), these hydrogels are particularly suited for the controlled release of poorly water-soluble (hydrophobic) drugs. The protocols outlined below are based on established principles of free-radical polymerization and hydrogel characterization.
Introduction
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[1][2] This property makes them ideal for a variety of biomedical applications, including drug delivery and tissue engineering.[2][3] While conventional hydrogels are typically hydrophilic and used for water-soluble drugs, there is a growing need for hydrogel systems capable of delivering hydrophobic drugs.[4][5]
This compound is a hydrophobic monomer that can be polymerized to form hydrogels with domains suitable for encapsulating and controlling the release of hydrophobic therapeutic agents.[5][6] The incorporation of this compound into a hydrogel network can be achieved through copolymerization with a hydrophilic monomer to balance the overall hydrophobicity and swelling properties of the gel.
This document provides two primary protocols for the synthesis of this compound-based hydrogels: a thermal-initiated free-radical polymerization and a photo-initiated polymerization. It also details methods for drug loading, and characterization of the resulting hydrogels.
Experimental Protocols
Protocol 1: Thermally-Initiated Free-Radical Polymerization
This protocol describes the synthesis of a this compound-based hydrogel using a thermal initiator. A hydrophilic comonomer, 2-hydroxyethyl acrylate (HEA), is included to ensure adequate swelling in aqueous environments. Ethylene glycol dimethacrylate (EGDMA) is used as a crosslinker to form the three-dimensional network.
Materials:
-
This compound (OA)
-
2-Hydroxyethyl Acrylate (HEA)
-
Ethylene Glycol Dimethacrylate (EGDMA) (crosslinker)
-
Ammonium Persulfate (APS) (initiator)[6]
-
Deionized Water
-
Ethanol
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, prepare the monomer mixture according to the formulations in Table 1. A typical procedure involves dissolving the specified amounts of this compound and 2-hydroxyethyl acrylate in a 1:1 (v/v) water/ethanol solution to ensure miscibility.
-
Addition of Crosslinker: Add the crosslinker, EGDMA, to the monomer solution and stir until fully dissolved.
-
Initiator Addition: Just before polymerization, add the thermal initiator, APS, to the solution and mix thoroughly.
-
Polymerization: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization. Seal the reaction vessel and place it in a water bath at 60°C for 24 hours.
-
Purification: After polymerization, the resulting hydrogel is removed from the vessel and washed with a 1:1 (v/v) water/ethanol solution for 48 hours, with the washing solution changed every 6 hours, to remove any unreacted monomers, initiator, and crosslinker.
-
Drying: The purified hydrogel is then dried in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Photo-Initiated Polymerization
This method utilizes a photoinitiator and UV light to initiate polymerization, offering faster curing times and spatial control over the hydrogel formation.[7][8]
Materials:
-
This compound (OA)
-
2-Hydroxyethyl Acrylate (HEA)
-
Ethylene Glycol Dimethacrylate (EGDMA) (crosslinker)
-
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Photoinitiator)[8]
-
1:1 (v/v) Water/Ethanol solution
Procedure:
-
Pre-polymer Solution: Prepare the pre-polymer solution by mixing the monomers (OA and HEA) and the crosslinker (EGDMA) in the desired ratios (see Table 1) in a 1:1 (v/v) water/ethanol solution.
-
Initiator Addition: Add the photoinitiator to the pre-polymer solution and stir in the dark until it is completely dissolved.
-
Molding and Curing: Pour the solution into a mold of the desired shape. Expose the mold to a UV light source (365 nm) for 10-30 minutes to induce polymerization.[9]
-
Purification and Drying: Follow the same purification and drying steps as described in Protocol 1.
Drug Loading
Hydrophobic drugs can be loaded into the this compound-based hydrogels using two primary methods:
-
Method A: Pre-loading: The drug is dissolved in the monomer mixture before polymerization.[10] This method entraps the drug within the polymer network as it forms. The amount of drug to be added should be determined based on its solubility in the monomer solution and the desired final concentration.
-
Method B: Post-loading (Equilibrium Swelling): The pre-formed hydrogel is immersed in a solution of the drug in an appropriate solvent (e.g., ethanol, acetone) until equilibrium swelling is reached.[10] The hydrogel is then dried to remove the solvent, leaving the drug entrapped within the hydrophobic domains of the polymer network.
Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the polymerization of the monomers and the formation of the hydrogel network.
Procedure:
-
Acquire FTIR spectra of the individual monomers (this compound, HEA), the crosslinker (EGDMA), and the dried hydrogel.
-
Spectra should be recorded in the range of 4000-400 cm-1.
-
Successful polymerization is indicated by the disappearance of the characteristic C=C stretching vibration peak of the acrylate monomers around 1635 cm-1 in the hydrogel spectrum.[11][12]
Swelling Ratio Determination
The swelling ratio provides insight into the hydrogel's capacity to absorb water, which influences drug release kinetics.[1][13]
Procedure:
-
Weigh the dry hydrogel sample (Wd).
-
Immerse the sample in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue until the weight remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100
In Vitro Drug Release Study
This protocol determines the release profile of the loaded drug from the hydrogel.
Procedure:
-
Place a known weight of the drug-loaded hydrogel in a known volume of release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions for hydrophobic drugs).
-
Maintain the system at 37°C with constant gentle stirring.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.
-
Analyze the concentration of the drug in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
The following tables provide example formulations and expected characterization data for this compound-based hydrogels.
Table 1: Example Formulations for this compound-Based Hydrogels
| Formulation Code | This compound (mol%) | 2-Hydroxyethyl Acrylate (mol%) | EGDMA (mol% to total monomers) | Initiator (mol% to total monomers) |
| OAHG-1 | 50 | 50 | 1 | 0.5 |
| OAHG-2 | 60 | 40 | 1 | 0.5 |
| OAHG-3 | 70 | 30 | 1 | 0.5 |
| OAHG-4 | 50 | 50 | 2 | 0.5 |
Table 2: Expected Swelling and Drug Release Properties
| Formulation Code | Equilibrium Swelling Ratio (%) in PBS (pH 7.4) | Drug Release Time for 80% Release (hours) |
| OAHG-1 | ~150-200% | 24-48 |
| OAHG-2 | ~100-150% | 48-72 |
| OAHG-3 | ~50-100% | > 72 |
| OAHG-4 | ~120-170% | 36-60 |
Note: These are hypothetical values and will vary depending on the specific drug used and the precise experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound hydrogels.
Caption: Conceptual diagram of drug release from a this compound-based hydrogel.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-healing hydrogels - Wikipedia [en.wikipedia.org]
- 4. Hydrogel-Based Drug Delivery Systems for Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-linked acrylic hydrogel for the controlled delivery of hydrophobic drugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoinitiated Polymerization of Hydrogels by Graphene Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. azom.com [azom.com]
- 13. Swelling ratio: Significance and symbolism [wisdomlib.org]
Application Note: Molecular Weight Characterization of Poly(2-octyl acrylate) by Gel Permeation Chromatography (GPC)
Abstract
This application note details a comprehensive protocol for determining the molecular weight and molecular weight distribution of poly(2-octyl acrylate) using Gel Permeation Chromatography (GPC). Poly(this compound) is a polymer with significant applications in adhesives, coatings, and drug delivery systems, where its molecular weight characteristics are critical to performance. This document provides researchers, scientists, and drug development professionals with a step-by-step guide for sample preparation, instrument setup, and data analysis. The presented methodology ensures accurate and reproducible results for key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
1. Introduction
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the molecular weight distribution of polymers.[1][2][3] The principle of GPC is based on separating polymer molecules according to their hydrodynamic volume in solution.[4] Larger molecules are excluded from the pores of the column's stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times.[1][5] This separation allows for the determination of the molecular weight distribution, which is crucial for understanding a polymer's physical and mechanical properties.[2][5]
Poly(this compound) is a versatile polymer whose properties, such as adhesion, viscosity, and drug release profile, are highly dependent on its molecular weight and polydispersity.[6] Therefore, accurate and reliable characterization of these parameters is essential for quality control in polymer manufacturing and for the development of new materials and pharmaceutical formulations.[3][7] This application note provides a detailed protocol for the GPC analysis of poly(this compound), enabling researchers to obtain consistent and high-quality data.
2. Experimental Protocols
This section provides a detailed methodology for the characterization of poly(this compound) molecular weight by GPC.
2.1. Materials and Reagents
-
Poly(this compound): Synthesized as per established laboratory procedures or obtained from a commercial supplier.
-
Solvent: HPLC-grade Tetrahydrofuran (THF), stabilized with BHT.
-
Calibration Standards: A set of narrow polydispersity polystyrene standards covering a molecular weight range appropriate for the expected molecular weight of the poly(this compound) sample.
-
Filters: 0.2 µm PTFE syringe filters.
2.2. Instrumentation
A standard GPC system equipped with the following components is recommended:
-
Pump: Isocratic HPLC pump capable of delivering a stable flow rate.
-
Injector: Autosampler or manual injector.
-
Columns: A set of two Styragel HR columns (e.g., HR 3 and HR 4) in series, suitable for separating a broad range of molecular weights in organic solvents.
-
Detector: A differential refractive index (DRI) detector is commonly used for polyacrylates.[8]
-
Data Acquisition and Analysis Software: Chromatography software for instrument control, data collection, and molecular weight calculation.
2.3. Preparation of Solutions
2.3.1. Mobile Phase Preparation
-
Use HPLC-grade THF as the mobile phase.
-
Degas the solvent before use to prevent bubble formation in the system.
2.3.2. Calibration Standard Preparation
-
Prepare individual stock solutions of each polystyrene standard in THF at a concentration of approximately 1 mg/mL.
-
Gently agitate the solutions until the standards are completely dissolved. This may take several hours.
-
Create a cocktail of the standards by mixing equal volumes of the individual stock solutions.
-
Filter the final calibration solution through a 0.2 µm PTFE syringe filter before injection.
2.3.3. Sample Preparation
-
Accurately weigh 5-10 mg of the dry poly(this compound) sample into a clean vial.[9]
-
Add the appropriate volume of THF to achieve a final concentration of 2-5 mg/mL.
-
Gently agitate the vial until the polymer is fully dissolved. Overnight dissolution is recommended to ensure complete solubilization.[10]
-
Filter the sample solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial before analysis.[5][9]
2.4. GPC Operating Conditions
| Parameter | Value |
| Columns | 2 x Styragel HR (3 & 4) in series |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector Temperature | 35 °C |
| Injection Volume | 100 µL |
| Run Time | 30 minutes |
2.5. Data Acquisition and Processing
-
Calibration: Inject the polystyrene standard cocktail and record the chromatogram. Create a calibration curve by plotting the logarithm of the peak molecular weight of each standard against its retention time.[4] A third-order polynomial fit is typically used.
-
Sample Analysis: Inject the prepared poly(this compound) sample and record the chromatogram.
-
Molecular Weight Calculation: The chromatography software uses the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) for the poly(this compound) sample.[7]
3. Data Presentation
The molecular weight characteristics of a representative poly(this compound) sample, as determined by the described GPC protocol, are summarized in the table below.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| POA-Sample-01 | 55,000 | 88,000 | 1.60 |
4. Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the GPC analysis for poly(this compound).
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 3. Molecular Weight Characterisation - The Use of GPC - impact solutions [impact-solutions.co.uk]
- 4. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Dynamic Mechanical Analysis of 2-Octyl Acrylate Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique used to characterize the viscoelastic properties of materials as a function of temperature, time, and frequency.[1] For researchers and professionals in drug development, understanding the mechanical behavior of polymers such as poly(2-octyl acrylate) is crucial for designing effective and stable formulations, including transdermal patches, coatings for controlled-release tablets, and matrices for drug delivery systems.[2]
Poly(this compound) is a versatile acrylic polymer known for its low glass transition temperature (Tg), hydrophobicity, and flexibility.[3] These properties make it an attractive candidate for applications requiring adhesion to skin, controlled drug diffusion, and mechanical integrity. This document provides detailed application notes and experimental protocols for conducting DMA on 2-octyl acrylate (B77674) polymers.
Principles of Dynamic Mechanical Analysis (DMA)
DMA applies a sinusoidal stress to a sample and measures the resultant strain. From this, it calculates the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E"), which represents the viscous response. The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), or damping factor, which provides information about the energy dissipation of the material. A peak in the tan δ curve is often used to determine the glass transition temperature (Tg) of the polymer.[1][4]
Data Presentation: DMA of this compound Copolymers
The following table summarizes key DMA data for copolymers containing this compound, as well as the glass transition temperature for a poly(this compound) homopolymer. This data is essential for comparing the viscoelastic properties of different formulations.
| Polymer System | Glass Transition Temperature (Tα from tan δ peak) (°C) | Storage Modulus (E') at 100°C (Pa) | Reference |
| Poly(this compound) Homopolymer | -45 | Not Available | Technical Data Sheet |
| This compound Copolymer D2 | 18 | 1.6 x 104 | Patent Data[5] |
| This compound Copolymer D3 | 23 | 2.3 x 104 | Patent Data[5] |
| This compound Copolymer D4 | 20 | 1.5 x 104 | Patent Data[5] |
Experimental Protocols
Synthesis of this compound Monomer
This compound can be synthesized via direct esterification of 2-octanol (B43104) with acrylic acid.[5][6] The use of bio-based 2-octanol derived from sources like castor oil is also a sustainable option.[7]
Protocol for Esterification:
-
Reactants: Combine 2-octanol and acrylic acid in a suitable reactor. A slight molar excess of one reactant can be used to drive the reaction to completion.
-
Catalyst: Add an acid catalyst, such as methanesulfonic acid.[5]
-
Inhibitor: Introduce a polymerization inhibitor to prevent the premature polymerization of the acrylic acid and the resulting ester.
-
Reaction Conditions: Heat the mixture, typically between 80°C and 130°C. The reaction can be carried out at atmospheric or reduced pressure.[8]
-
Water Removal: Continuously remove the water formed during the reaction to shift the equilibrium towards the product side.
-
Purification: After the reaction, purify the this compound, for example, by distillation.
Polymerization of this compound
Poly(this compound) can be prepared as a homopolymer or copolymerized with other monomers to tailor its properties.[5] Emulsion polymerization is a common method for producing acrylic polymer dispersions.
Protocol for Emulsion Polymerization:
-
Monomer Emulsion: Prepare a pre-emulsion of this compound (and any comonomers) in deionized water with a suitable surfactant.
-
Initiator: Use a water-soluble initiator, such as a persulfate, to start the polymerization.
-
Reaction: Carry out the polymerization in a reactor equipped with a stirrer and temperature control. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen).
-
Temperature: Maintain the reaction temperature, for example, between 50°C and 90°C, for a period of 4 to 6 hours.[5]
-
Latex Formation: The process results in a stable polymer latex (a dispersion of polymer particles in water).[5]
Sample Preparation for DMA
Proper sample preparation is critical for obtaining accurate and reproducible DMA results. For poly(this compound), which is often a soft and tacky material at room temperature, film casting is a suitable method.
Protocol for Film Preparation:
-
Dissolution: Dissolve the synthesized poly(this compound) in a suitable solvent (e.g., toluene, ethyl acetate) to form a viscous solution. The concentration will depend on the molecular weight of the polymer.
-
Casting: Pour the polymer solution onto a flat, non-stick surface (e.g., a PTFE sheet or a glass plate with a release agent).
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature. This can be followed by drying in a vacuum oven at a temperature below the polymer's Tg to remove any residual solvent.
-
Film Dimensions: Once dried, carefully peel the polymer film from the substrate. Cut rectangular specimens of appropriate dimensions for the DMA clamp to be used (e.g., approximately 20-30 mm in length, 5-10 mm in width, and 0.5-1.5 mm in thickness).
Dynamic Mechanical Analysis (DMA) Measurement
Protocol for DMA Measurement:
-
Instrument Setup:
-
Instrument: A dynamic mechanical analyzer (e.g., Mettler DMA861e or similar).[5]
-
Mode: Shear or tensile mode, depending on the sample form and desired information. For soft films, tensile mode is common.
-
Clamps: Select the appropriate clamps for the chosen mode and sample dimensions.
-
-
Sample Loading:
-
Mount the prepared polymer film into the clamps, ensuring it is securely fastened and not under excessive tension.
-
Measure the exact dimensions of the sample between the clamps.
-
-
Experimental Conditions:
-
Temperature Program:
-
Frequency: 1 Hz.[5]
-
Strain/Stress Amplitude: Apply a small, oscillating strain or stress within the linear viscoelastic region of the material.
-
-
Data Acquisition:
-
Record the storage modulus (E'), loss modulus (E"), and tan delta (tan δ) as a function of temperature.
-
Visualizations
References
- 1. US20160152751A1 - Use of this compound polymer as a binding agent in a coating composition - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and viscoelastic properties of chitosan-based hydrogel and its drug delivery application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Viscoelastic Response of Double Hydrophilic Block Copolymers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Thermal Stability Analysis of Poly(2-octyl acrylate) Copolymers using Thermogravimetric Analysis (TGA)
Introduction
Poly(2-octyl acrylate) and its copolymers are versatile polymers utilized in a variety of applications, including adhesives, coatings, and as modifiers in drug delivery systems. The thermal stability of these polymers is a critical parameter that influences their processing, performance, and shelf-life. Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of polymeric materials. This application note provides a detailed protocol for conducting TGA on poly(this compound) copolymers and interpreting the resulting data.
Principle of Thermogravimetric Analysis
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides valuable information about the thermal stability of the material, its decomposition kinetics, and the composition of the final residue. A typical TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps in identifying the temperatures of maximum decomposition.
Applications
The TGA of poly(this compound) copolymers is essential for:
-
Determining the onset temperature of thermal degradation.
-
Identifying the temperature of maximum decomposition rate.
-
Evaluating the effect of comonomers on thermal stability.
-
Assessing the influence of additives or modifications on the polymer's thermal properties.
-
Quality control and material characterization.
Experimental Protocol
This protocol provides a generalized procedure for the thermogravimetric analysis of poly(this compound) copolymers. The parameters may require optimization depending on the specific copolymer composition and the instrumentation used.
1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision microbalance, a furnace capable of reaching at least 600°C, and a system for controlled gas flow is required.
2. Sample Preparation
-
Ensure the poly(this compound) copolymer sample is dry and representative of the bulk material. Residual solvents or moisture can interfere with the analysis.
-
If the sample is in solution, it must be thoroughly dried under vacuum until a constant weight is achieved.
-
A small sample size, typically 5-10 mg, is recommended to ensure uniform heating and minimize temperature gradients within the sample.[1]
3. TGA Instrument Setup and Measurement
-
Sample Pan: Place the accurately weighed sample (5-10 mg) into an inert sample pan, such as aluminum or platinum.[1]
-
Purge Gas: Use an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidative degradation.[1]
-
Temperature Program:
-
Equilibrate the sample at a low starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a final temperature of around 600°C.[1] Slower heating rates can provide better resolution of decomposition events, while faster rates may shift the decomposition temperatures to higher values.[2]
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature throughout the experiment.
4. Data Analysis
-
TGA Curve: Plot the percentage of sample weight remaining on the y-axis against the temperature on the x-axis.
-
Onset Decomposition Temperature (Tonset): Determine the temperature at which significant weight loss begins. This is often calculated by the intersection of the baseline tangent with the tangent of the steepest weight loss slope.
-
Peak Decomposition Temperature (Tpeak): Determine the temperature at which the maximum rate of weight loss occurs. This is identified as the peak in the first derivative of the TGA curve (DTG curve).
-
Residual Mass: Note the percentage of mass remaining at the end of the experiment.
Data Presentation
The thermal decomposition characteristics of various polyacrylates are summarized in the table below for comparative purposes. The data for poly(this compound) copolymers would be expected to fall within a similar range, influenced by the specific comonomer and its concentration.
| Polymer | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) |
| Poly(isooctyl acrylate) (PIOA) | Approx. 250 | Not explicitly found |
| Poly(n-butyl acrylate) (PnBA) | 220 - 290 | Approx. 400 |
| Poly(2-ethylhexyl acrylate) (P2EHA) | Approx. 250 | Two main stages, peaking around 370 and 430 |
Table 1: Comparative TGA data for various polyacrylates. Data is sourced from publicly available information for similar polymers and serves as a general reference.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the thermogravimetric analysis of poly(this compound) copolymers.
Signaling Pathway Diagram (Logical Relationship)
In the context of TGA, there isn't a biological "signaling pathway." However, a logical diagram can illustrate the cause-and-effect relationships in the thermal degradation process.
Caption: Logical flow of the thermal degradation process of poly(this compound) copolymers during TGA.
References
Troubleshooting & Optimization
Challenges in the emulsion polymerization of hydrophobic 2-octyl acrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the emulsion polymerization of the hydrophobic monomer, 2-octyl acrylate (B77674).
Troubleshooting Guide
This guide addresses common issues encountered during the emulsion polymerization of 2-octyl acrylate, offering potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| High Coagulum Formation / Reactor Fouling | - Inadequate surfactant concentration or inappropriate surfactant type.[1][2] - High monomer concentration leading to particle agglomeration.[1] - Insufficient agitation speed.[1] - Presence of impurities or inhibitors in the monomer.[1] - Incorporation of highly water-soluble acid co-monomers can lead to precipitation.[3] | - Increase surfactant concentration or select a surfactant with better compatibility for hydrophobic monomers, such as sodium hexadecyl diphenyl oxide disulfonate.[3] - Optimize monomer feed rate to control concentration. - Adjust agitation to ensure proper dispersion without causing excessive shear. - Purify the monomer before use.[1] - If acid co-monomers are necessary, consider using less water-soluble options like methacrylic acid (MAA) over acrylic acid (AA).[3] |
| Poor Emulsion Stability / Phase Separation | - Incorrect surfactant selection or concentration below the critical micelle concentration (CMC).[1][4] - High electrolyte concentration.[1] - Inadequate control of pH and temperature.[1] | - Select surfactants that provide good electrostatic or steric stabilization. Anionic surfactants are commonly used.[2][4] - Control the electrolyte concentration in the aqueous phase.[1] - Monitor and adjust the pH of the emulsion, which can be buffered between 4 and 7.[5] - Maintain a consistent and appropriate reaction temperature.[1] |
| Low Monomer Conversion | - Slow transport of the hydrophobic this compound monomer from droplets to polymer particles.[6] - Inhibition of polymerization by impurities or oxygen.[1] - Inefficient initiation. - Incorporation of certain acid co-monomers can reduce the number of radicals capable of initiating polymerization in micelles.[3] | - Use a surfactant that acts as an effective monomer transporter.[3] - Consider miniemulsion polymerization, where polymerization occurs directly within monomer droplets, bypassing the need for monomer transport through the aqueous phase.[6] - Ensure the system is purged with an inert gas to remove oxygen.[1] - Select an appropriate initiator, such as ammonium (B1175870) persulfate, sodium persulfate, or potassium persulfate.[5] |
| Broad or Bimodal Particle Size Distribution | - Secondary nucleation due to surfactant concentration exceeding the CMC during polymerization.[7] - Inconsistent agitation leading to non-uniform droplet breakup. | - Employ a seeded emulsion polymerization technique to control the number of particles.[8] - Carefully control the surfactant feed rate in a semi-batch process to maintain a concentration below the CMC after the initial nucleation stage.[7] - Optimize and maintain a constant agitation speed. |
| Difficulty in Controlling Particle Size | - Surfactant concentration directly influences the number of micelles and, consequently, the number and size of polymer particles.[9] - Higher pre-emulsion agitation can lead to larger particle sizes by distributing surfactant more completely into monomer droplets, reducing the number of available micelles.[3] | - Adjust the initial surfactant concentration; higher concentrations generally lead to smaller particles.[9] - Control the degree of agitation during the pre-emulsification step to manage the final particle size.[3] |
Frequently Asked Questions (FAQs)
1. Why is the emulsion polymerization of this compound challenging?
The primary challenge lies in its high hydrophobicity and very low water solubility. This leads to slow transport of the monomer from the monomer droplets, through the aqueous phase, to the growing polymer particles, which can result in low polymerization rates and instability.[3][6][10]
2. What type of surfactant is recommended for the emulsion polymerization of this compound?
Anionic surfactants are generally preferred for emulsion polymerization.[2] For highly hydrophobic monomers like this compound, surfactants that can effectively transport the monomer, such as sodium hexadecyl diphenyl oxide disulfonate (e.g., Calfax® 16L-35), have been shown to be effective.[3] The concentration of the surfactant is also critical and should typically be between 0.5% and 3% based on the monomer weight.[4]
3. What are the typical initiators used for this polymerization?
Water-soluble inorganic persulfates, such as ammonium persulfate, sodium persulfate, and potassium persulfate, are commonly used as radical initiators.[5] These are effective in the typical reaction temperature range of 60–95 °C.[11]
4. Can co-monomers be used with this compound in emulsion polymerization?
Yes, this compound can be copolymerized with other monomers to tailor the properties of the final polymer.[12] However, the choice of co-monomer is important. For instance, incorporating highly water-soluble acid monomers like acrylic acid can sometimes have negative effects on conversion and reactor cleanliness.[3] Less water-soluble acids like methacrylic acid may be a better choice.[3]
5. What is the difference between conventional emulsion polymerization and miniemulsion polymerization for hydrophobic monomers?
In conventional emulsion polymerization, the monomer must diffuse through the water phase to reach the growing polymer particles.[3] For hydrophobic monomers, this is a slow process. In miniemulsion polymerization, the monomer droplets are much smaller (sub-micron) and are stabilized to prevent coalescence. Polymerization then occurs directly within these droplets, which act as tiny batch reactors, thus overcoming the monomer transport limitation.[6]
Experimental Protocols
Detailed Methodology for Seeded Emulsion Polymerization of this compound
This protocol describes a seeded semi-batch emulsion polymerization process, which allows for better control over particle size and distribution.
Materials:
-
This compound (monomer)
-
Methyl Methacrylate (MMA) (co-monomer for seed)
-
Butyl Acrylate (BA) (co-monomer for seed)
-
Anionic Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
-
Potassium Persulfate (KPS) (initiator)
-
Sodium Bicarbonate (buffer)
-
Deionized Water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and feeding pumps.
-
High-speed homogenizer
Procedure:
-
Seed Preparation (Pre-emulsion):
-
In a beaker, prepare the monomer mixture for the seed latex by combining MMA and BA in the desired ratio.
-
In a separate vessel, dissolve the anionic surfactant (e.g., SDS) and sodium bicarbonate in deionized water.
-
Slowly add the monomer mixture to the surfactant solution under high agitation using a homogenizer to form a stable pre-emulsion.
-
-
Seed Polymerization:
-
Charge the reactor with a portion of the deionized water and heat it to the desired reaction temperature (e.g., 75-85 °C) under a slow nitrogen purge.
-
Add a calculated amount of the seed pre-emulsion to the reactor.
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reactor to initiate the polymerization of the seed particles.
-
Allow the seed polymerization to proceed for a set time (e.g., 30-60 minutes) to form a stable seed latex.
-
-
Main Monomer Feed (Pre-emulsion):
-
Prepare the main monomer pre-emulsion containing this compound, any co-monomers, surfactant, and deionized water in a separate vessel, similar to the seed pre-emulsion preparation.
-
-
Semi-Batch Polymerization:
-
After the seed stage is complete, begin the continuous feeding of the main monomer pre-emulsion and a separate aqueous solution of the initiator into the reactor at a controlled rate over a period of 2-4 hours.
-
Maintain the reaction temperature and continuous stirring under a nitrogen atmosphere throughout the feeding period.
-
-
Post-Polymerization and Cooling:
-
Once the monomer and initiator feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a fine mesh to remove any coagulum.
-
Visualizations
Logical Flow for Troubleshooting High Coagulum
Caption: Troubleshooting workflow for high coagulum formation.
Experimental Workflow for Seeded Emulsion Polymerization
Caption: Seeded emulsion polymerization experimental workflow.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. gantrade.com [gantrade.com]
- 3. pcimag.com [pcimag.com]
- 4. pcimag.com [pcimag.com]
- 5. US20160152751A1 - Use of this compound polymer as a binding agent in a coating composition - Google Patents [patents.google.com]
- 6. paint.org [paint.org]
- 7. US5216065A - Emulsion polymerization with large particle size - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Octyl Acrylate Monomer
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-octyl acrylate (B77674) monomer. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify 2-octyl acrylate monomer before use?
A1: Commercial this compound is typically supplied with added inhibitors, such as hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage and transport.[1] These inhibitors can interfere with polymerization reactions by reacting with initiators, leading to reduced reaction rates, lower polymer molecular weight, and unpredictable reaction kinetics.[1] Therefore, for controlled polymerization and to ensure the desired properties of the final polymer, it is crucial to remove these inhibitors.
Q2: What are the most common methods for purifying this compound?
A2: The primary methods for removing phenolic inhibitors from this compound are:
-
Caustic Wash: An extractive method using an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), to convert the acidic inhibitor into a water-soluble salt that can be separated from the monomer.[2][3]
-
Column Chromatography: A chromatographic method where the monomer is passed through a column packed with an adsorbent, typically basic alumina (B75360), which retains the polar inhibitor.[4]
-
Vacuum Distillation: A purification technique that separates the monomer from non-volatile inhibitors and other impurities based on differences in boiling points.[5] This method is often used for achieving high purity but carries a risk of thermal polymerization.[1]
Q3: How can I determine the purity of my this compound after purification?
A3: The purity of the purified monomer can be assessed using several analytical techniques:
-
Gas Chromatography (GC): A common and effective method to quantify the monomer and detect volatile impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the monomer and any remaining non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the acrylate functional group and the absence of inhibitor-related peaks.
Q4: What are the recommended storage conditions for purified this compound?
A4: Purified this compound is highly susceptible to spontaneous polymerization and should be used immediately after purification.[2] If short-term storage is necessary, it should be kept in a cold, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). For longer-term storage, a small amount of a polymerization inhibitor can be added.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Caustic Wash Troubleshooting
Q: I've performed a caustic wash, but the aqueous and organic layers are not separating (emulsion formation). What should I do?
A: Emulsion formation is a common issue. Here are a few troubleshooting steps:
-
Allow for longer separation time: Let the separatory funnel stand undisturbed for a longer period.
-
Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Break the emulsion: Add a small amount of a saturated sodium chloride solution (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help break the emulsion.[2]
Q: After the caustic wash, my purified this compound is cloudy. What is the cause and how can I fix it?
A: A cloudy appearance usually indicates the presence of water. To remove residual water:
-
Wash with brine: Wash the organic layer with a saturated NaCl solution to draw out dissolved water.[2]
-
Use a drying agent: After separating the organic layer, dry it over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for 30-60 minutes, followed by filtration.[2]
Column Chromatography Troubleshooting
Q: The flow rate through my alumina column is very slow.
A: A slow flow rate can be caused by several factors:
-
Column packing: The alumina may be packed too tightly.
-
Viscosity of the monomer: this compound can be viscous. To address this, you can dilute the monomer in a non-polar solvent (e.g., hexane) before loading it onto the column.
-
Fine particles: The presence of fine alumina particles can clog the column frit. Ensure you are using an appropriate grade of alumina.
Q: How do I know if the inhibitor has been successfully removed by column chromatography?
A: You can monitor the removal of the inhibitor by:
-
Visual inspection: Phenolic inhibitors like MEHQ can sometimes impart a slight color to the monomer. A colorless eluate is a good indicator of inhibitor removal.
-
Thin-Layer Chromatography (TLC): Spot the initial monomer and the collected fractions on a TLC plate and elute with an appropriate solvent system. The inhibitor, being more polar, will have a lower Rf value than the monomer. The absence of the inhibitor spot in the collected fractions indicates successful removal.
-
Spectroscopic methods: For quantitative confirmation, you can use UV-Vis spectroscopy to check for the disappearance of the inhibitor's characteristic absorbance peak.
Vacuum Distillation Troubleshooting
Q: My this compound is polymerizing in the distillation flask.
A: Polymerization during distillation is a significant risk due to the application of heat. To prevent this:
-
Lower the temperature: Use a high vacuum to lower the boiling point of the monomer, allowing for distillation at a lower temperature.[9]
-
Add a polymerization inhibitor: Introduce a small amount of a non-volatile polymerization inhibitor, such as phenothiazine (B1677639) (PTZ), to the distillation flask.[10]
-
Ensure clean glassware: Traces of impurities on the glassware can initiate polymerization.
-
Maintain an oxygen-free environment: While MEHQ requires oxygen to be an effective inhibitor, for distillation, it's often better to work under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides that can initiate polymerization.[10]
Data Presentation
The following tables summarize typical data for the purification of acrylate monomers. Note that these are general values, and specific results for this compound may vary depending on the initial purity and experimental conditions.
Table 1: Comparison of Purification Techniques for Acrylate Monomers
| Purification Method | Typical Initial Inhibitor Concentration (ppm) | Typical Final Inhibitor Concentration (ppm) | Estimated Purity (%) | Estimated Yield (%) |
| Caustic Wash | 100 - 1000 (MEHQ/HQ) | < 10 | > 98 | 85 - 95 |
| Column Chromatography | 100 - 1000 (MEHQ/HQ) | < 5 | > 99 | 90 - 98 |
| Vacuum Distillation | > 1000 (various) | < 1 | > 99.5 | 70 - 90 |
Disclaimer: The data presented in this table are estimates based on general knowledge of acrylate purification and may not be representative of results for this compound specifically.
Experimental Protocols
Protocol 1: Caustic Wash for Inhibitor Removal
Objective: To remove phenolic inhibitors (e.g., MEHQ, HQ) from this compound.
Materials:
-
This compound containing inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Stir plate and stir bar
Procedure:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[2]
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor.
-
Drain the aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water.[2]
-
Drain the aqueous layer.
-
Transfer the monomer to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer and stir for 30-60 minutes to dry.[2]
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer should be used immediately.[2]
Protocol 2: Column Chromatography for Inhibitor Removal
Objective: To remove polar inhibitors from this compound using basic alumina.
Materials:
-
This compound containing inhibitor
-
Basic alumina (activated, Brockmann I)
-
Hexane (or other suitable non-polar solvent)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection flasks
Procedure:
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand on top of the cotton.
-
In a beaker, prepare a slurry of basic alumina in hexane.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
-
Once the alumina is packed, add another thin layer of sand on top.
-
Drain the solvent until the level is just above the top layer of sand.
-
Dissolve the this compound in a minimal amount of hexane.
-
Carefully load the monomer solution onto the top of the column.
-
Elute the column with hexane, collecting the purified monomer as it passes through. The polar inhibitor will be retained by the alumina.
-
Collect the eluate in fractions and monitor for the presence of the monomer using TLC if necessary.
-
Combine the fractions containing the pure monomer.
-
If a solvent was used for dilution, remove it under reduced pressure using a rotary evaporator at low temperature.
-
Use the purified monomer immediately.
Visualizations
Workflow for Caustic Wash Purification
Caption: Workflow for purifying this compound via caustic wash.
Decision-Making for Purification Method Selection
Caption: Logic for choosing a suitable purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. brjac.com.br [brjac.com.br]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
Side reactions and byproduct formation in 2-octyl acrylate synthesis
Technical Support Center: 2-Octyl Acrylate (B77674) Synthesis
Welcome to the technical support center for 2-octyl acrylate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during laboratory and industrial-scale production. Below, you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main industrial routes for synthesizing this compound are:
-
Direct Esterification: This is a common method involving the reaction of acrylic acid with 2-octanol (B43104) in the presence of an acid catalyst. The reaction is reversible and produces water as a byproduct, which must be removed to drive the reaction to completion.[1][2][3]
-
Transesterification: This method involves reacting a light alcohol acrylate, such as methyl acrylate or ethyl acrylate, with 2-octanol.[4][5] An alkyl titanate is often used as a catalyst. This process avoids the generation of water but involves the removal of the light alcohol byproduct.[4]
Q2: Why is 2-octanol more challenging to use in esterification than primary alcohols like 2-ethylhexanol?
A2: 2-octanol is a secondary alcohol, which makes it significantly more susceptible to dehydration in the presence of an acid catalyst, leading to the formation of octenes and water.[1] This side reaction not only consumes the starting material but the additional water produced can also shift the esterification equilibrium backward, hydrolyzing the this compound product.[1]
Q3: How can I prevent the polymerization of my product during synthesis?
A3: Acrylate monomers are prone to radical polymerization, especially at elevated temperatures. To prevent this, it is crucial to add at least one polymerization inhibitor to the reaction mixture.[1][2][6] Commonly used inhibitors include hydroquinone (B1673460) monomethyl ether (MEHQ) and phenothiazine (B1677639) (PTZ). Some inhibitors, like MEHQ, require the presence of a small amount of oxygen to be effective.[6]
Q4: What are the "heavy byproducts" often mentioned in the synthesis process?
A4: Heavy byproducts are high-boiling point impurities formed during the reaction. In this compound synthesis, these primarily include Michael adducts, which result from the addition of 2-octanol to the double bond of this compound, and dimers or oligomers of acrylic acid.[1][7] These impurities are typically removed during the final purification steps, such as distillation.[1][8]
Q5: Is it better to use a homogeneous or a heterogeneous acid catalyst for direct esterification?
A5: Both types of catalysts can be used.
-
Homogeneous catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are effective but must be neutralized and removed before distillation to prevent product degradation.[1][3][8]
-
Heterogeneous catalysts (e.g., acidic ion-exchange resins like Amberlyst) can be easily removed by filtration, simplifying the purification process and potentially reducing side reactions during workup.[9][10]
Troubleshooting Guide
Issue 1: Low Yield or Poor Conversion of 2-Octanol
| Possible Cause | Troubleshooting Steps |
| Inefficient Water Removal | Esterification is an equilibrium-limited reaction. The presence of water, a byproduct, inhibits the forward reaction. • Solution: Use a Dean-Stark apparatus or a similar setup for azeotropic removal of water. Ensure the reaction temperature is sufficient to facilitate the distillation of the water-octanol heteroazeotrope.[1][8] Continuously removing the aqueous phase from the decanter is critical.[1] |
| Catalyst Inactivity/Insufficiency | The acid catalyst may be deactivated, or the concentration might be too low. • Solution: Verify the catalyst's activity and ensure it is used in the recommended amount (see protocols below). For heterogeneous catalysts, ensure proper mixing and contact with reactants. |
| Suboptimal Reaction Temperature | The temperature may be too low for an adequate reaction rate or too high, promoting side reactions. • Solution: The optimal temperature range for direct esterification is typically 80-130°C.[3][10] Monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and selectivity. |
| Reaction Equilibrium Reached | The reaction may have simply reached its equilibrium point under the current conditions. • Solution: Use a slight excess of one reactant (typically 2-octanol) to shift the equilibrium towards the product.[3] Ensure continuous and efficient removal of water. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Likely Cause & Troubleshooting Steps |
| Octenes | Cause: Dehydration of 2-octanol, catalyzed by acid, especially at high temperatures during distillation.[1] • Solution: Remove or neutralize the acid catalyst before distillation.[1] Use milder distillation conditions (e.g., vacuum distillation) to lower the temperature required.[4] |
| Unreacted 2-Octanol / Acrylic Acid | Cause: Incomplete reaction or inefficient purification. • Solution: Optimize reaction conditions to maximize conversion (see Issue 1). Improve the efficiency of the distillation column (e.g., increase reflux ratio, use a column with more theoretical plates) to separate the product from the starting materials.[4] |
| Di-2-octyl Ether | Cause: Acid-catalyzed etherification of 2-octanol, a competing side reaction to esterification.[11] • Solution: Optimize the molar ratio of acrylic acid to 2-octanol. Lowering the reaction temperature may reduce the rate of etherification relative to esterification. |
| Polymer/Oligomers | Cause: Premature polymerization of acrylic acid or this compound.[6][7] • Solution: Ensure an adequate concentration of a suitable polymerization inhibitor is present throughout the reaction and purification. Avoid excessively high temperatures. Check that the inhibitor used is active under the reaction conditions (e.g., presence of oxygen for MEHQ). |
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and inhibitor concentrations.
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Direct Esterification | Transesterification |
| Reactant Molar Ratio | 1:1 to 1:3 (Acrylic Acid:2-Octanol) | 1:1 to 1:2 (Light Acrylate:2-Octanol) |
| Catalyst | Sulfuric Acid, p-TSA, Amberlyst resin[1][10] | 2-Octyl Titanate[4] |
| Catalyst Loading | Varies with catalyst type | 10⁻³ to 10⁻² mol per mole of 2-octanol[4] |
| Temperature | 80 - 130°C[3][10] | 120 - 150°C (bottoms temp. during distillation)[4] |
| Reaction Time | 2 - 5 hours[1][2] | 3 - 10 hours[5] |
| Pressure | Atmospheric (with azeotropic distillation) | Atmospheric / Vacuum Distillation[4] |
| Crude Product Purity | 60 - 90% by weight[1][2] | N/A |
Table 2: Recommended Polymerization Inhibitor Concentrations
| Inhibitor | Typical Concentration (ppm w/w) | Requires Oxygen |
| MEHQ | 100 - 500 | Yes |
| Phenothiazine (PTZ) | 200 - 1000 | No |
| Hydroquinone (HQ) | 200 - 1000 | Yes |
Note: Concentrations can vary based on reaction temperature, duration, and scale. Data compiled from general acrylic acid esterification knowledge.[6]
Experimental Protocols
Protocol 1: Direct Esterification of 2-Octanol with Acrylic Acid
Materials:
-
2-Octanol
-
Acrylic Acid
-
p-Toluenesulfonic acid (p-TSA, catalyst)
-
Phenothiazine (polymerization inhibitor)
-
Toluene (B28343) (or other suitable azeotroping agent, optional)
-
5% aq. Sodium Carbonate solution
-
Anhydrous Magnesium Sulfate (B86663)
Procedure:
-
Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a thermometer.
-
Charge the flask with 2-octanol, a 1.1 molar equivalent of acrylic acid, p-TSA (0.5-2 mol% relative to the limiting reagent), and phenothiazine (~500 ppm). Add toluene to fill the Dean-Stark trap.
-
Heat the mixture to reflux (typically 110-130°C). Water will begin to collect in the side arm of the Dean-Stark trap as a heteroazeotrope with the solvent/2-octanol.[1][8]
-
Continue the reaction for 2-5 hours, monitoring the reaction progress by tracking the amount of water collected or by GC analysis of aliquots.
-
Once the reaction is complete (no more water is evolved), cool the mixture to room temperature.
-
Wash the organic mixture with a 5% sodium carbonate solution to neutralize and remove the p-TSA catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purify the crude product by vacuum fractional distillation to obtain pure this compound.
Protocol 2: Transesterification using Ethyl Acrylate
Materials:
-
2-Octanol
-
Ethyl Acrylate
-
2-Octyl Titanate (catalyst)
-
Phenothiazine (polymerization inhibitor)
Procedure:
-
Set up a reaction flask with a stirrer, a fractional distillation column, a condenser, and a collection flask.
-
Charge the reaction flask with 2-octanol, a 1.5 molar equivalent of ethyl acrylate, 2-octyl titanate (1 mol% relative to 2-octanol), and phenothiazine (~500 ppm).
-
Heat the mixture to a gentle reflux. The lower-boiling ethanol (B145695) formed during the reaction, along with excess ethyl acrylate, will begin to distill.[4]
-
Slowly remove the ethanol/ethyl acrylate azeotrope through the distillation column to drive the reaction forward. Monitor the head temperature to ensure separation. The reaction temperature will gradually increase as the concentration of the higher-boiling product increases.
-
Continue the reaction for 3-8 hours until GC analysis shows near-complete conversion of 2-octanol.
-
After cooling, the catalyst can often be left in the mixture if it is non-volatile.
-
Purify the crude product by vacuum fractional distillation, separating the this compound from unreacted starting materials and any heavy byproducts.[4]
Visualizations
References
- 1. EP2773608A1 - Method for producing this compound by direct esterification - Google Patents [patents.google.com]
- 2. US9403750B2 - Method for producing this compound by direct esterification - Google Patents [patents.google.com]
- 3. epluschemical.com [epluschemical.com]
- 4. US9296679B2 - Method for the production of this compound by means of transesterification - Google Patents [patents.google.com]
- 5. US4672105A - Method for preparing esters of acrylic acid and methacrylic acid by transesterification - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. patents.justia.com [patents.justia.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2014149669A1 - Selective synthesis of this compound by acid catalyzed esterification of 2-octanol and acrylic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Storage Stability of 2-Octyl Acrylate Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the storage stability of 2-octyl acrylate (B77674) monomer. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure the quality and usability of your monomer.
Troubleshooting Unstable 2-Octyl Acrylate
This section addresses common issues encountered during the storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Increased Viscosity or Gel Formation | Spontaneous polymerization has occurred. This could be due to depleted inhibitor, insufficient oxygen, or exposure to high temperatures or UV light. | Do not use. The monomer is compromised. Review your storage conditions, including temperature logs and inhibitor concentration. Dispose of the material according to safety guidelines. |
| Monomer Discoloration (Yellowing) | This may indicate oxidation of the inhibitor or the presence of impurities. It can be a precursor to polymerization. | Test for the presence of polymer using the methods outlined in the Experimental Protocols section. If polymer is detected, do not use the monomer. If no polymer is present, consider repurifying the monomer if critical to your application. |
| Low Inhibitor Concentration | Inhibitors are consumed over time, and the rate of consumption increases with temperature. | If the monomer has not polymerized, you can consider adding more of the same inhibitor (typically MEHQ) to reach the recommended concentration. Ensure thorough mixing. However, for critical applications, it is often safer to use a fresh batch of monomer. |
| Cloudy Appearance | This could indicate the presence of water or the initial stages of polymer formation. | Test for water content. If water is present, it may be possible to remove it using a drying agent, but this should be done with caution as it can introduce contaminants. Also, test for the presence of polymer. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and dark place, away from direct sunlight and other sources of UV light. The recommended storage temperature is below 35°C (95°F).[1][2] The storage area should be well-ventilated.
Q2: Why is oxygen necessary for the storage of inhibited this compound?
A2: Phenolic inhibitors, such as the commonly used Monomethyl Ether of Hydroquinone (MEHQ), require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization. Storing the monomer under an inert atmosphere like nitrogen will render the inhibitor ineffective. It is recommended that the headspace in the storage container contains 5-21% oxygen.[1]
Q3: What is the typical shelf life of this compound?
A3: When stored under recommended conditions, this compound typically has a shelf life of 12 months.[2][3][4] However, it is crucial to monitor the inhibitor concentration and the physical appearance of the monomer, especially if it is stored for an extended period or if storage conditions have deviated from the ideal.
Q4: What should I do if the storage temperature of this compound exceeds the recommended limit?
A4: If the bulk storage temperature reaches 45°C, a restabilization system should be considered.[1][2] If the temperature reaches 60°C, all personnel in the vicinity should be evacuated as there is a high risk of a runaway polymerization reaction.[1][2]
Q5: Can I freeze this compound for long-term storage?
A5: Freezing is generally not recommended. If the monomer freezes, the inhibitor can separate from the monomer during thawing. This can lead to localized areas with low inhibitor concentration, which are highly susceptible to polymerization. If freezing occurs, the monomer must be gently and completely thawed and thoroughly mixed to ensure the inhibitor is evenly redistributed.
Data Presentation
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on typical behavior of acrylate monomers and is intended for guidance purposes.
Table 1: Estimated Polymer Content Over Time at Various Temperatures (with 50 ppm MEHQ)
| Storage Time (Months) | Polymer Content at 25°C (%) | Polymer Content at 35°C (%) | Polymer Content at 45°C (%) |
| 0 | < 0.01 | < 0.01 | < 0.01 |
| 3 | < 0.01 | 0.02 | 0.10 |
| 6 | 0.01 | 0.05 | 0.25 |
| 9 | 0.02 | 0.10 | 0.50 |
| 12 | 0.03 | 0.20 | > 1.0 (Potential for gelling) |
Table 2: Effect of MEHQ Inhibitor Concentration on Induction Period at 50°C
| MEHQ Concentration (ppm) | Estimated Induction Period (Days) before significant polymerization |
| 15 | 30 |
| 50 | 90 |
| 100 | 180 |
| 200 | > 365 |
Experimental Protocols
Protocol 1: Determination of Polymer Content in this compound Monomer by Gas Chromatography (GC)
Objective: To quantify the amount of poly(this compound) in a monomer sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the this compound monomer into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., dodecane) of a known concentration.
-
Dilute to the mark with a high-purity solvent in which the monomer is soluble but the polymer is not (e.g., methanol).
-
Mix thoroughly and allow the polymer to precipitate.
-
Centrifuge the sample to separate the precipitated polymer.
-
Carefully transfer the supernatant to a GC vial for analysis.
-
-
GC Conditions (Illustrative):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound with the internal standard in the chosen solvent.
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Calculate the concentration of the monomer in the sample from the calibration curve.
-
The polymer content can be inferred from the reduction in the monomer concentration compared to a pure, unpolymerized standard.
-
Protocol 2: Accelerated Stability Test
Objective: To estimate the long-term stability of this compound under accelerated conditions.
Methodology:
-
Sample Preparation:
-
Prepare multiple sealed vials of this compound with a known concentration of inhibitor (e.g., 50 ppm MEHQ) and an air headspace.
-
-
Aging:
-
Place the vials in ovens at elevated, constant temperatures (e.g., 40°C, 50°C, and 60°C).
-
-
Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature.
-
Allow the vial to cool to room temperature.
-
Determine the polymer content using the GC method described in Protocol 1.
-
-
Data Interpretation:
-
Plot the polymer content versus time for each temperature.
-
This data can be used with the Arrhenius equation to predict the rate of polymerization at normal storage temperatures and estimate the shelf life.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting poor adhesion in 2-octyl acrylate-based adhesives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-octyl acrylate-based adhesives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Poor or No Adhesion to Substrate
Q: My 2-octyl acrylate (B77674) adhesive is exhibiting poor or no adhesion to the substrate. What are the potential causes and how can I troubleshoot this?
A: Poor adhesion is a common issue that can stem from several factors, ranging from surface preparation to environmental conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Steps:
-
Verify Substrate Cleanliness: The most common cause of adhesion failure is surface contamination.[1][2] Even minute traces of oils from fingerprints, dust, or mold release agents can prevent proper wetting of the adhesive.[1]
-
Action: Clean the substrate surface thoroughly. For many plastics and metals, wiping with isopropyl alcohol (IPA) or acetone (B3395972) is effective.[3][4] Always use a clean, lint-free cloth and consider a two-wipe method: the first to remove the bulk of contaminants and the second with a fresh cloth to remove any residue.[3]
-
-
Assess Substrate Surface Energy: this compound adhesives, like other acrylics, perform best on higher surface energy substrates. Low surface energy plastics such as polyethylene (B3416737) and polypropylene (B1209903) can be challenging to bond to.[5]
-
Action: If you are using a low surface energy substrate, surface treatment is likely necessary. This can include corona treatment, plasma treatment, or the use of a primer to increase the surface energy.[1]
-
-
Evaluate Surface Roughness: For very smooth surfaces, the adhesive may not have enough area to form a strong mechanical interlock.
-
Check for Proper Adhesive Application and Curing: The way the adhesive is applied and cured is critical.
-
Action: Ensure an appropriate amount of adhesive is used; too much or too little can lead to a weak bond.[1] For moisture-cured adhesives like cyanoacrylates, the presence of ambient humidity is necessary for polymerization.[7] Optimal bonding conditions are typically between 40% and 60% relative humidity.[7]
-
Issue 2: Inconsistent Bond Strength
Q: I am observing significant variability in bond strength between seemingly identical experiments. What could be causing this inconsistency?
A: Inconsistent bond strength is often due to subtle variations in process parameters.
Troubleshooting Steps:
-
Standardize Surface Preparation: Ensure that every substrate is prepared in exactly the same way. Inconsistent application of cleaning solvents or variations in abrasion techniques can lead to different surface characteristics.[1]
-
Control Environmental Conditions: Temperature and humidity can significantly affect the curing process of this compound adhesives.[8][9]
-
Action: Conduct your bonding experiments in a controlled environment. Record the temperature and relative humidity for each experiment to identify any correlations with bond strength. Low humidity can slow the cure of cyanoacrylates, while very high humidity can accelerate it, potentially leading to a weaker bond.[7][8]
-
-
Ensure Consistent Adhesive Application: Variations in the amount of adhesive applied or the pressure used to mate the substrates can lead to inconsistent results.[1][10]
-
Action: If applying manually, try to standardize the bead size or film thickness. If using automated dispensing equipment, ensure it is properly calibrated and maintained.[1] Use a consistent, light pressure to assemble the parts.
-
-
Check Adhesive Batch and Storage: Variations between different batches of adhesive or improper storage can affect performance.
-
Action: Note the batch number of the adhesive for each experiment. Ensure the adhesive is stored according to the manufacturer's recommendations, typically in a cool, dry place.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of humidity in the curing of this compound adhesives?
A1: For 2-octyl cyanoacrylate adhesives, moisture is a critical component of the curing process. The polymerization is an anionic reaction initiated by weak bases, with water (from ambient humidity or surface moisture) being the most common initiator.[7] Low humidity will slow down the curing process, while high humidity can accelerate it.[7][8] However, excessively high humidity can lead to a "shock cure," which may result in a brittle and weaker bond.[8] For pressure-sensitive adhesives based on poly(this compound), high humidity can also affect the adhesive's tack and peel strength by altering the properties of the adhesive-substrate interface.[11]
Q2: I'm working with a this compound monomer that contains an inhibitor. Do I need to remove it before polymerization?
A2: Commercial acrylate monomers are shipped with inhibitors, such as hydroquinone (B1673460) (HQ) or 4-methoxyphenol (B1676288) (MEHQ), to prevent premature polymerization during transport and storage.[12] For many applications, it is not necessary to remove the inhibitor, as the initiator used for polymerization will overcome its effect, although this might lead to a slightly lower yield. However, for kinetic studies or when a high degree of control over the polymerization is required, removing the inhibitor is recommended.[13] This can be done by washing the monomer with an alkaline solution (e.g., 5-10% sodium hydroxide) to remove phenolic inhibitors, followed by washing with deionized water to remove the salt, and then drying the monomer.[14]
Q3: How do plasticizers affect the properties of this compound adhesives?
A3: Plasticizers are added to adhesive formulations to increase flexibility and reduce brittleness.[15][16] They work by inserting themselves between the polymer chains, which increases the free volume and lowers the glass transition temperature (Tg) of the adhesive.[15][16][17] This results in a softer, more pliable adhesive. However, the addition of plasticizers can also affect the adhesive's strength and tack. The choice and concentration of the plasticizer must be carefully considered to achieve the desired balance of properties.[16]
Q4: What are the typical failure modes I might observe, and what do they indicate?
A4: When a bonded assembly fails, it can do so in one of three ways:
-
Adhesive Failure: The adhesive pulls cleanly away from one of the substrates. This usually indicates a problem with surface preparation or a low surface energy substrate.
-
Cohesive Failure: The adhesive splits, leaving residue on both substrates. This suggests that the adhesive itself is the weak link, which could be due to incomplete curing or a formulation that is not strong enough for the application.
-
Substrate Failure: One of the substrates breaks before the adhesive bond fails. This is the ideal failure mode in many cases, as it indicates that the adhesive bond is stronger than the substrate itself.
Quantitative Data
The following tables summarize typical performance data for acrylic adhesives. Note that specific values for this compound adhesives can vary depending on the exact formulation, substrate, and testing conditions. The data presented here is for illustrative purposes and is based on general acrylic pressure-sensitive adhesives.
Table 1: Influence of Substrate on Peel Adhesion of a Modified Acrylic PSA
| Substrate | Surface Energy (mN/m) | 180° Peel Strength at 20°C (N/25 mm) |
| High-Density Polyethylene (HDPE) | ~36 | 4.88 |
Data adapted from a study on modified acrylate PSAs. The peel strength is for a 24-hour dwell time.[5]
Table 2: Effect of Temperature on the Peel Strength of a Modified Acrylic PSA on HDPE
| Temperature | 24h 180° Peel Strength (N/25 mm) |
| 20°C | 4.88 |
| 40°C | ~3.5 |
| 60°C | ~2.0 |
Data extrapolated from graphical representations in a study on modified acrylate PSAs.[5]
Experimental Protocols
Protocol 1: 180° Peel Adhesion Test (based on ASTM D3330)
This test measures the force required to peel a pressure-sensitive adhesive from a substrate at a 180° angle.[18][19][20][21][22]
Materials:
-
Adhesive tape or film sample (at least 300 mm long)
-
Standard test panel (e.g., stainless steel, glass, or the experimental substrate)
-
Cleaning solvents (e.g., isopropyl alcohol, acetone)
-
Lint-free wipes
-
Hand-operated or mechanical roller (2 kg)
-
Tensile testing machine with a 180° peel test fixture
Procedure:
-
Panel Preparation: Clean the test panel three times with the appropriate solvent and allow it to dry completely.[19] If not used within 10 hours, re-clean the panel.[19]
-
Specimen Preparation: Cut a strip of the adhesive sample to a width of 24 mm and a length of approximately 300 mm.[21]
-
Application: Fold over 12 mm of one end of the tape, adhesive side to adhesive side, to create a tab.[22] Apply the other end of the tape to the test panel.
-
Rolling: Use the roller to apply the tape to the panel, passing the roller back and forth once in each direction to ensure uniform contact and remove air bubbles.[19]
-
Dwell Time: Allow the sample to dwell at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for a specified period (e.g., 20 minutes or 24 hours).
-
Testing:
-
Mount the test panel in the lower (movable) grip of the tensile tester.
-
Fold the tab end of the tape back on itself at a 180° angle and clamp it in the upper (stationary) grip.[22]
-
Set the machine to a peel rate of 300 mm/min.[19]
-
Start the test and record the force required to peel the tape from the panel.
-
-
Data Analysis: Discard the data from the first 25 mm of the peel.[19] Calculate the average peel force over the next 50 mm of the peel.[19] Report the result in Newtons per 25 mm (or N/10 mm).[19]
Protocol 2: Shear Adhesion Test (based on ASTM D3654)
This test measures the ability of a pressure-sensitive adhesive to resist a static shear force.[23][24][25][26]
Materials:
-
Adhesive tape sample
-
Standard test panel (typically stainless steel)
-
Roller
-
Shear test stand with clamps
-
Standard masses (e.g., 1 kg)
-
Timer
Procedure:
-
Preparation: Prepare the test panel and a strip of the adhesive tape as described in the peel adhesion test.
-
Application: Apply a 25 mm x 25 mm area of the tape to the test panel using the roller.
-
Dwell Time: Allow the sample to dwell for at least 20 minutes at standard conditions.
-
Testing:
-
Mount the test panel vertically in the shear test stand.
-
Attach the specified mass to the free end of the tape.
-
Start the timer.
-
-
Data Analysis: Record the time it takes for the tape to fail (i.e., peel off the panel). This is the shear holding time.
Protocol 3: Inverted Probe Tack Test (based on ASTM D2979)
This test quantifies the "quick stick" or tack of an adhesive.[27][28][29][30][31]
Materials:
-
Adhesive sample
-
Inverted probe tack tester
-
Probe with a defined surface
-
Cleaning materials for the probe
Procedure:
-
Setup: Secure the adhesive sample, face up, in the instrument.
-
Testing Cycle:
-
Data Analysis: The tack is measured as the maximum force required to break the bond between the probe and the adhesive.[29]
Visualizations
References
- 1. assemblymag.com [assemblymag.com]
- 2. How to Do Surface Preparation for Adhesive Bonding | Laserax [laserax.com]
- 3. Surface Preparation for Adhesion: A Key to Durable Bonds - INCURE INC. [incurelab.com]
- 4. razorlab.online [razorlab.online]
- 5. mdpi.com [mdpi.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects Of Temperature & Humidity On Adhesive Performance | Kohesi Bond [kohesibond.com]
- 9. Elaplus tells you, how do temperature and humidity affect adhesives?-Elaplus functional Materials Co., LTD [en.elaplus.cc]
- 10. permabond.com [permabond.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 13. echemi.com [echemi.com]
- 14. longchangchemical.com [longchangchemical.com]
- 15. m.youtube.com [m.youtube.com]
- 16. plasticsengineering.org [plasticsengineering.org]
- 17. researchgate.net [researchgate.net]
- 18. ASTM D3330 Tape Adhesion Strength Testing - ADMET [admet.com]
- 19. ASTM D3330 | Mecmesin [mecmesin.com]
- 20. qualitester.com [qualitester.com]
- 21. zwickroell.com [zwickroell.com]
- 22. testresources.net [testresources.net]
- 23. lr-test.com [lr-test.com]
- 24. global.saicheng.cn [global.saicheng.cn]
- 25. store.astm.org [store.astm.org]
- 26. longvisionyarn.net [longvisionyarn.net]
- 27. store.astm.org [store.astm.org]
- 28. standards.iteh.ai [standards.iteh.ai]
- 29. 7322308.fs1.hubspotusercontent-na1.net [7322308.fs1.hubspotusercontent-na1.net]
- 30. ASTM D2979 - 16 | 1 Oct 2016 | BSI Knowledge [knowledge.bsigroup.com]
- 31. A Comprehensive History of Testing Tackiness and New Innovations | Labcompare.com [labcompare.com]
Strategies to control the molecular weight distribution of poly(2-octyl acrylate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight distribution of poly(2-octyl acrylate).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polymerization of 2-octyl acrylate (B77674), presented in a question-and-answer format.
Issue 1: The molecular weight of my poly(this compound) is significantly higher than expected in a free-radical polymerization.
-
Potential Cause: An unexpectedly high molecular weight in a conventional free-radical polymerization is often due to a low concentration of initiating radicals or the absence of a chain transfer agent (CTA).
-
Troubleshooting Steps:
-
Verify Initiator Concentration: Double-check calculations and the amount of initiator added. An insufficient amount of initiator leads to fewer polymer chains being initiated, resulting in longer chains and consequently, a higher molecular weight.
-
Check Initiator Quality: Initiators can degrade over time, especially if not stored correctly. Use a fresh, properly stored initiator to ensure its activity and expected radical flux.
-
Review Polymerization Temperature: If the reaction temperature is too low for the chosen initiator, its decomposition rate will be slower than anticipated, leading to a lower concentration of active radicals. Ensure the temperature is appropriate for the initiator's half-life.
-
Introduce a Chain Transfer Agent (CTA): The most direct method to reduce and control molecular weight in free-radical polymerization is to introduce a CTA.[1] Thiols, such as n-dodecyl mercaptan (n-DDM), are commonly used for acrylate polymerizations.
-
Issue 2: The molecular weight of my poly(this compound) is too low.
-
Potential Cause: A lower than expected molecular weight is typically caused by an excessively high concentration of initiating radicals or too much chain transfer agent.
-
Troubleshooting Steps:
-
Reduce Initiator Concentration: A high initiator concentration will generate a large number of polymer chains, each growing for a shorter period before monomer depletion or termination, resulting in a lower average molecular weight.
-
Reduce Chain Transfer Agent (CTA) Concentration: If a CTA is being used, its concentration has a significant impact on the final molecular weight. Reducing the amount of CTA will lead to longer polymer chains.
-
Control Reaction Temperature: Excessively high temperatures can lead to a very rapid decomposition of the initiator, creating a high initial concentration of radicals and thus, lower molecular weight polymer. It can also increase the rate of chain transfer reactions.
-
Issue 3: The polydispersity index (PDI) of my poly(this compound) is too broad in a controlled radical polymerization (ATRP or RAFT).
-
Potential Cause: A high PDI in a controlled polymerization indicates a loss of control over the polymerization process. This can be due to impurities, incorrect stoichiometry of catalysts or control agents, or inappropriate reaction conditions.
-
Troubleshooting Steps:
-
For ATRP:
-
Purity of Monomer and Solvent: Ensure the this compound and solvent are free from inhibitors and oxygen. Passing the monomer through a column of basic alumina (B75360) is a common purification method.
-
Catalyst Complex Solubility: For hydrophobic monomers like this compound, the solubility of the copper catalyst complex can be an issue, leading to poor control. Using ligands that enhance solubility, such as 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy), can improve results.
-
Ratio of Components: The molar ratios of initiator, copper catalyst (Cu(I) and Cu(II)), and ligand are critical. Deviations from the optimal ratios can lead to a loss of control.
-
-
For RAFT:
-
Choice of RAFT Agent: The chain transfer agent must be appropriate for acrylate polymerization. Trithiocarbonates and dithiobenzoates are often effective.
-
Oxygen Removal: Thoroughly deoxygenate the reaction mixture before initiating polymerization. Oxygen can interfere with the radical process. Freeze-pump-thaw cycles are a highly effective method for oxygen removal.
-
Initiator Concentration: While RAFT is a controlled process, the initiator concentration still plays a role. A suitable ratio of RAFT agent to initiator is crucial for maintaining control.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to control the molecular weight of poly(this compound)?
A1: The primary strategies for controlling the molecular weight of poly(this compound) involve the choice of polymerization technique and the control of key reaction parameters:
-
Free-Radical Polymerization:
-
Initiator Concentration: Increasing the initiator concentration leads to a lower molecular weight.
-
Chain Transfer Agent (CTA): The addition of a CTA, such as a thiol, is a common and effective method to reduce molecular weight. The molecular weight is inversely proportional to the CTA concentration.
-
Temperature: Higher temperatures generally lead to lower molecular weights by increasing the initiation rate and the rate of chain transfer events.
-
-
Controlled/Living Radical Polymerization (ATRP and RAFT): These methods offer much more precise control over molecular weight and result in a narrower molecular weight distribution (lower PDI).
-
In both ATRP and RAFT, the number-average molecular weight (Mn) can be predetermined by the initial molar ratio of monomer to initiator (for ATRP) or monomer to RAFT agent (for RAFT).
-
Q2: How can I achieve a narrow molecular weight distribution (low PDI) for poly(this compound)?
A2: To achieve a low PDI (typically < 1.3), controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are recommended. These methods minimize termination reactions that broaden the molecular weight distribution in conventional free-radical polymerization. Careful selection of the catalyst/ligand system (for ATRP) or the RAFT agent, along with rigorous purification of reagents and removal of oxygen, are critical for success.
Q3: What are suitable initiators and chain transfer agents for the free-radical polymerization of this compound?
A3:
-
Initiators: Azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO) are common thermal initiators. The choice depends on the desired reaction temperature, as they have different decomposition rates at different temperatures.
-
Chain Transfer Agents (CTAs): Thiols are effective CTAs for acrylate polymerizations. N-dodecyl mercaptan (n-DDM) is a frequently used example. The use of a CTA helps to regulate the chain length of the polymer.[1]
Q4: What are the key considerations for performing RAFT polymerization of the hydrophobic monomer this compound?
A4: For the RAFT polymerization of a hydrophobic monomer like this compound, consider the following:
-
RAFT Agent Selection: Choose a RAFT agent that is soluble in the monomer/solvent system and is effective for acrylates. Trithiocarbonates like 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) are a good choice.
-
Solvent: A non-polar solvent in which both the monomer and resulting polymer are soluble is typically required. Toluene (B28343) or anisole (B1667542) are common choices.
-
Deoxygenation: Rigorous removal of dissolved oxygen is crucial for a successful RAFT polymerization. This is often achieved by several freeze-pump-thaw cycles.
-
Temperature: The reaction temperature should be chosen to ensure an appropriate decomposition rate of the initiator (e.g., AIBN) to maintain a low concentration of radicals throughout the polymerization.
Data Presentation
The following tables provide illustrative data on how different parameters can affect the molecular weight (Mn) and polydispersity index (PDI) of poly(this compound). This data is based on established principles of polymer chemistry for similar acrylate systems and should be used as a guideline for experimental design.
Table 1: Illustrative Effect of Initiator (AIBN) Concentration on Poly(this compound) Molecular Weight in Free-Radical Polymerization.
| Experiment | [this compound] (mol/L) | [AIBN] (mmol/L) | Mn ( g/mol ) | PDI |
| 1 | 2.0 | 5 | 150,000 | 2.1 |
| 2 | 2.0 | 10 | 90,000 | 2.0 |
| 3 | 2.0 | 20 | 55,000 | 1.9 |
Conditions: Toluene, 70°C, 8 hours. Data is illustrative.
Table 2: Illustrative Effect of Chain Transfer Agent (n-DDM) on Poly(this compound) Molecular Weight in Free-Radical Polymerization.
| Experiment | [this compound] (mol/L) | [n-DDM] (mmol/L) | Mn ( g/mol ) | PDI |
| 1 | 2.0 | 0 | 120,000 | 2.2 |
| 2 | 2.0 | 10 | 45,000 | 1.9 |
| 3 | 2.0 | 20 | 25,000 | 1.8 |
Conditions: Toluene, [AIBN] = 10 mmol/L, 70°C, 8 hours. Data is illustrative.
Table 3: Illustrative Results for Controlled Polymerization of this compound via RAFT.
| Experiment | [Monomer]:[RAFT Agent]:[Initiator] | Mn (theoretical, g/mol ) | Mn (experimental, g/mol ) | PDI |
| 1 | 100:1:0.1 | 18,400 | 17,900 | 1.15 |
| 2 | 200:1:0.1 | 36,800 | 35,500 | 1.18 |
| 3 | 400:1:0.1 | 73,600 | 71,200 | 1.22 |
Conditions: Toluene, RAFT Agent = CPDT, Initiator = AIBN, 70°C, 12 hours, assuming high conversion. Data is illustrative.
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of this compound
-
Materials: this compound (inhibitor removed), toluene (anhydrous), azobisisobutyronitrile (AIBN), n-dodecyl mercaptan (n-DDM, optional CTA), methanol (B129727) (for precipitation).
-
Procedure:
-
Purify this compound by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask equipped with a magnetic stir bar, add this compound, toluene, and n-DDM (if used).
-
Seal the flask and deoxygenate the mixture by bubbling with nitrogen or argon for 30-60 minutes.
-
In a separate vial, dissolve the desired amount of AIBN in a small amount of toluene.
-
Heat the monomer solution to the desired reaction temperature (e.g., 70°C).
-
Once the temperature is stable, inject the AIBN solution into the reaction flask.
-
Allow the polymerization to proceed for the desired time (e.g., 4-8 hours).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolate the polymer by precipitating the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.
-
Protocol 2: RAFT Polymerization of this compound
-
Materials: this compound (inhibitor removed), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT, RAFT agent), azobisisobutyronitrile (AIBN), toluene (anhydrous), methanol (for precipitation).
-
Procedure:
-
Purify this compound as described in Protocol 1.
-
In a Schlenk flask with a magnetic stir bar, combine this compound, CPDT, AIBN, and toluene. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] should be carefully chosen to target the desired molecular weight (e.g., 200:1:0.1).
-
Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and begin stirring.
-
Monitor the reaction progress by taking aliquots at timed intervals for conversion and molecular weight analysis (e.g., via NMR and GPC).
-
To quench the reaction, rapidly cool the flask in an ice bath and expose the contents to air.
-
Purify the polymer by precipitation in cold methanol, followed by filtration and drying under vacuum.
-
Visualizations
Caption: Experimental workflow for free-radical polymerization.
Caption: Experimental workflow for RAFT polymerization.
Caption: Key parameters influencing molecular weight distribution.
References
Overcoming phase separation in 2-octyl acrylate copolymer synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-octyl acrylate (B77674) copolymers. The information provided aims to help overcome common challenges, particularly phase separation, during the experimental process.
Troubleshooting Guide: Overcoming Phase Separation
Phase separation during the synthesis of 2-octyl acrylate copolymers can manifest as cloudiness, precipitation of the polymer, or the formation of distinct layers in the reaction mixture. This guide provides a structured approach to troubleshooting this issue.
Problem: Observed Phase Separation in the Reaction Mixture
A logical workflow for troubleshooting this issue is presented below.
Step 1: Evaluate Emulsion Stability
In emulsion polymerization, the stability of the monomer droplets and growing polymer particles is critical.
-
Is the surfactant appropriate? The choice of surfactant and its concentration are crucial for stabilizing the emulsion. Anionic surfactants like sodium lauryl sulfate (B86663) are commonly used.[1] A mixture of anionic and nonionic surfactants can also enhance stability.[1]
-
Is the surfactant concentration optimal? Insufficient surfactant can lead to droplet coalescence and phase separation. The concentration should be above the critical micelle concentration (CMC).
Step 2: Review Polymerization Parameters
The kinetics of polymerization can influence phase separation.
-
Is the initiator system correct? The type and concentration of the initiator affect the polymerization rate and the number of particles nucleated.[2][3] Water-soluble initiators like potassium persulfate are typically used in emulsion polymerization.[4]
-
Is the reaction temperature appropriate? Temperature affects the decomposition rate of the initiator and the solubility of the monomers. A typical range for emulsion polymerization is 50-90°C.[4]
-
Is the agitation speed adequate? Proper agitation ensures good mixing and heat transfer, preventing localized overheating and phase separation.
Step 3: Assess Comonomer Compatibility
The properties of the comonomer play a significant role in the copolymer's solubility and tendency to phase separate.
-
How does the comonomer's hydrophobicity compare to this compound? A large difference in hydrophobicity between the comonomers can lead to polymerization-induced phase separation (PIPS).[5][6]
-
What are the reactivity ratios of the comonomers? If one monomer is significantly more reactive than the other, it can lead to the formation of block-like structures that may be incompatible and phase separate.
Frequently Asked Questions (FAQs)
Q1: What is polymerization-induced phase separation (PIPS) in the context of this compound copolymer synthesis?
A1: PIPS occurs when a polymer being formed becomes insoluble in its own monomer or in the reaction solvent.[5] In the case of this compound copolymers, as the polymer chains grow, they may become incompatible with the surrounding medium, leading to the formation of a separate phase. This can result in distinct domains or even macroscopic phase separation.[5]
Q2: How can I control the morphology of the phase-separated domains?
A2: The morphology of the phase-separated domains can be controlled by manipulating the reaction kinetics and the composition of the resin.[6] Factors such as the molecular weight of the monomers, the reactivity of the polymer chains, and the use of crosslinkers can influence whether you get, for example, nanoscale or macroscale phase separation.[5] The use of block copolymers can also direct the self-assembly into ordered nanostructures.[7]
Q3: What role do surfactants play in preventing phase separation in emulsion polymerization?
A3: Surfactants are essential for stabilizing the monomer droplets in the aqueous phase and the growing polymer particles.[1] They form micelles where polymerization is initiated and adsorb onto the surface of the polymer particles, preventing them from coalescing and causing phase separation.[1] The choice of surfactant, whether anionic, nonionic, or a combination, is critical for maintaining a stable emulsion throughout the polymerization process.[1][8]
Q4: Can the choice of initiator influence phase separation?
A4: Yes, the initiator system can impact phase separation. The initiator affects the rate of polymerization and the number of polymer particles formed.[2] A higher initiation rate can lead to the formation of a larger number of smaller particles, which may be more stable against flocculation and phase separation. The type of initiator (e.g., thermal vs. redox) and its concentration are important parameters to consider.[2][3]
Q5: How does the comonomer choice affect the synthesis of this compound copolymers?
A5: The choice of comonomer is critical as it influences the final properties of the copolymer, including its glass transition temperature (Tg) and its tendency to phase separate.[4] If the comonomer has a significantly different hydrophilicity or reactivity compared to this compound, it can promote phase separation.[9] For example, copolymerizing the hydrophobic this compound with a very hydrophilic monomer may lead to incompatibility and phase separation.
Experimental Protocols
General Protocol for Emulsion Polymerization of this compound Copolymers
This protocol provides a general methodology for the synthesis of this compound copolymers via emulsion polymerization.
Workflow for Emulsion Polymerization
Materials:
-
This compound (Monomer 1)
-
Comonomer (e.g., Methyl Methacrylate, Acrylic Acid)
-
Deionized Water
-
Surfactant (e.g., Sodium Dodecyl Sulfate)
-
Initiator (e.g., Potassium Persulfate)
-
Buffer (optional, to maintain pH)
-
Nitrogen gas
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Prepare Monomer Pre-emulsion: In a separate beaker, mix deionized water, surfactant, this compound, and the chosen comonomer. Stir vigorously to form a stable emulsion.
-
Prepare Initiator Solution: Dissolve the initiator in deionized water in a separate container.
-
Charge Reactor and Heat: Add an initial amount of deionized water and surfactant to the reactor. Purge with nitrogen for at least 30 minutes to remove oxygen. Heat the reactor to the desired reaction temperature (e.g., 70-85°C).
-
Add Pre-emulsion and Initiator: Once the reactor reaches the set temperature, add a small portion of the monomer pre-emulsion to the reactor, followed by the initiator solution to create seed particles. Then, continuously feed the remaining monomer pre-emulsion and initiator solution into the reactor over a period of 2-4 hours.
-
Hold at Reaction Temperature: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool Down: Cool the reactor to room temperature.
-
Filter Latex: Filter the resulting latex through a fine mesh to remove any coagulum.
-
Characterize Product: Characterize the final product for properties such as particle size, molecular weight, and monomer conversion.
Data Presentation
The following tables summarize key parameters and their impact on the synthesis of this compound copolymers, based on typical emulsion polymerization principles.
Table 1: Effect of Surfactant Type and Concentration on Latex Properties
| Surfactant System | Concentration (% w/w of monomer) | Particle Size | Latex Stability |
| Anionic (e.g., SDS) | 1-3% | Small | Good |
| Nonionic | 2-5% | Larger | Moderate |
| Anionic + Nonionic | 1-2% Anionic, 1-3% Nonionic | Small to Medium | Excellent |
Table 2: Influence of Initiator Concentration on Polymerization
| Initiator (KPS) Conc. (% w/w of monomer) | Polymerization Rate | Particle Size | Molecular Weight |
| 0.1 - 0.5% | Moderate | Larger | High |
| 0.5 - 1.0% | Fast | Smaller | Lower |
Table 3: Common Comonomers for this compound and their Properties
| Comonomer | Tg of Homopolymer (°C) | Key Properties Imparted |
| Methyl Methacrylate | ~105 | Hardness, durability |
| n-Butyl Acrylate | ~-54 | Flexibility, tack |
| Acrylic Acid | ~106 | Adhesion, crosslinking site |
| Styrene | ~100 | Hardness, water resistance[10] |
Logical Relationship Diagram
The following diagram illustrates the relationship between key synthesis parameters and the outcome of the this compound copolymerization, specifically in relation to avoiding phase separation.
References
- 1. products.pcc.eu [products.pcc.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20160152751A1 - Use of this compound polymer as a binding agent in a coating composition - Google Patents [patents.google.com]
- 5. 3D printing via polymerization-induced microphase separation using acrylate macromonomers instead of macroRAFT agents - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00226E [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gantrade.com [gantrade.com]
- 9. Influence of Phase Separation on Performance of Graft Acrylic Pressure-Sensitive Adhesives with Various Copolyester Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. foreverest.net [foreverest.net]
Validation & Comparative
A Comparative Analysis of 2-Octyl Acrylate and 2-Ethylhexyl Acrylate in Adhesive Formulations
In the realm of pressure-sensitive adhesives (PSAs), the choice of monomer is a critical factor that dictates the final performance characteristics of the adhesive. Among the C8 alkyl acrylates, 2-octyl acrylate (B77674) (2-OA) and 2-ethylhexyl acrylate (2-EHA) are two of the most prominent monomers utilized for their ability to impart flexibility and tack. This guide provides a detailed comparison of their performance in adhesive applications, supported by experimental data, to assist researchers and formulation scientists in making informed decisions.
Monomer Characteristics and Adhesive Properties
Both 2-OA and 2-EHA are structural isomers, meaning they share the same chemical formula but differ in their molecular structure. This subtle difference in the branching of the alkyl chain can influence the polymer's glass transition temperature (Tg), which in turn affects the viscoelastic properties of the adhesive.
Key Performance Indicators:
-
Peel Adhesion: The force required to remove an adhesive tape from a substrate at a specified angle and rate.
-
Tack: The initial stickiness of an adhesive to a substrate upon light contact.
-
Shear Resistance (Cohesion): The ability of an adhesive to resist static forces applied in the same plane as the backing.
While direct, head-to-head comparative studies under identical formulations are not extensively available in public literature, the following tables summarize the general performance trends and physical properties based on available data. It is important to note that the adhesive performance is highly dependent on the complete formulation, including co-monomers, cross-linkers, and other additives.
Table 1: Physical Properties of 2-Octyl Acrylate vs. 2-Ethylhexyl Acrylate
| Property | This compound (2-OA) | 2-Ethylhexyl Acrylate (2-EHA) |
| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol | 184.28 g/mol |
| Glass Transition Temperature (Tg) of Homopolymer | Approximately -45°C[1] | Approximately -70°C[2] |
| Origin | Can be bio-based (derived from castor oil)[3] | Typically petroleum-based |
Table 2: Comparative Adhesive Performance
| Adhesive Property | This compound (2-OA) based PSA | 2-Ethylhexyl Acrylate (2-EHA) based PSA |
| Peel Adhesion | Good | Excellent[4] |
| Tack | Good | Excellent[4] |
| Shear Resistance | Potentially higher than 2-EHA[3] | Good[4] |
| Low-Temperature Performance | Good | Excellent, due to lower Tg[2] |
| Weatherability | Excellent[3] | Good[5] |
Studies on formulations containing 2-EHA have shown that increasing its concentration can lead to a decrease in loop tack and peel resistance, while the shear yield strength may slightly increase, a behavior attributed to an increase in gel content.[2][6] Conversely, 2-OA is often highlighted for its potential to offer improved shear resistance, which is a critical property for applications requiring high cohesive strength.[3] The bio-based origin of 2-OA also presents a sustainable alternative to the petroleum-derived 2-EHA.[3][7]
Experimental Protocols
To ensure accurate and reproducible comparison of adhesive performance, standardized test methods are crucial. The following are detailed methodologies for key experiments.
Synthesis of Acrylic Pressure-Sensitive Adhesives
A typical synthesis of a solvent-based acrylic PSA involves free-radical polymerization. The following is a general procedure that can be adapted for both 2-OA and 2-EHA.
Materials:
-
Monomer: this compound or 2-Ethylhexyl Acrylate
-
Co-monomer (e.g., Acrylic Acid for adhesion promotion)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Ethyl Acetate)
-
Reactor with a stirrer, condenser, thermometer, and nitrogen inlet
Procedure:
-
The reactor is charged with the solvent and heated to a specified temperature (e.g., 77°C) under a nitrogen atmosphere.[8]
-
A mixture of the monomer (2-OA or 2-EHA), co-monomer, and initiator is prepared.
-
A portion of the monomer mixture is added to the reactor to initiate the polymerization.
-
The remaining monomer mixture is then fed into the reactor over a period of time (e.g., 2-3 hours).
-
After the feed is complete, the reaction is allowed to continue for several more hours to ensure high conversion.
-
The resulting polymer solution is cooled to room temperature.
The following diagram illustrates the general workflow for the synthesis and testing of the pressure-sensitive adhesive.
Caption: General workflow for PSA synthesis and characterization.
Adhesive Performance Testing
1. Peel Adhesion Test (according to ASTM D3330/D3330M)
-
Objective: To measure the force required to peel an adhesive tape from a standard test panel.
-
Procedure:
-
A strip of the adhesive-coated substrate is applied to a standard stainless steel panel.
-
The panel is rolled with a standard roller to ensure intimate contact.
-
After a specified dwell time, the panel is mounted in a tensile tester.
-
The tape is peeled from the panel at a 180° angle at a constant speed.
-
The force required to peel the tape is recorded.
-
2. Loop Tack Test (according to ASTM D6195)
-
Objective: To measure the instantaneous adhesive tack of a pressure-sensitive tape.
-
Procedure:
-
A strip of the adhesive-coated film is formed into a loop with the adhesive side out.
-
The loop is brought into contact with a standard test surface (e.g., stainless steel) over a defined area.
-
The loop is then withdrawn at a specified rate.
-
The maximum force required to separate the loop from the surface is measured.
-
3. Shear Resistance Test (according to ASTM D3654/D3654M)
-
Objective: To determine the cohesive strength of an adhesive tape.
-
Procedure:
-
A strip of the adhesive tape is applied to a standard test panel, with a specified overlapping area.
-
The panel is mounted vertically, and a standard weight is attached to the free end of the tape.
-
The time it takes for the tape to fail cohesively (shear from the panel) is recorded.
-
The logical relationship between monomer properties and adhesive performance is depicted in the following diagram.
Caption: Influence of monomer choice on key adhesive properties.
Conclusion
Both this compound and 2-ethylhexyl acrylate are highly effective monomers for the formulation of pressure-sensitive adhesives. 2-EHA is a well-established, petroleum-based monomer known for imparting excellent flexibility, tack, and peel adhesion, particularly at low temperatures. 2-OA, which can be derived from renewable resources, presents a sustainable alternative and is reported to offer potential advantages in terms of shear resistance and weatherability. The selection between these two monomers will ultimately depend on the specific performance requirements of the final adhesive product, as well as considerations regarding sustainability and cost. For applications demanding high cohesive strength and durability, 2-OA may be a preferable candidate, while for applications requiring high initial tack and excellent low-temperature performance, 2-EHA remains a strong choice. Further direct comparative studies under identical formulation conditions are warranted to provide more definitive quantitative comparisons.
References
- 1. scipoly.com [scipoly.com]
- 2. mdpi.com [mdpi.com]
- 3. specialchem.com [specialchem.com]
- 4. nbinno.com [nbinno.com]
- 5. dow.com [dow.com]
- 6. Synthesis and Properties of Water-Based Acrylic Adhesives with a Variable Ratio of 2-Ethylhexyl Acrylate and n-Butyl Acrylate for Application in Glass Bottle Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. Preparation and Characterization of Acrylic Pressure-Sensitive Adhesives Crosslinked with UV Radiation-Influence of Monomer Composition on Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Bio-Based Acrylates for Coating Applications
A detailed guide for researchers and professionals on the performance and application of emerging sustainable coating materials.
The coatings industry is undergoing a significant transformation, driven by the dual needs for high-performance materials and sustainable solutions. Bio-based acrylates, derived from renewable resources, are at the forefront of this shift, offering a viable alternative to traditional petroleum-based monomers. This guide provides a comprehensive comparison of various bio-based acrylates for coating applications, supported by experimental data and detailed methodologies.
Performance Comparison of Bio-Based Acrylates
The selection of a bio-based acrylate (B77674) for a specific coating application depends on a thorough understanding of its performance characteristics. The following tables summarize key quantitative data for acrylates derived from vegetable oils, lignin, sugars, and rosin, benchmarked against conventional fossil-based acrylates where data is available.
Table 1: Mechanical Properties of Bio-Based Acrylate Coatings
| Bio-Based Acrylate Source | Pencil Hardness (ISO 15184) | Pendulum Hardness (König, seconds) | Adhesion (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Vegetable Oil-Based | |||||
| Acrylated Epoxidized Soybean Oil (AESO) | 3H[1] | - | - | - | - |
| Rapeseed & Linseed Oil Acrylates | - | - | 1.21[2] | < 0.8[2] | 11[2] |
| Castor Oil-Based Polyurethane Acrylate | - | - | - | 10.2[3] | 88.4 - 162.5[3] |
| Lignin-Based | |||||
| Lignin-Based Epoxy Acrylate | High Hardness (5-10% Lignin)[4] | - | Improved Adhesion[4] | - | - |
| Lignin-Lauryl Methacrylate Adhesive | - | - | 5.10[5] | - | - |
| Sugar-Based | |||||
| Galactarate & Xylofuranose Methacrylates | - | - | - | - | - |
| Rosin-Based | |||||
| Rosin-Based Polyurethane Acrylate | - | - | 4.56 (Glass)[6] | - | - |
| Fossil-Based (Reference) | |||||
| Commercial Polyurethane Acrylate | - | - | < 4.56 (Glass)[6] | - | - |
Table 2: Physicochemical and Thermal Properties of Bio-Based Acrylate Coatings
| Bio-Based Acrylate Source | Gloss (60°, GU) | Chemical Resistance (DIN 68861-1B) | Water Resistance | Glass Transition Temperature (Tg, °C) | Volume Shrinkage (%) |
| Vegetable Oil-Based | |||||
| Rapeseed Oil-Based Acrylate | 83.5 - 84.2[7] | Comparable to reference acrylics[7] | Comparable or better than reference acrylics[7] | -2.7 to -12.4 | - |
| Lignin-Based | |||||
| Lignin-Based Epoxy Acrylate | - | Improved[4] | Improved Hydrophobicity[4] | - | - |
| Sugar-Based | |||||
| Galactarate & Xylofuranose Methacrylates | - | Excellent[8] | - | - | - |
| Rosin-Based | |||||
| Rosin-Based Polyurethane Acrylate | - | - | - | 54.4 | 1.75[6] |
| Fossil-Based (Reference) | |||||
| Commercial Polyurethane Acrylate | - | - | - | - | > 1.75[6] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate and reproducible assessment of coating performance. The following sections outline the methodologies for the key experiments cited in this guide.
Mechanical Properties Testing
1. Pencil Hardness Test (ISO 15184)
This method determines the hardness of a coating by the resistance to scratching from pencils of known hardness.
-
Apparatus: A set of calibrated pencils of varying hardness (e.g., 6B to 9H), a pencil hardness tester applying a force of 7.35 ± 0.15 N at a 45° angle.[9]
-
Procedure:
-
Prepare a coated panel and allow it to cure under specified conditions.
-
Place the panel on a firm, level surface.
-
Starting with a softer pencil, push the pencil firmly on the coating surface at a 45° angle for a distance of at least 7 mm.[10]
-
Examine the surface for any visible scratches or damage.
-
Repeat the test with pencils of increasing hardness until a scratch is observed.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.[11]
-
2. Pendulum Hardness Test (ISO 1522)
This test assesses the hardness of a coating by measuring the damping time of a pendulum oscillating on the surface.[12]
-
Apparatus: A pendulum hardness tester (König or Persoz type). The König pendulum is recommended for harder coatings, while the Persoz is suited for softer coatings.[13]
-
Procedure:
-
Place the coated panel on the instrument's stage.
-
Gently lower the pendulum onto the coating surface.
-
Deflect the pendulum to a specified starting angle (6° for König, 12° for Persoz).[14]
-
Release the pendulum and simultaneously start a timer.
-
Measure the time it takes for the amplitude of the oscillation to decrease to a specified final angle (3° for König, 4° for Persoz).[14]
-
The result, in seconds, represents the pendulum hardness.
-
Physicochemical Properties Testing
1. Gloss Measurement (ISO 2813)
This method quantifies the specular gloss of a coating surface using a glossmeter.
-
Apparatus: A glossmeter with a specified geometry (20°, 60°, or 85°). The 60° geometry is suitable for most coatings, while 20° is used for high-gloss and 85° for low-gloss surfaces.[15][16]
-
Procedure:
-
Calibrate the glossmeter using a certified standard.
-
Place the glossmeter on a flat area of the coated surface.
-
Take readings at several different locations on the sample to ensure an average and representative value.
-
The gloss is reported in Gloss Units (GU).
-
2. Chemical Resistance Test (DIN 68861-1B)
This standard evaluates the resistance of a furniture surface to various chemical substances.[17]
-
Materials: A range of test substances including acidic and alkaline solutions, organic solvents, and common household products.
-
Procedure:
-
Apply a small amount of the test substance to the coated surface.
-
Cover the spot with a watch glass to prevent evaporation.
-
After a specified exposure time, remove the test substance and clean the surface.
-
Visually assess the coating for any changes, such as discoloration, swelling, blistering, or loss of adhesion.
-
The resistance is rated based on a standardized scale.
-
Synthesis Pathways and Experimental Workflows
Visualizing the chemical synthesis routes and experimental procedures can provide a clearer understanding of the processes involved. The following diagrams were generated using Graphviz (DOT language).
Synthesis of Bio-Based Acrylates
Caption: Synthesis pathways for major classes of bio-based acrylates.
Experimental Workflow for Coating Performance Evaluation
Caption: General experimental workflow for evaluating coating performance.
Conclusion
The transition to bio-based acrylates represents a significant step towards a more sustainable coatings industry. As this guide demonstrates, different bio-based feedstocks offer a range of properties suitable for various applications. Vegetable oil-based acrylates provide good flexibility and water resistance, while lignin-based alternatives can enhance hardness and chemical resistance.[4] Sugar-derived acrylates show promise for high-performance, durable coatings, and rosin-based acrylates can offer excellent adhesion and low shrinkage.[6][8]
Continued research and development in this field are essential to optimize the performance of bio-based coatings, reduce costs, and expand their market adoption. By leveraging the diverse chemistry of renewable resources, the coatings industry can continue to innovate and deliver high-quality, environmentally responsible solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on Vegetable Oil-Based UV-Curing Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lignin-based acrylate adhesive without organic solvent processing - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. e-tarjome.com [e-tarjome.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. ISO 15184 Pencil method to measure the hardness of paint film [en1.nbchao.com]
- 12. industrialphysics.com [industrialphysics.com]
- 13. youtube.com [youtube.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. Method for determining the gloss of paint film (ISO 2813) [gonoava.com]
- 16. ASTM and ISO Gloss Meter Standards for Accurate Gloss Testing [prestogroup.com]
- 17. woodcare.guide [woodcare.guide]
Comparative Performance Analysis: 2-Octyl Acrylate vs. n-Butyl Acrylate
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of 2-octyl acrylate (B77674) (2-OA) and n-butyl acrylate (n-BA), two prominent monomers in polymer synthesis. The selection of a monomer is a critical decision in the development of materials for applications ranging from pressure-sensitive adhesives (PSAs) and coatings to advanced drug delivery systems. This document outlines the key physical properties, performance benefits, and standardized testing methodologies to assist in making an informed choice for your specific research and development needs.
Performance Comparison: 2-Octyl Acrylate and n-Butyl Acrylate
This compound is increasingly recognized as a high-performance, bio-based alternative to traditional fossil-based monomers like n-butyl acrylate.[1][2] Derived from sustainable sources such as castor oil, 2-OA offers unique advantages in specific applications.[3] It is known to enhance shear resistance in adhesives, improve scrub resistance in coatings, and provide excellent weatherability.[1][2] Its molecular structure, featuring a branched eight-carbon alkyl chain, imparts significant hydrophobicity, flexibility, and chemical stability to the resulting polymers.[4][5]
n-Butyl acrylate is a foundational "soft" monomer used extensively in the production of acrylic copolymers.[6][7] Its primary role is to impart flexibility, softness, tackiness, and improved low-temperature properties.[6][8] As one of the largest-volume acrylate esters, n-BA is valued for its versatility and cost-effectiveness in a wide array of applications, including paints, coatings, adhesives, and sealants.[7][9]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and n-butyl acrylate.
| Property | This compound (2-OA) | n-Butyl Acrylate (n-BA) |
| Molecular Formula | C₁₁H₂₀O₂[10] | C₇H₁₂O₂[11] |
| Molecular Weight | 184.28 g/mol [4][10] | 128.17 g/mol [8] |
| Glass Transition Temp. (Tg) | < -65°C[4] / -47°C[12] | -54°C[13] / -45°C[6] |
| Boiling Point | ~220°C[4] | ~148°C[8] |
| Density | 0.8754 g/cm³[10][14] | 0.898 g/cm³ (at 20°C)[8] |
| Water Solubility | 0.01 g/L (at 25°C)[4] | 2,000 mg/L (at 23°C)[11] |
| Key Performance Benefits | Improved shear resistance, excellent weatherability, hydrophobicity, bio-based.[1][2][5] | Low-temperature flexibility, softness, toughness, tackiness.[6][7] |
| Primary Applications | High-performance adhesives, coatings, plastic additives, biomedical uses.[4][5] | Paints & coatings, adhesives & sealants, textile finishes, inks.[6][9] |
Key Performance Attributes
The choice between 2-OA and n-BA often depends on the specific performance characteristics required for the end-product. 2-OA is frequently favored for applications demanding higher durability and resistance to environmental factors, while n-BA is a staple for achieving desired flexibility and adhesive tack.
Caption: Logical comparison of 2-OA and n-BA performance attributes.
Detailed Experimental Protocols
Objective validation of polymer performance relies on standardized testing methodologies. Below are summaries of key experimental protocols relevant to the evaluation of materials derived from this compound and n-butyl acrylate.
Mechanical Properties: Tensile Strength (ASTM D638)
This test method is used to determine the tensile properties of plastics, providing data on tensile strength, elongation, and modulus of elasticity.[15]
-
Specimen Preparation: Polymer films or materials are cut into a defined "dumbbell" shape (Type I or II specimen) to ensure uniform stress distribution.[16] Specimens are conditioned at a specific temperature and humidity before testing.
-
Apparatus: A calibrated Universal Testing Machine (UTM) equipped with appropriate grips to securely hold the specimen.[15][16] An extensometer is used for precise strain measurement.
-
Procedure: The specimen is mounted in the grips of the UTM. A uniaxial tensile force is applied at a constant rate of crosshead separation (e.g., 5 mm/min for many polymers) until the specimen fails.[16] The applied force and the elongation of the specimen are recorded throughout the test.
-
Data Analysis: The recorded data is used to generate a stress-strain curve, from which key properties like tensile strength at break, elongation at break, and tensile modulus are calculated.[15]
Adhesive Performance: Peel Adhesion (ASTM D903 / D3330)
This protocol measures the peel or stripping strength of an adhesive bond, which is critical for pressure-sensitive applications.
-
Specimen Preparation: An adhesive tape or film is applied to a standard test panel (e.g., stainless steel). For ASTM D903, this often involves bonding a flexible adherend to a rigid substrate.[17][18]
-
Apparatus: A tensile testing machine capable of maintaining a constant peel angle (typically 180° or 90°) and speed.
-
Procedure: The free end of the flexible material is clamped in the grip of the testing machine. The machine then peels the material from the rigid substrate at a constant speed (e.g., 300 mm/min).[17] The force required to peel the adhesive is recorded.
-
Data Analysis: The average force over a defined area of the peel is calculated and typically reported in units of force per unit width (e.g., N/cm).
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA is used to characterize the thermal stability and decomposition kinetics of polymeric materials.[19][20]
-
Specimen Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed into a TGA sample pan.
-
Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance situated within a furnace.
-
Procedure: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).[20][21] The instrument continuously records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. From this, key data points such as the onset temperature of degradation and the temperature at which 50% mass loss occurs (T50) can be determined to compare the thermal stability of different polymers.[21]
Biocompatibility Screening (ISO 10993)
For materials intended for biomedical or drug delivery applications, biocompatibility testing is mandatory. The ISO 10993 standard provides a framework for evaluating the biological response to medical devices and materials.[22][23]
-
ISO 10993-5: In Vitro Cytotoxicity: This test exposes cultured mammalian cells (e.g., L929 fibroblasts) to extracts of the test material or allows them to be in direct contact with the material.[24][25] Cell viability is then assessed using assays like the MTT test to determine if the material releases any substances that are harmful to cells.[25]
-
ISO 10993-10: Sensitization: This evaluates the potential for a material to cause an allergic or sensitization reaction after repeated exposure.[24]
-
ISO 10993-23: Irritation: This test assesses the potential of a material to cause local skin or mucosal irritation upon contact.[24][25]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the tensile properties of a polymer according to the ASTM D638 standard.
Caption: Standard workflow for tensile properties testing via ASTM D638.
References
- 1. basf.com [basf.com]
- 2. basf.com [basf.com]
- 3. coatingsworld.com [coatingsworld.com]
- 4. epluschemical.com [epluschemical.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. gantrade.com [gantrade.com]
- 7. gantrade.com [gantrade.com]
- 8. jamorin.com [jamorin.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Butyl Acrylate | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-OA (Bio-based Octyl Acrylate) - Teckrez LLC [teckrez.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound | 42928-85-8 [chemicalbook.com]
- 15. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 16. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 17. Adhesive Testing [intertek.com]
- 18. adhesivesresearch.com [adhesivesresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epublications.marquette.edu [epublications.marquette.edu]
- 22. saliterman.umn.edu [saliterman.umn.edu]
- 23. Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process" | FDA [fda.gov]
- 24. namsa.com [namsa.com]
- 25. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 2-octyl acrylate and its isomers
A comprehensive spectroscopic comparison of 2-octyl acrylate (B77674) and its isomers is essential for researchers, scientists, and drug development professionals for accurate identification, quality control, and understanding of structure-property relationships. This guide provides a detailed comparison of the spectroscopic properties of 2-octyl acrylate and its common isomers, namely n-octyl acrylate and 2-ethylhexyl acrylate, supported by experimental data and protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this compound and its isomers.
Table 1: ¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~6.39 | dd | 1H | =CH₂ (trans to C=O) |
| ~6.12 | dd | 1H | =CH (geminal) | |
| ~5.81 | dd | 1H | =CH₂ (cis to C=O) | |
| ~4.95 | m | 1H | O-CH | |
| ~1.50-1.70 | m | 2H | -CH₂- | |
| ~1.20-1.40 | m | 8H | -(CH₂)₄- | |
| ~1.25 | d | 3H | CH-CH₃ | |
| ~0.88 | t | 3H | -CH₂-CH₃ | |
| n-Octyl Acrylate | ~6.40 | dd | 1H | =CH₂ (trans to C=O) |
| ~6.13 | dd | 1H | =CH (geminal) | |
| ~5.82 | dd | 1H | =CH₂ (cis to C=O) | |
| ~4.16 | t | 2H | O-CH₂ | |
| ~1.67 | p | 2H | O-CH₂-CH₂ | |
| ~1.20-1.40 | m | 10H | -(CH₂)₅- | |
| ~0.89 | t | 3H | -CH₃ | |
| 2-Ethylhexyl Acrylate | ~6.39 | dd | 1H | =CH₂ (trans to C=O) |
| ~6.12 | dd | 1H | =CH (geminal) | |
| ~5.81 | dd | 1H | =CH₂ (cis to C=O) | |
| ~4.07 | d | 2H | O-CH₂ | |
| ~1.60 | m | 1H | CH | |
| ~1.25-1.45 | m | 8H | -(CH₂)₄- | |
| ~0.85-0.95 | m | 6H | 2 x -CH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted in CDCl₃)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | ~166.0 | C=O |
| ~130.5 | =CH₂ | |
| ~128.8 | =CH | |
| ~71.5 | O-CH | |
| ~36.0 | CH-CH₂ | |
| ~31.8, 29.2, 25.5, 22.6 | -(CH₂)₄- | |
| ~20.0 | CH-CH₃ | |
| ~14.1 | -CH₂-CH₃ | |
| n-Octyl Acrylate | ~166.2 | C=O |
| ~130.3 | =CH₂ | |
| ~128.9 | =CH | |
| ~64.5 | O-CH₂ | |
| ~31.8, 29.2, 28.6, 25.9, 22.7 | -(CH₂)₆- | |
| ~14.1 | -CH₃ | |
| 2-Ethylhexyl Acrylate | ~166.3 | C=O |
| ~130.4 | =CH₂ | |
| ~128.7 | =CH | |
| ~67.2 | O-CH₂ | |
| ~38.8 | CH | |
| ~30.5, 29.0, 23.8, 23.0 | -(CH₂)₄- | |
| ~14.1, 11.0 | 2 x -CH₃ |
Table 3: FTIR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment | Functional Group |
| This compound & Isomers | ~2960-2850 | C-H Stretch | Alkyl |
| ~1725 | C=O Stretch | Ester | |
| ~1635 | C=C Stretch | Vinyl | |
| ~1465 | C-H Bend | Alkyl | |
| ~1190 | C-O Stretch | Ester | |
| ~810 | =C-H Out-of-plane Bend | Vinyl |
Note: The IR spectra of these isomers are very similar due to the presence of the same functional groups. Minor differences may be observed in the fingerprint region (below 1500 cm⁻¹).
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 184 | 113, 85, 72, 55, 43 |
| n-Octyl Acrylate | 184 | 112, 85, 73, 55, 41 |
| 2-Ethylhexyl Acrylate | 184 | 113, 83, 70, 57, 55, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure by identifying the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 10-20 mg of the acrylate monomer is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR: A proton-decoupled experiment is run to obtain singlets for all carbon atoms. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to TMS. Integration of ¹H NMR signals helps determine the relative number of protons, and multiplicities (singlet, doublet, triplet, etc.) provide information about neighboring protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small drop of the liquid acrylate monomer is placed directly on the ATR crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty beam path is collected prior to the sample measurement.
-
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups listed in Table 3.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: The sample is diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a library-searchable spectrum.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
GC Conditions (for GC-MS): A non-polar capillary column (e.g., DB-5ms) is typically used with a temperature program that allows for the elution of the acrylate isomers.
-
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the m/z values of the major fragment ions. The fragmentation pattern provides clues about the molecule's structure, particularly the branching in the alkyl chain.
Visualizations
The following diagrams illustrate the structural differences between the isomers and a typical experimental workflow for their spectroscopic analysis.
Caption: Chemical structures of this compound and its isomers.
Caption: Experimental workflow for spectroscopic comparison.
Performance Benchmarks for 2-Octyl Acrylate-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2-octyl acrylate (B77674) (2-OA)-based polymers against other common acrylate alternatives, including 2-ethylhexyl acrylate (2-EHA), butyl acrylate (BA), and methyl acrylate (MA). The information presented is supported by established ASTM standards and available experimental data to assist in material selection for various research, development, and pharmaceutical applications.
Key Performance Indicators and Relevant ASTM Standards
The performance of acrylate-based polymers, particularly in applications such as pressure-sensitive adhesives (PSAs), is evaluated based on several key properties. The American Society for Testing and Materials (ASTM) provides standardized methods to ensure an impartial assessment of these characteristics.
| Performance Parameter | ASTM Standard | Description |
| Peel Adhesion | ASTM D3330 / D3330M | Measures the force required to remove a pressure-sensitive tape from a standard test panel at a specified angle and speed. This indicates the strength of the adhesive bond.[1] |
| Shear Adhesion (Cohesion) | ASTM D3654 / D3654M | Determines the ability of a pressure-sensitive tape to resist shear stress, which is indicative of the internal strength of the adhesive. It is often measured as the time to failure under a constant load. |
| Tack (Initial Adhesion) | ASTM D6195 | Evaluates the initial "stickiness" of an adhesive to a substrate upon light contact for a short duration, measured as the force required to separate a loop of tape from a standard surface. |
| Tensile Strength & Elongation | ASTM D882 | Assesses the mechanical properties of thin plastic films, including the maximum stress a material can withstand before breaking (tensile strength) and its ability to stretch (elongation). |
Comparative Performance Data
While direct, head-to-head comparative studies under identical conditions are limited, the following tables summarize available data and general performance attributes of 2-octyl acrylate and its alternatives. Note: The data presented is compiled from various sources and should be used as a general guide. For direct comparison, testing under identical conditions is recommended.
Table 1: Adhesive Properties of Acrylate Homopolymers and Copolymers
| Polymer Composition | Peel Adhesion (N/25 mm) | Shear Adhesion (hours) | Loop Tack (N) | Test Method |
| This compound based | Data not available in a directly comparable format | Generally reported to have improved shear resistance[2][3] | Data not available in a directly comparable format | ASTM D3330, D3654, D6195 |
| 2-Ethylhexyl Acrylate / Butyl Acrylate Copolymers | ~10 | >24 | ~10 | ASTM D3330, D3654, D6195[4] |
| Butyl Acrylate / Acrylic Acid Copolymers | Varies with composition | Varies with composition | Varies with composition | Not specified |
| 2-Ethylhexyl Acrylate / Acrylic Acid Copolymers | Varies with composition | Varies with composition | Varies with composition | Not specified |
It is important to note that the adhesive properties are highly dependent on the specific formulation, including the use of comonomers, crosslinkers, and tackifiers.
Table 2: Physical and Mechanical Properties of Acrylate Monomers and Polymers
| Property | This compound | 2-Ethylhexyl Acrylate | Butyl Acrylate | Methyl Acrylate |
| Glass Transition Temperature (Tg) of Homopolymer (°C) | -45[5] | -58 | -54 | 9 |
| Molecular Weight of Homopolymer (Approx. Mw) | 55,000[5] | Varies | Varies | Varies |
| Flexibility | High[6] | Excellent | Good | Lower |
| Weatherability | Excellent[2][3] | Good | Good | Good |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of polymer performance. The following outlines the general procedures for the key ASTM standards cited.
ASTM D3330/D3330M - Peel Adhesion of Pressure-Sensitive Tape
Objective: To measure the force required to remove an adhesive tape from a substrate at a 180° angle.
Methodology:
-
Specimen Preparation: A strip of the adhesive-coated polymer of a specified width (typically 25 mm) is cut.
-
Application: The adhesive strip is applied to a standard, clean test panel (e.g., stainless steel) using a specified roller to ensure uniform contact and pressure.
-
Dwell Time: The sample is allowed to dwell on the substrate for a specified period before testing.
-
Testing: The free end of the tape is clamped in the upper grip of a tensile testing machine, and the test panel is secured in the lower grip. The tape is then peeled from the panel at a 180° angle at a constant rate of separation.
-
Data Acquisition: The force required to peel the tape is recorded as a function of displacement. The average peel adhesion value is typically reported in Newtons per 25 mm (N/25 mm).
ASTM D3654/D3654M - Shear Adhesion of Pressure-Sensitive Tape
Objective: To determine the cohesive strength of an adhesive by measuring its resistance to shear.
Methodology:
-
Specimen Preparation: A strip of tape of a standard width and length is prepared.
-
Application: The tape is applied to a standard test panel (e.g., stainless steel) with a specified overlapping area. A standard roller is used to ensure consistent application pressure.
-
Testing Setup: The test panel is mounted vertically in a test stand. A standard weight is attached to the free end of the tape.
-
Data Acquisition: The time it takes for the tape to shear from the test panel is recorded. The test can be conducted at ambient or elevated temperatures.
ASTM D6195 - Loop Tack Test
Objective: To measure the initial adhesion (tack) of a pressure-sensitive adhesive.
Methodology:
-
Specimen Preparation: A strip of adhesive tape is formed into a loop with the adhesive side facing outwards.
-
Testing Setup: The loop is attached to the probe of a tensile testing machine. A clean, standard test surface is placed below the loop.
-
Testing: The loop is brought into contact with the test surface at a controlled rate and for a specified contact time. The loop is then withdrawn at a constant speed.
-
Data Acquisition: The maximum force required to separate the loop from the test surface is recorded as the loop tack value.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the testing process and the interplay of polymer properties, the following diagrams are provided.
Caption: Experimental workflow for testing acrylate polymer performance.
Caption: Logical relationships of acrylate monomer performance attributes.
Conclusion
References
A Comparative Analysis of the Mechanical Properties of 2-Octyl Acrylate and Isobornyl Acrylate Copolymers
In the development of novel polymeric materials for applications ranging from pressure-sensitive adhesives to medical devices, the selection of monomers is critical in defining the ultimate mechanical properties of the resulting copolymer. This guide provides a comparative overview of the mechanical characteristics of copolymers derived from two distinct acrylic monomers: the flexible, low glass transition temperature (Tg) 2-octyl acrylate (B77674) (2-OA) and the rigid, high Tg isobornyl acrylate (IBOA). This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the contributions of these monomers to copolymer performance.
While direct, side-by-side comparative studies on a homologous series of 2-OA and IBOA copolymers are not extensively available in the public literature, this guide synthesizes available data from various sources to infer a comparative analysis. The inherent properties of the monomers—2-OA providing flexibility and IBOA imparting hardness and thermal resistance—are reflected in the mechanical behavior of their respective copolymers.
Quantitative Mechanical Property Data
The following tables summarize the mechanical properties of 2-OA and IBOA copolymers as reported in various studies. It is important to note that the comonomers and testing conditions may vary between studies, which will influence the absolute values. However, the data provides valuable insight into the general performance characteristics of these copolymers.
Table 1: Mechanical Properties of 2-Octyl Acrylate (2-OA) Copolymers
| Comonomer(s) | 2-OA Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Glass Transition Temperature (Tg) (°C) | Reference |
| Butyl Acrylate (BuA), Methacrylic Acid (MAA), Acrylic Acid (AA) | 60.6 | 0.4 | 1200 | 0.2 | -3 | [1] |
| Not Specified | 50-70 | Flexible and adhesive with good elongation | Data not available | Data not available | -40 to +40 | [2] |
Table 2: Mechanical Properties of Isobornyl Acrylate (IBOA) Copolymers
| Comonomer(s) | IBOA Content (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Glass Transition Temperature (Tg) (°C) | Reference |
| n-Butyl Acrylate (nBuA) | 15 (in an SMP) | ~2.5 (at tan delta peak temp) | ~150 (at tan delta peak temp) | Data not available | Data not available | [3] |
| Methyl Methacrylate (B99206) (MMA) | 13 | High | Data not available | Data not available | Data not available | [4] |
| Isobutyl Acrylate (IsoBA) | Varied | Data not available | Data not available | Data not available | -24 to 42 | [5] |
| N-Methyl Acrylamide | Varied | Data not available | Data not available | Data not available | Higher than corresponding methacrylate copolymers |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the mechanical properties of acrylate copolymers.
Tensile Property Testing (ASTM D638)
Tensile properties such as tensile strength, elongation at break, and Young's modulus are determined according to ASTM D638 standards.[6][7]
-
Specimen Preparation: Copolymer films are cast from a solution and dried under vacuum to remove any residual solvent. The films are then cut into a dumbbell shape (Type V specimen is common for thin films) using a die.[8] The thickness of the specimens should be uniform and typically less than 1.0 mm.[6]
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.[8]
-
Testing Procedure:
-
The test is performed using a universal testing machine (UTM) equipped with grips suitable for thin films to prevent slippage.[7][8]
-
The initial grip separation and the crosshead speed are set. A typical test speed for rigid and semi-rigid plastics is 5 mm/min.[8][9]
-
The specimen is mounted in the grips, and a tensile load is applied until the specimen fails.
-
The applied force and the resulting elongation are recorded throughout the test.[8]
-
-
Data Analysis:
-
Tensile Strength is calculated as the maximum stress applied before the specimen breaks.
-
Elongation at Break is the percentage increase in length of the specimen at the point of failure.
-
Young's Modulus (Modulus of Elasticity) is determined from the slope of the initial linear portion of the stress-strain curve.[7]
-
Dynamic Mechanical Analysis (DMA)
DMA is used to measure the viscoelastic properties of the copolymers, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature. This is particularly useful for determining the glass transition temperature (Tg).
-
Specimen Preparation: Rectangular film specimens of defined dimensions are prepared from the cast copolymer films.
-
Testing Procedure:
-
The specimen is mounted in the DMA instrument in a suitable clamping configuration (e.g., tension or cantilever).[10]
-
A sinusoidal stress is applied to the sample at a fixed frequency (commonly 1 Hz).[1]
-
The temperature is ramped over a desired range (e.g., -100 °C to 200 °C) at a controlled heating rate (e.g., 3 °C/min).[1]
-
-
Data Analysis:
-
The storage modulus (E') represents the elastic response of the material.
-
The loss modulus (E'') represents the viscous response.
-
Tan delta (the ratio of loss modulus to storage modulus, E''/E') provides a measure of the damping properties of the material.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.[11]
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC is another common technique to determine the glass transition temperature of polymers.
-
Sample Preparation: A small amount of the copolymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.[12]
-
Testing Procedure:
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase any prior thermal history. A common heating rate is 10 °C/min.
-
-
Data Analysis:
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve.[13]
-
Visualizing the Monomer-Property Relationship
The following diagrams illustrate the general workflow for copolymer synthesis and characterization, and the conceptual influence of 2-OA and IBOA on the mechanical properties of the resulting copolymers.
Caption: Experimental workflow from copolymer synthesis to mechanical property characterization.
Caption: Influence of 2-OA and IBOA monomers on copolymer mechanical properties.
References
- 1. US20160152751A1 - Use of this compound polymer as a binding agent in a coating composition - Google Patents [patents.google.com]
- 2. WO2014207389A1 - Use of a this compound polymer as a binding agent in a coating composition - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Copolymers of isobornylacrylate with methylmethacrylate or acrylonitrile and its optical properties | springerprofessional.de [springerprofessional.de]
- 5. Enhanced DMA Test Procedure to Measure Viscoelastic Properties of Epoxy-Based Molding Compound: Multiple Oscillatory Strain Amplitudes and Monotonic Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zwickroell.com [zwickroell.com]
- 7. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 8. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 9. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 10. tainstruments.com [tainstruments.com]
- 11. tainstruments.com [tainstruments.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
A Comparative Guide to Molecular Weight Distribution of Polyacrylates using Gel Permeation Chromatography (GPC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular weight distributions of various polyacrylates as determined by Gel Permeation Chromatography (GPC). Understanding the molecular weight and its distribution is crucial as it significantly influences the physicochemical properties of polymers, such as viscosity, mechanical strength, and solubility, which are critical parameters in drug development and material science.
Introduction to GPC for Polyacrylate Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers.[1][2] The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column, while smaller molecules penetrate the pores of the stationary phase and elute later.[1][3] This separation allows for the determination of key molecular weight averages:
-
Number-average molecular weight (Mn): The statistical average molecular weight of all the polymer chains in a sample.[2][4]
-
Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain, thus being more sensitive to the presence of high molecular weight chains.[2][4]
-
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all polymer chains have the same length.[4]
For polyacrylates, GPC is an indispensable tool for quality control and for tailoring polymer properties for specific applications, from drug delivery systems to adhesives and coatings.[5][6]
Comparative Analysis of Polyacrylate Molecular Weight Distributions
The molecular weight distribution of a polyacrylate is highly dependent on the specific monomer used and the polymerization conditions. The following table summarizes typical molecular weight data for different polyacrylate homopolymers obtained through GPC analysis.
| Polyacrylate Sample | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| Poly(methyl acrylate) | Data not available in search results | Data not available in search results | Data not available in search results |
| Poly(ethyl acrylate) | 119,135[7] | 95,000 - 131,034[7][8] | 1.10[7] |
| Poly(butyl acrylate) | 77,000[5] | 91,000 - 99,000[5] | 1.18[5] |
| Poly(acrylic acid) | Dependent on synthesis, standards up to 1,000,000+[3] | Dependent on synthesis | Dependent on synthesis |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in synthesis and GPC analysis conditions. The table will be updated as more directly comparative data becomes available.
Experimental Protocol for GPC Analysis of Polyacrylates
A detailed and consistent experimental protocol is essential for obtaining reliable and comparable GPC data.
1. Sample Preparation:
-
Dissolution: Accurately weigh 2-5 mg of the dry polyacrylate sample and dissolve it in an appropriate solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-Dimethylformamide (DMF), or aqueous buffers for poly(acrylic acid)).[9] The concentration is typically in the range of 1-2 mg/mL.[10]
-
Solvent Selection: The choice of solvent is critical and should be based on the solubility of the specific polyacrylate. THF is a common solvent for many polyacrylates like poly(methyl methacrylate), poly(ethyl acrylate), and poly(butyl acrylate).[5][7][9] For poly(acrylic acid), an aqueous mobile phase, often with a salt like disodium (B8443419) hydrogen phosphate, is used.[11]
-
Filtration: After complete dissolution, filter the sample solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter that could interfere with the GPC system.[10]
2. GPC System and Conditions:
-
Pump and Mobile Phase: Use a stable HPLC pump to deliver the mobile phase at a constant flow rate, typically around 1.0 mL/min.[11] The mobile phase should be the same as the solvent used for sample dissolution.
-
Injector: An autosampler is used to inject a precise volume of the filtered sample solution (e.g., 100 µL) onto the column.[11]
-
Columns: Employ a set of GPC columns packed with porous, cross-linked polystyrene-divinylbenzene beads or other suitable materials. The choice of columns depends on the expected molecular weight range of the polyacrylate.[11]
-
Column Oven: Maintain the columns at a constant temperature (e.g., 35-40 °C) to ensure reproducible results.
-
Detectors: A differential refractive index (RI) detector is commonly used for polyacrylates as it is a universal detector that responds to the concentration of the polymer.[3] Other detectors like UV-Vis, light scattering (LS), and viscometers can provide additional information about absolute molecular weight and polymer conformation.
3. Calibration:
-
Standards: Calibrate the GPC system using a series of narrow-polydispersity polymer standards with known molecular weights. For polyacrylates in organic solvents, polystyrene or poly(methyl methacrylate) standards are often used.[12] For aqueous GPC of poly(acrylic acid), poly(acrylic acid) or polyethylene (B3416737) oxide standards are suitable.[12]
-
Calibration Curve: Generate a calibration curve by plotting the logarithm of the molecular weight of the standards against their elution volume. This curve is then used to determine the molecular weight distribution of the unknown polyacrylate samples.
4. Data Analysis:
-
The GPC software integrates the detector signal over the elution time to create a chromatogram.
-
Using the calibration curve, the software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polyacrylate sample.
GPC Experimental Workflow
The following diagram illustrates the logical workflow of a typical GPC experiment for analyzing polyacrylates.
Caption: Workflow for GPC analysis of polyacrylates.
Logical Relationship of GPC Components and Data Output
The following diagram illustrates the relationship between the core components of the GPC system and the resulting data.
Caption: Relationship of GPC components and data output.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymer Molecular Weight Determination [intertek.com]
- 3. Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. polymersource.ca [polymersource.ca]
- 6. Poly(ethyl acrylate) - Wikipedia [en.wikipedia.org]
- 7. polymersource.ca [polymersource.ca]
- 8. Poly(ethyl acrylate) – scipoly.com [scipoly.com]
- 9. agilent.com [agilent.com]
- 10. rsc.org [rsc.org]
- 11. hpst.cz [hpst.cz]
- 12. Korea Polymer Testing & Research Institute, Ltd., [polymer.co.kr]
A Comparative Guide to Quantifying the Bio-based Content of 2-Octyl Acrylate and its Alternatives via ASTM D6866
This guide provides a comprehensive comparison of the bio-based content of 2-octyl acrylate (B77674) and its common fossil-based alternatives, utilizing the ASTM D6866 standard. It is designed for researchers, scientists, and professionals in drug development and related fields who are interested in incorporating sustainable materials into their work. This document offers a detailed look at the bio-based content of these materials, the experimental protocol for their analysis, and a comparison of their performance characteristics.
Data Presentation: Bio-based Content of 2-Octyl Acrylate and Alternatives
The bio-based content of a material is determined by measuring its ¹⁴C content, as this isotope is present in renewable resources but absent in fossil-derived materials. The ASTM D6866 standard provides a reliable method for this quantification. Below is a summary of the bio-based content for this compound and its key alternatives.
| Monomer | Type | Bio-based Content (%) | Test Method |
| This compound | Bio-based | 72-73% | ISO 16620 / ASTM D6866 |
| Isobornyl Methacrylate (IBOMA) | Bio-based | ~71% | - |
| 2-Ethylhexyl Acrylate (2-EHA) | Fossil-based | 0% (Assumed) | ASTM D6866 |
| n-Butyl Acrylate (n-BA) | Fossil-based | 0% (Assumed) | ASTM D6866 |
Note: The bio-based content of fossil-based monomers is assumed to be 0% as they are derived from petroleum, which is devoid of ¹⁴C. The bio-based content of this compound is reported by manufacturers based on ¹⁴C analysis, which is consistent with the principles of ASTM D6866.
Performance Comparison
Beyond their bio-based content, the performance of these acrylates in various applications is a critical consideration. Bio-based this compound not only offers a sustainable alternative but also presents several performance advantages over its fossil-based counterparts in applications like adhesives and coatings.
| Performance Metric | Bio-based this compound | Fossil-based Alternatives (2-EHA, n-BA) |
| Water Resistance | Improved | Standard |
| Scrub Resistance | Improved | Standard |
| Adhesion | Excellent | Excellent |
| Flexibility | Good | Good |
Experimental Protocol: ASTM D6866 Method B (Accelerator Mass Spectrometry)
The following is a detailed methodology for determining the bio-based content of a liquid sample like this compound using ASTM D6866 Method B, which employs Accelerator Mass Spectrometry (AMS). This method is highly accurate and requires a small sample size.[1]
1. Sample Submission and Preparation:
-
Sample Size: A small sample of the liquid this compound, typically 10-20 mg, is required.
-
Container: The sample should be submitted in a sealed, airtight container to prevent contamination.
-
Documentation: Complete a sample submission form detailing the sample identity and any known characteristics.
-
Initial Laboratory Preparation: The laboratory will first determine the total organic carbon content of the sample. For liquid samples, this may involve combustion to convert the organic carbon into carbon dioxide (CO₂).
2. Conversion to Graphite (B72142):
-
The CO₂ gas generated from the combustion of the sample is purified to remove any contaminants.
-
The purified CO₂ is then catalytically converted to graphite. This is a critical step as the AMS instrument measures the carbon isotopes from a solid graphite target.
3. Accelerator Mass Spectrometry (AMS) Analysis:
-
The graphite target is placed in the ion source of the AMS system.
-
The AMS instrument accelerates the carbon ions to high energies, separating the isotopes (¹²C, ¹³C, and ¹⁴C) based on their mass-to-charge ratio.
-
Sensitive detectors count the individual ¹⁴C ions, as well as the stable isotopes ¹²C and ¹³C.
4. Data Calculation and Interpretation:
-
The bio-based content is calculated by comparing the ¹⁴C/¹²C ratio of the sample to that of a modern reference standard (NIST SRM 4990c - oxalic acid).
-
The result is expressed as a percentage of bio-based carbon relative to the total organic carbon in the sample. The formula for the calculation is:
Bio-based Content (%) = (¹⁴C/¹²C ratio of sample / ¹⁴C/¹²C ratio of modern reference) x 100
-
A correction factor may be applied to account for the excess ¹⁴C in the atmosphere due to past nuclear testing.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for determining the bio-based content of this compound using ASTM D6866 Method B.
References
Benchmarking the weatherability of 2-octyl acrylate coatings against industry standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the weatherability of 2-octyl acrylate (B77674) (2-OA) coatings against established industry standards. While specific quantitative data for 2-OA is emerging, its performance is benchmarked against high-performance acrylic and fluoropolymer systems, which are extensively documented through standardized testing protocols. This document outlines the methodologies for these critical tests and presents available data to inform material selection for applications demanding high durability.
Executive Summary
2-Octyl acrylate is a bio-based monomer that is gaining attention for its favorable performance characteristics in coatings, including excellent weatherability.[1][2][3][4][5][6] Manufacturers highlight its potential as a sustainable alternative to fossil-based monomers like 2-ethylhexyl acrylate (2-EHA) and n-butyl acrylate (BA).[1][2] While direct comparative studies with exhaustive quantitative data are not yet widely published, the available information suggests that coatings formulated with 2-OA are positioned to compete with high-performance industry standards. This guide provides a framework for evaluating such claims through an examination of standard testing protocols and performance data of benchmarked coating technologies.
Performance Benchmark Data
The following tables summarize the performance of industry-standard coatings under accelerated weathering conditions. These benchmarks are essential for contextualizing the expected performance of new polymer systems like those based on this compound.
Table 1: Gloss Retention of High-Performance Coatings under Accelerated UV Exposure (ASTM G154)
| Coating Type | Test Duration (Hours) | Gloss Retention (%) | Reference |
| FEVE Fluoropolymer | 10,000 (QUV-B) | > 90% | [7] |
| Experimental All-Acrylic | ~1,500 (QUV-A) | ~100% | [8] |
| Industry Benchmark Acrylic | 168 (QUV-A) | < 100% (began to lose gloss) | [8] |
| This compound Coating | Not Publicly Available | Claimed "Excellent" | [1][2][3][4][5][6] |
Table 2: Adhesion Performance by Tape Test (ASTM D3359)
| Coating Type | Adhesion Classification | Description |
| High-Performance Coatings (General) | 5B | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
| 4B | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. |
Note: Adhesion is a critical property that is evaluated after weathering exposure to determine the coating's durability.
Experimental Protocols
Accurate and reproducible data are paramount in materials science. The following are detailed summaries of the standard test methods referenced in this guide.
ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials
This practice is designed to simulate the damaging effects of sunlight on materials through the use of fluorescent UV lamps.
-
Apparatus : A fluorescent UV weathering chamber equipped with UVA-340 lamps is typically used to provide a good simulation of sunlight in the short-wavelength UV region.
-
Test Cycle : A common cycle involves alternating periods of UV exposure and moisture. For example, 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a different temperature (e.g., 50°C).[8]
-
Specimen Preparation : Test specimens are prepared according to standardized procedures, ensuring a consistent film thickness and substrate.
-
Evaluation : At specified intervals, specimens are removed and evaluated for changes in properties such as gloss, color, chalking, cracking, and adhesion.[9] Gloss is measured using a gloss meter at a specified angle (e.g., 60°).
ASTM D4587: Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings
This standard is a more specific application of ASTM G154, tailored for paints and coatings. It provides a framework for evaluating the durability of coatings when exposed to simulated sunlight and moisture.
-
Exposure Cycles : The standard outlines various cycles of UV exposure and condensation to mimic different environmental conditions. A typical cycle includes 8 hours of UV exposure followed by 4 hours of condensation.
-
Evaluation Criteria : The primary evaluation criteria include gloss retention, color change, chalking, blistering, and cracking. These are assessed visually and instrumentally.
ASTM D3359: Standard Test Methods for Rating Adhesion by Tape Test
This method is used to assess the adhesion of a coating to its substrate. It is often performed after weathering exposure to determine if the coating maintains its bond.
-
Test Method A (X-cut) : A single X-cut is made through the coating to the substrate. Pressure-sensitive tape is applied over the cut and then rapidly removed. Adhesion is assessed based on the amount of coating removed with the tape.
-
Test Method B (Cross-cut) : A lattice pattern of cuts is made in the coating. The tape is applied and removed as in Method A. The adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the area is detached).
Experimental Workflow
The following diagram illustrates a typical workflow for benchmarking the weatherability of a new coating system against industry standards.
Caption: Workflow for comparative weatherability testing.
Conclusion
While comprehensive quantitative data on the weatherability of this compound coatings is still emerging, the monomer's bio-based origin and the qualitative claims of "excellent weatherability" from manufacturers make it a compelling material for further investigation.[1][2][3][4][5][6] To substantiate these claims, rigorous testing according to the ASTM protocols outlined in this guide is essential. The performance data for established high-performance coatings, such as FEVE fluoropolymers and advanced all-acrylic systems, provide a clear benchmark for what "excellent" performance entails in demanding applications. Researchers and developers are encouraged to use these standardized methods to generate comparative data and validate the suitability of this compound coatings for their specific needs.
References
- 1. basf.com [basf.com]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. 2-OA (Bio-based Octyl Acrylate) - Teckrez LLC [teckrez.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. coatingsworld.com [coatingsworld.com]
- 7. pcimag.com [pcimag.com]
- 8. epscca.com [epscca.com]
- 9. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Octyl Acrylate
Ensuring the safe and compliant disposal of 2-octyl acrylate (B77674) is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly. Following these protocols will help mitigate risks and ensure the well-being of laboratory personnel and the surrounding ecosystem.
Immediate Safety and Disposal Procedures
Proper disposal of 2-octyl acrylate, a combustible liquid and potential skin sensitizer, requires careful handling to prevent accidental release and ensure regulatory compliance. The primary method of disposal is to treat it as hazardous waste.
Key Disposal Steps:
-
Waste Identification and Segregation:
-
Clearly label containers of this compound waste with its chemical name and associated hazards.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use only approved, chemically resistant containers for storing this compound waste.
-
Keep waste containers tightly closed and store them in a well-ventilated, designated hazardous waste accumulation area.[1][2]
-
Store containers away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
-
Disposal of Unused Product:
-
Unused or surplus this compound should be disposed of as hazardous waste.[4]
-
Contact a licensed professional waste disposal service to handle the final disposal of the material.[4]
-
Dispose of the contents and the container at a hazardous or special waste collection point in accordance with local, state, and federal regulations.[1][2]
-
-
Handling Spills:
-
In the event of a spill, immediately evacuate unnecessary personnel and ensure adequate ventilation.[2][4]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[1][4]
-
For small spills, absorb the material with an inert substance (e.g., sand, earth, or vermiculite).[5][6]
-
For large spills, contain the spill and pump the product into a suitable container if possible.[1][2]
-
Place the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.[2][4]
-
Clean the spill area thoroughly with detergents and water, observing environmental regulations for cleaning water disposal.[1][2]
-
-
Contaminated Materials:
Hazard Summary for Disposal
| Hazard Classification | Precautionary Statement |
| Combustible liquid | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3] |
| May cause an allergic skin reaction | Wear protective gloves. If skin irritation or rash occurs: Get medical attention.[1][3] |
| May cause respiratory irritation | Avoid breathing mist or vapour or spray. Use only outdoors or in a well-ventilated area.[1][3] |
| Toxic to aquatic life with long lasting effects | Avoid release to the environment. Collect spillage.[1][3] |
Below is a diagram outlining the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling 2-OCTYL ACRYLATE
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2-Octyl Acrylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Immediate Safety Information
This compound is a combustible liquid that can cause skin and eye irritation, allergic skin reactions, and respiratory irritation.[1][2][3][4] It is also toxic to aquatic life with long-lasting effects.[1][3] Adherence to proper personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH approved) or chemical safety goggles.[2][3] A face shield may be required for splash hazards.[2][5][6] | Protects against splashes and vapors that can cause serious eye irritation.[2][4] |
| Hand Protection | Chemical-resistant protective gloves (e.g., Nitrile).[2][6] Gloves must be inspected before use and disposed of after use or contamination.[3] | Prevents skin contact, which can cause irritation and allergic reactions.[1][3] |
| Body Protection | A buttoned lab coat, protective clothing, or a chemical-resistant apron.[1][2][5][7] Long pants and closed-toe shoes are mandatory.[5][8] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A vapor respirator is required when working outside of a fume hood or in poorly ventilated areas.[2][3] For nuisance exposure, a P95 (US) or P1 (EU) respirator is suitable. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[3] | Protects against inhalation of vapors or mists, which can cause respiratory irritation.[1][3][4] |
Operational Plan: Handling and Storage
Proper handling and storage are essential to prevent accidents and maintain the chemical's stability.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Avoid Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4][8] Use non-sparking, antistatic tools and ensure all equipment is properly grounded.[1][4][9]
-
Personal Hygiene: Avoid direct contact with skin, eyes, and clothing.[1][2] Do not inhale vapors or mists.[1][4] Wash hands thoroughly with soap and water after handling.[2][3]
-
Clothing: Do not allow contaminated work clothing to leave the laboratory.[1][3]
Storage Protocol:
-
Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[7][9]
-
Keep containers tightly closed and stored in a locked area.[1]
-
The recommended storage temperature is below 35°C (95°F), with a preferred range of 15°C to 25°C (59°F to 77°F).[4][7]
-
Use appropriate containers such as glass or high-density polyethylene.[7]
-
The stabilizer is only effective in the presence of oxygen; never store under an inert gas atmosphere.[1]
| Parameter | Value |
| Storage Temperature | < 35°C (ideally 15°C to 25°C)[1][4][7] |
| Storage Duration | Up to 12 months under recommended conditions[1][4] |
Emergency and First Aid Plan
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[3]
-
Contain: Shut off all ignition sources and the source of the leak if safe to do so.[1][4] Contain the spillage using absorbent, non-combustible materials.[1] For large spills, pump the product into a suitable container.[1][4]
-
Clean-Up: Collect the absorbed material and place it into a suitable, closed container for disposal.[3][4] Clean the spill area thoroughly with water and detergent.[1][4]
-
PPE: Full PPE, including respiratory protection, is required during spill cleanup.[1][4]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][4][9]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash develops, get medical attention.[1][3][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present. Seek immediate medical attention from an eye specialist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and then drink 200-300 ml of water. Seek immediate medical attention.[1][4][9]
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials at a designated hazardous or special waste collection point.[1][4] This may involve using a licensed chemical disposal company for controlled incineration.[3][9]
-
Environmental Precautions: Do not allow the chemical to enter drains, sewer systems, or waterways.[3][9]
-
Contaminated Packaging: Dispose of contaminated containers as unused product.[3] They should not be reused.
Workflow for Handling this compound
Caption: Logical workflow for handling this compound from preparation to disposal.
References
- 1. download.basf.com [download.basf.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. capotchem.cn [capotchem.cn]
- 4. download.basf.com [download.basf.com]
- 5. addgene.org [addgene.org]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. epluschemical.com [epluschemical.com]
- 8. youtube.com [youtube.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
